molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6

1-(Mercaptomethyl)cyclopropaneacetic Acid

Número de catálogo: B020542
Número CAS: 162515-68-6
Peso molecular: 146.21 g/mol
Clave InChI: VFAXPOVKNPTBTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Mercaptomethyl)cyclopropaneacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXPOVKNPTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167384
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162515-68-6
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162515-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(mercaptomethyl)cyclopropylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a key synthetic intermediate, primarily recognized for its critical role in the industrial production of Montelukast.[1][2] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of asthma and seasonal allergic rhinitis.[3] This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its synthesis, and its pivotal function in the synthesis of Montelukast, including the relevant biological signaling pathway of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 162515-68-6[2]
Molecular Formula C₆H₁₀O₂S[1]
Molecular Weight 146.21 g/mol [1]
Appearance Off-white solid or white to very pale yellow crystalline powder.[1][4]
Melting Point 42-45 °C[5]
Boiling Point 290.1±13.0 °C (Predicted)[5]
Density 1.228±0.06 g/cm³ (Predicted)[5]
pKa 4.76±0.10 (Predicted)[5]
Solubility Soluble in Methanol and DMSO.[1][4]
Purity ≥97%[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of various patents and optimization studies. A common synthetic route starts from 1,1-cyclopropanedimethanol and proceeds through several key transformations.

Experimental Protocol: Synthesis via 1-(bromomethyl)cyclopropaneacetonitrile

One established method for the preparation of this compound involves the reaction of 1-(bromomethyl)cyclopropaneacetonitrile with thiourea, followed by hydrolysis.[6]

Step 1: Synthesis of 1-(bromomethyl)cyclopropaneacetonitrile

A detailed procedure for the synthesis of the brominated intermediate is outlined in patent literature.[6] This typically involves the bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile.

Step 2: Reaction with Thiourea

  • A 500 ml round-bottomed flask equipped with a condenser is charged with 32.6 g (0.187 mol) of 1-(bromomethyl)cyclopropaneacetonitrile, 165 ml of acetone, and 14.4 g of thiourea.[6]

  • The mixture is stirred and heated to reflux for 12 hours.[6]

  • The reaction mixture is then cooled to a temperature between -8°C and 3°C and stirred for at least 1 hour.[6]

  • The resulting solid is collected by filtration and washed with cold acetone.[6]

Step 3: Hydrolysis to this compound

  • The isothiuronium salt obtained from the previous step is subjected to hydrolysis.

  • The reaction mixture is heated to reflux for approximately 14 hours under a nitrogen atmosphere.[6]

  • After cooling to room temperature, degassed ethyl acetate is added, and the mixture is further cooled to between -5°C and 5°C.[6]

  • The mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0.[6]

  • The organic layer is separated, and the aqueous layer is extracted with degassed ethyl acetate.[6]

  • The combined organic layers are washed with degassed water, dried, and concentrated to yield crude this compound.[6]

  • The crude product can be purified by crystallization from hexanes.[6]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1_hydroxymethyl_cyclopropaneacetonitrile 1-(Hydroxymethyl)cyclopropaneacetonitrile 1_bromomethyl_cyclopropaneacetonitrile 1-(Bromomethyl)cyclopropaneacetonitrile 1_hydroxymethyl_cyclopropaneacetonitrile->1_bromomethyl_cyclopropaneacetonitrile Bromination product This compound 1_bromomethyl_cyclopropaneacetonitrile->product 1. Thiourea 2. Hydrolysis

Synthetic pathway for this compound.

Role in Montelukast Synthesis and Mechanism of Action

This compound serves as the crucial side-chain precursor in the synthesis of Montelukast. The process involves the coupling of this acid with a mesylate intermediate to form the final Montelukast molecule.[7]

The Montelukast Signaling Pathway

Montelukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from cells like mast cells and eosinophils.[8] These leukotrienes bind to CysLT1 receptors in the airways, leading to bronchoconstriction, increased mucus secretion, and airway edema, which are hallmark features of asthma and allergic rhinitis.[3][9]

By competitively blocking the CysLT1 receptor, Montelukast inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes. This action prevents the physiological responses that lead to the symptoms of asthma and allergies.[3][9]

Montelukast_MoA cluster_ligand Ligand cluster_receptor Receptor cluster_drug Drug cluster_effects Physiological Effects Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Mucus_Secretion Mucus Secretion CysLT1->Mucus_Secretion Airway_Edema Airway Edema CysLT1->Airway_Edema Montelukast Montelukast Montelukast->CysLT1 Blocks

Mechanism of action of Montelukast.

Conclusion

This compound is a fundamentally important molecule in pharmaceutical manufacturing, particularly for the synthesis of the widely used anti-asthmatic drug, Montelukast. A thorough understanding of its physicochemical properties and synthetic pathways is essential for process optimization and drug development. While it does not possess direct biological activity in the context of Montelukast's therapeutic effect, its structural contribution is indispensable for the final drug's ability to antagonize the CysLT1 receptor and alleviate the symptoms of asthma and allergic rhinitis.

References

1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 162515-68-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mercaptomethyl)cyclopropaneacetic acid is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal function in pharmaceutical manufacturing. While direct biological activity of this intermediate is not extensively documented in publicly available literature, its structural components, a cyclopropane ring and a thiol group, are found in various biologically active molecules. This document consolidates available data on its chemical characteristics and outlines detailed synthetic protocols.

Chemical Properties and Data

This compound is a solid at room temperature and is noted for its sensitivity to air and heat.[1] The presence of a thiol group makes it susceptible to oxidation.[3][4]

PropertyValueSource
Molecular Formula C₆H₁₀O₂S[2]
Molecular Weight 146.21 g/mol [2]
CAS Number 162515-68-6[2]
Appearance White to off-white solid[1]
Melting Point 42–45 °C[1]
Boiling Point 290.1 ± 13.0 °C (Predicted)[1]
Density 1.228 ± 0.06 g/cm³ (Predicted)[1]
Purity ≥97%[2]
Solubility Soluble in methanol[5]
Storage Conditions Store at room temperature (15–30°C) in a dry, well-ventilated area. Air and heat sensitive.[1]

Role in Montelukast Synthesis

The primary and most significant application of this compound is as a side-chain precursor in the synthesis of Montelukast.[1][3] It provides the essential cyclopropane and mercaptomethyl moieties that are integral to the final structure and activity of the active pharmaceutical ingredient (API).[1] The synthesis of Montelukast involves the coupling of this intermediate with a mesylate derivative.[3]

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been described in patent literature, often starting from 1,1-cyclopropanedimethanol or 1-(hydroxymethyl)cyclopropaneacetonitrile. The following is a generalized workflow based on common synthetic strategies.

Diagram: General Synthetic Workflow

G A Starting Material (e.g., 1,1-cyclopropanedimethanol or 1-(hydroxymethyl)cyclopropaneacetonitrile) B Intermediate Formation (e.g., Cyclic Sulfite or Bromo-derivative) A->B C Introduction of Thiol Group (e.g., via Thiourea or Thioacetate) B->C D Hydrolysis C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Example Protocol: Synthesis from 1-(hydroxymethyl)cyclopropaneacetonitrile

This protocol is a composite of methodologies described in patent literature and is for informational purposes only.

Step 1: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile

  • To a solution of an organic phosphine (e.g., triphenylphosphine) in an organic solvent (e.g., acetonitrile), bromine is added dropwise at a low temperature (e.g., -10 to 0 °C).[6]

  • After the addition is complete, 1-(hydroxymethyl)cyclopropaneacetonitrile is added dropwise while maintaining the low temperature.[6]

  • The reaction mixture is then heated (e.g., to 60 °C) for a short period.[6]

  • Upon cooling, the product, 1-(bromomethyl)cyclopropaneacetonitrile, precipitates and is isolated by filtration.[6]

Step 2: Formation of the Isothiuronium Salt

  • The isolated 1-(bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in a suitable solvent (e.g., acetone) under reflux.[6]

  • Upon cooling, the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt crystallizes and is collected by filtration.[6]

Step 3: Hydrolysis to this compound

  • The isothiuronium salt is treated with a base (e.g., sodium hydroxide) in an aqueous solution and heated to reflux.[6]

  • After cooling, the reaction mixture is acidified with an organic acid (e.g., formic acid) to a pH of 3.5-4.0.[6]

  • The product is extracted with an organic solvent (e.g., ethyl acetate).[6]

  • The organic layers are combined, washed, dried, and concentrated to yield crude this compound.[6]

  • Purification can be achieved by crystallization from a solvent such as hexanes.[6]

Note: To prevent oxidation of the thiol group, degassed solvents and an inert atmosphere (e.g., nitrogen) are recommended, particularly in the final steps.[3]

Biological Context and Potential Significance

While direct experimental data on the biological activity of this compound is scarce, the structural motifs it contains are of interest in medicinal chemistry.

  • Thiol Group: The thiol (-SH) functional group is present in a number of drugs and is known for its ability to interact with biological systems.[7][8] Thiols can act as antioxidants, participate in chelation of metal ions, and form covalent bonds with biological targets.[7][8][9] For instance, thiol-containing drugs like captopril are known to inhibit zinc-containing enzymes.[10]

  • Cyclopropane Ring: The cyclopropane ring is a rigid, strained three-membered ring that can serve as a conformational constraint in drug molecules.[11] Its incorporation into drug candidates can influence their binding affinity to biological targets and their metabolic stability.[12] Cyclopropane derivatives have been explored for a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[11]

The combination of these two features in this compound makes it a valuable building block in medicinal chemistry beyond its role in Montelukast synthesis. It has potential applications in the development of novel therapeutic agents where these structural properties can be exploited.[1]

Signaling Pathways of Related Compounds

As this compound is an intermediate for Montelukast, understanding the signaling pathway of Montelukast provides context for its structural significance. Montelukast is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[13]

Diagram: Simplified Leukotriene Signaling Pathway and Montelukast Action

G AA Arachidonic Acid ALOX5 5-Lipoxygenase (ALOX5) AA->ALOX5 LTA4 Leukotriene A4 (LTA4) ALOX5->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R Inflammation Inflammatory Response (Bronchoconstriction, etc.) CysLT1R->Inflammation Montelukast Montelukast Montelukast->CysLT1R Inhibition

Caption: Montelukast acts by blocking the CysLT1 receptor, preventing the inflammatory effects of cysteinyl leukotrienes.

Leukotrienes are inflammatory mediators generated from arachidonic acid by the enzyme 5-lipoxygenase (ALOX5).[14][15][16] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of bronchoconstriction and inflammation in asthma.[15][16] They exert their effects by binding to CysLT receptors.[16] Montelukast selectively antagonizes the CysLT1 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[17]

Conclusion

This compound is a well-characterized chemical intermediate with a critical and established role in the industrial synthesis of Montelukast. Its chemical properties and synthetic routes are well-documented in patent literature. While it is primarily valued for its role as a precursor, its constituent chemical moieties—a thiol group and a cyclopropane ring—are known to be important for the biological activity of various pharmaceutical compounds. Further research into the potential direct biological effects of this and structurally related molecules could open new avenues for drug discovery and development. This guide provides a foundational resource for professionals engaged in pharmaceutical synthesis and research involving this key intermediate.

References

physical and chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the manufacturing of Montelukast.

Core Physical and Chemical Properties

This section summarizes the key physical and chemical identifiers and properties of this compound. The data presented is a compilation from various sources to provide a thorough reference.

Table 1: Compound Identifiers
IdentifierValue
CAS Number 162515-68-6[4]
Molecular Formula C₆H₁₀O₂S[4]
Molecular Weight 146.21 g/mol [4][5]
Synonyms 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, 2-(1-(sulfanylmethyl)cyclopropyl)acetic acid[4][6]
Table 2: Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline solid[4][6]
Melting Point 42-46 °C[4]
Boiling Point 290.1 °C (predicted)[1]
Density 1.228 g/cm³ (predicted)[1]
Flash Point >110 °C[4]
pKa (predicted) 4.76 ± 0.10[7]
Solubility Soluble in methanol and DMSO.[4][6] Slightly soluble in cold ethanol and water.[8]

Experimental Protocols

The synthesis of this compound is a multi-step process that has been described in several patents. Below are detailed methodologies from a representative synthetic route.

Synthesis of this compound

This synthesis involves the conversion of 1,1-cyclopropanedimethanol to the target compound via several intermediates.

Step 1: Synthesis of 1,1-Cyclopropanedimethanol Cyclic Sulfite

  • To a solution of 1,1-cyclopropanedimethanol in a suitable solvent (e.g., toluene or methylene chloride), add triethylamine.[9]

  • Cool the mixture to 0-5 °C.[8]

  • Slowly add thionyl chloride to the reaction mixture.[8][9]

  • Stir the reaction for several hours at 0-5 °C.[8]

  • After the reaction is complete, quench with water and separate the organic layer.[8]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol cyclic sulfite.[8]

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

  • Dissolve the cyclic sulfite from Step 1 in a suitable solvent such as dimethylformamide (DMF).[8]

  • Add sodium cyanide to the solution.[8]

  • Heat the reaction mixture and stir for several hours.[8]

  • After completion, cool the reaction and extract the product with a suitable organic solvent.[8]

  • Purify the product by distillation under reduced pressure to obtain 1-(hydroxymethyl)cyclopropaneacetonitrile.[8]

Step 3: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

  • Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile in an appropriate solvent like acetonitrile.[10]

  • Cool the solution to a low temperature (e.g., -10 to 0 °C).[10]

  • Add a brominating agent, such as bromine in the presence of an organic phosphine (e.g., triphenylphosphine).[5]

  • Stir the reaction at a controlled temperature until completion.[10]

  • Isolate the crude product by filtration and wash with a cold solvent.[10]

Step 4: Synthesis of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide

  • Charge a reaction vessel with 1-(bromomethyl)cyclopropaneacetonitrile and acetone.[10]

  • Add thiourea to the mixture.[10]

  • Heat the mixture to reflux and stir for several hours.[10]

  • Cool the reaction mixture to induce crystallization of the product.[10]

  • Filter the solid, wash with cold acetone, and dry to obtain the isothiuronium salt.[10]

Step 5: Hydrolysis to this compound

  • Suspend the 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide in a degassed aqueous solution of a strong base, such as sodium hydroxide.[5]

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.[5]

  • Cool the reaction mixture and acidify with a degassed acid (e.g., formic acid) to a pH of 3.5-4.0.[5]

  • Extract the product with a degassed organic solvent, such as ethyl acetate.[5]

  • Wash the combined organic layers with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by crystallization from a suitable solvent (e.g., hexanes) to yield this compound.[5]

Role in Montelukast Synthesis

This compound is not known to have significant biological activity itself; its primary importance lies in its role as a key building block in the synthesis of Montelukast.[2][5] The following diagram illustrates the workflow of its incorporation in the final steps of Montelukast production.

Montelukast_Synthesis A 1-(Mercaptomethyl)- cyclopropaneacetic Acid C Coupling Reaction A->C B Mesylate Intermediate (Core of Montelukast structure) B->C D Montelukast Acid C->D E Salt Formation (with Sodium Hydroxide) D->E F Montelukast Sodium (Final API) E->F

Caption: Synthesis of Montelukast from key intermediates.

This reaction involves the coupling of the thiol group of this compound with a mesylate-activated intermediate that contains the core quinoline and phenyl structures of Montelukast.[11] This is followed by salt formation to produce the final active pharmaceutical ingredient, Montelukast sodium.

References

The Cyclopropane Moiety: A Versatile Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern drug discovery and medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character in its carbon-carbon bonds, confer remarkable and often advantageous attributes to bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Introduction to the Biological Significance of Cyclopropanes

The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its pharmacological profile. Medicinal chemists utilize this motif to enhance a variety of properties, including metabolic stability, binding affinity to biological targets, and overall potency. The rigid nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation, thereby improving its selectivity for a particular target and reducing off-target effects. Furthermore, the cyclopropane group can serve as a bioisosteric replacement for other functional groups, such as double bonds, to fine-tune the physicochemical properties of a drug candidate.

The prevalence of the cyclopropane moiety in a diverse array of natural products with potent biological activities, ranging from anticancer and antiviral to antimicrobial and neuroactive, underscores its evolutionary selection as a privileged structural element. This guide will delve into specific examples of these compounds, highlighting their therapeutic potential and the experimental methodologies used to characterize them.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency and efficacy of various cyclopropane-containing compounds, the following tables summarize key quantitative data from the scientific literature.

Table 1: Antiviral Activity of Cyclopropane-Containing Compounds

Compound ClassVirus TargetAssay TypeParameterValueReference
Dipeptidyl Cyclopropane DerivativesSARS-CoV-2 3CLproEnzyme InhibitionIC500.14 - 0.46 µM[1]
Dipeptidyl Cyclopropane DerivativesSARS-CoV-1 3CLproEnzyme InhibitionIC500.24 - 2.56 µM[1]
Dipeptidyl Cyclopropane DerivativesMERS-CoV 3CLproEnzyme InhibitionIC500.05 - 0.41 µM[1]
Aldehyde 5cSARS-CoV-2Cell-basedEC5012 nM[1]
Aldehyde 11cSARS-CoV-2Cell-basedEC5011 nM[1]
Bisulfite adduct 5dSARS-CoV-2Cell-basedEC5013 nM[1]
Bisulfite adduct 11dSARS-CoV-2Cell-basedEC5012 nM[1]
Various Dipeptidyl Cyclopropanes293T cellsCytotoxicityCC50>50 µM[1]

Table 2: Anticancer and Hedgehog Pathway Inhibitory Activity

CompoundTarget/Cell LineAssay TypeParameterValueReference
CyclopamineSmoothened (Smo) ReceptorBinding Assay-Direct Binding[2]
Cyclopamine AnaloguesAnaplastic Lymphoma Kinase (ALK)Enzyme InhibitionIC500.029 - 0.16 µM[3]
Ferrocene-containing camphor sulfonamide (DK164)Breast and Lung Cancer CellsAntiproliferativeIC50Varies[4]

Table 3: Antimicrobial (Antibacterial and Antifungal) Activity

Compound Class/CompoundMicroorganismParameterValue (µg/mL)Reference
Amide Derivatives (F5, F9, F29, F53)Staphylococcus aureusMIC8032 - 64[1]
Amide Derivatives (F9, F31, F45)Escherichia coliMIC8032 - 64[1]
Amide Derivatives (F8, F24, F42)Candida albicansMIC8016[1]
Purpurin Derivative with CyclopropaneStaphylococcus aureus ATCC 6538MIC62.5[5]
Purpurin Derivative with CyclopropaneBacillus subtilis ATCC 6633MICModerate Activity[5]
2-Heptylcyclopropane-1-carboxylic acid (2CP)Staphylococcus aureusMIC1000[6]
2-Heptylcyclopropane-1-carboxylic acid (2CP)Pseudomonas aeruginosaMIC4000[6]

Table 4: Activity on Central Nervous System (CNS) Receptors

CompoundReceptor TargetParameterValueReference
Compound 5α4β2-Nicotinic Acetylcholine Receptor (nAChR)Ki~2-fold lower than compound 6[7]
Pyrethroid-like CyclopropanesNMDA Receptor / Voltage-gated Sodium ChannelΔG-5.0 to -9.8 kcal/mol[8]
1-Aminocyclopropanecarboxylic acid (1-ACPA)Glycine binding site of NMDA ReceptorEC5038 ± 7 nM[9]
1-Aminocyclopropanecarboxylic acid (1-ACPA)Glycine binding site of NMDA ReceptorKi~32 nM[9]
Compound 11Dopamine D2 Receptor (D2R)KiHigh Affinity
Compound 11Serotonin 5-HT1A Receptor (5-HT1AR)KiHigh Affinity
Compound 11Serotonin 5-HT7 Receptor (5-HT7R)KiHigh Affinity
Compound 22Dopamine D2 Receptor (D2R)Ki180.0 nM
Compound 22Serotonin 5-HT7 Receptor (5-HT7R)Ki80.0 nM

Key Signaling Pathways Modulated by Cyclopropane-Containing Compounds

A critical aspect of understanding the biological activity of any compound is to elucidate the signaling pathways it modulates. Cyclopropane-containing molecules have been shown to interact with a variety of key cellular signaling cascades.

One of the most well-characterized examples is the inhibition of the Hedgehog signaling pathway by the natural product cyclopamine . This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (Smo) receptor, a key signal transducer in the pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) Patched (PTCH1) Patched (PTCH1) Hedgehog (Hh)->Patched (PTCH1) Binds Smoothened (Smo) Smoothened (Smo) Patched (PTCH1)->Smoothened (Smo) Inhibits SUFU SUFU Smoothened (Smo)->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes cleavage GLI-R GLI-R (Repressor) GLI->GLI-R Target Genes Target Genes GLI-R->Target Genes Represses GLI-A GLI-A (Activator) GLI-A->Target Genes Activates Transcription Cyclopamine Cyclopamine Cyclopamine->Smoothened (Smo) Directly Binds & Inhibits

Hedgehog signaling inhibition by cyclopamine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of cyclopropane-containing compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in drug discovery to determine the effect of a compound on cell proliferation and to assess its potential toxicity.

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Cyclopropane-containing test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include vehicle-treated and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Cyclopropane-containing test compound

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells and treat with the test compound as described for the MTT assay. Include positive (e.g., cell lysis buffer) and negative controls.

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate for the time specified in the kit instructions (typically 15-30 minutes) at room temperature, protected from light.

    • Add the stop solution to each well.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH release in treated wells compared to the positive control.

Enzyme Inhibition Assay

This type of assay is crucial for determining the potency and mechanism of action of compounds that target specific enzymes.

  • General Protocol:

    • Reagent Preparation: Prepare a suitable buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and the cyclopropane-containing inhibitor.

    • Enzyme and Inhibitor Pre-incubation: In a microplate or cuvette, mix the enzyme with various concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specific time to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

    • Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer, fluorometer, or luminometer.

    • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Receptor Binding Assay

These assays are used to determine the affinity of a ligand (the cyclopropane-containing compound) for its receptor.

  • Competitive Radioligand Binding Assay Protocol:

    • Preparation of Membranes: Prepare cell membranes expressing the receptor of interest.

    • Assay Setup: In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound (the cyclopropane derivative).

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a filter mat that retains the membranes.

    • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental and Logical Workflow Visualization

To illustrate the logical flow of a typical drug discovery and development process involving a cyclopropane-containing compound, the following workflow diagram is provided.

Drug_Discovery_Workflow Start Start Compound_Synthesis Synthesis of Cyclopropane Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity, Enzyme Inhibition, Receptor Binding) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End End Clinical_Trials->End

Drug discovery workflow for cyclopropane compounds.

Conclusion

The cyclopropane ring has firmly established its place as a valuable structural motif in the design and development of novel therapeutic agents. Its ability to impart favorable physicochemical and pharmacological properties makes it a compelling tool for medicinal chemists. This technical guide has provided a snapshot of the diverse biological activities of cyclopropane-containing compounds, supported by quantitative data and detailed experimental protocols. The visualization of the Hedgehog signaling pathway inhibition by cyclopamine serves as a clear example of the targeted molecular interactions that can be achieved with these unique molecules. As synthetic methodologies for the construction of complex cyclopropanes continue to advance, we can anticipate the discovery of even more innovative and life-saving drugs that incorporate this remarkable three-membered ring.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and History of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal, non-naturally occurring organosulfur compound whose significance is inextricably linked to the development of the highly successful anti-asthmatic drug, Montelukast (Singulair®). As a crucial side-chain precursor, its molecular architecture is integral to the final drug's ability to act as a potent and selective leukotriene D4 receptor antagonist. This technical guide delves into the discovery and historical evolution of the synthesis of this compound, tracing its development through key patents and process improvements aimed at enhancing efficiency, safety, and scalability for industrial production. The narrative of this compound is not one of a standalone discovery but rather a story of enabling innovation in pharmaceutical manufacturing.

The Dawn of a Precursor: Early Synthesis and Association with Montelukast

The discovery of this compound is fundamentally tied to the pioneering work on leukotriene antagonists by Merck & Co. The initial synthesis of Montelukast, as detailed in European Patent EP 480,717, utilized the methyl ester of this acid, methyl 1-(mercaptomethyl)cyclopropaneacetate.[1][2][3] This early process involved coupling the methyl ester with a mesylate intermediate, followed by hydrolysis to yield Montelukast acid.[1]

A significant advancement in the preparation of crystalline Montelukast sodium was described in U.S. Patent No. 5,614,632, also assigned to Merck. This patent detailed a process that involves the preparation of the dilithium dianion of this compound.[1][2][4] This dianion was then reacted with the mesylate side chain to form Montelukast acid.[1][2][4] This patent was one of the first to bring the free acid form of the cyclopropane derivative to the forefront as a key intermediate.

Early Synthetic Route to this compound

The process described in the '632 patent for preparing the side-chain precursor is a multi-step synthesis starting from 1,1-cyclopropanedimethanol. This early route, while foundational, presented challenges for large-scale production due to the use of hazardous reagents and the instability of the final thiol product, which is prone to oxidation.[1][5]

The key steps in this early synthesis were:

  • Conversion of 1,1-cyclopropanedimethanol to its corresponding cyclic sulfite using thionyl chloride.[4]

  • Reaction of the cyclic sulfite with sodium cyanide to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.

  • Conversion of the hydroxyl group to a leaving group (e.g., mesylate).

  • Displacement with a thiol equivalent, such as potassium thioacetate, to give 1-(acetylthiomethyl)-cyclopropaneacetonitrile.

  • Finally, hydrolysis of both the acetyl and nitrile groups to afford this compound.[1]

The Evolution of Synthesis: Addressing Industrial Scale-Up Challenges

The initial synthetic routes, while enabling the production of Montelukast, had several drawbacks for industrial application, including the use of toxic reagents like sodium cyanide and pungent, hazardous materials like thioacetic acid.[1][5] Furthermore, the instability of the final product and some intermediates posed significant manufacturing challenges.[5] These limitations spurred further research and development by various pharmaceutical and chemical companies to devise more efficient, safer, and economically viable processes.

Innovations in Synthesis by Delmar Chemicals and Chemagis

Subsequent patents from companies like Delmar Chemicals Inc. and Chemagis Ltd. introduced significant improvements to the synthesis of this compound.

U.S. Patent No. 6,512,140, assigned to Delmar Chemicals, described an alternative process starting from 1-(hydroxymethyl)cyclopropaneacetonitrile.[1][2] This process involved reacting the starting material with an acid to form a mixture of a cyclic imino ether and a halo-amide, which upon reaction with thiourea, yielded an amide-isothiuronium salt.[1][2] Hydrolysis of this salt provided the desired product. A key innovation in this patent was the in-situ oxidation of the thiol to a more stable disulfide intermediate, which could be easily isolated, purified, and then reduced back to the final product in high purity.

A patent from Chemagis Ltd. (US 7,572,930 B2) disclosed a novel process starting from the commercially available 1-(hydroxymethyl)cyclopropaneacetonitrile.[6] This route aimed to overcome the lengthy and laborious procedures of earlier methods.[5] Their process involved the preparation of an intermediate, 1-(bromomethyl)cyclopropaneacetonitrile, followed by reaction with thiourea and subsequent hydrolysis.[5][6]

These evolutionary steps in the synthesis highlight a consistent trend in pharmaceutical process chemistry: the drive for greater stability of intermediates, avoidance of hazardous materials, and simplification of procedures to ensure robust and cost-effective large-scale production.

Quantitative Data from Synthetic Processes

The following table summarizes representative yield and purity data as reported in selected patents. It is important to note that direct comparison can be challenging due to variations in the scale and specific conditions of each reported synthesis.

Patent/AssigneeStarting MaterialKey IntermediatesReported YieldReported Purity
U.S. Pat. No. 5,614,632 (Merck & Co., Inc.)1,1-CyclopropanedimethanolCyclic sulfite, 1-(acetylthiomethyl)-cyclopropaneacetonitrileNot explicitly stated for the final intermediate in a single value.Not explicitly stated.
U.S. Pat. No. 6,512,140 (Delmar Chemicals Inc.)1-(Hydroxymethyl)cyclopropaneacetonitrileAmide-isothiuronium salt, Disulfide of the final productNot explicitly stated as a single overall yield.High purity achieved via disulfide intermediate.
U.S. Pat. No. 7,572,930 B2 (Chemagis Ltd.)1-(Hydroxymethyl)cyclopropaneacetonitrile1-(Bromomethyl)cyclopropaneacetonitrile, 1-(Isothiuroniummethyl)cyclopropaneacetonitrile salt76.7% (for the final hydrolysis and purification step)97.9%

Detailed Experimental Protocols

The following are detailed methodologies for key synthetic transformations as described in the patent literature.

Protocol 1: Synthesis of this compound via Bromination and Thiourea (Chemagis Ltd.)

This protocol is based on the process described in U.S. Patent No. 7,572,930 B2.

Step 1: Preparation of 1-(Bromomethyl)cyclopropaneacetonitrile

  • To a solution of an organic phosphine in an organic solvent, bromine is added dropwise at a temperature between -10°C and 0°C.

  • The mixture is stirred at 0-5°C until the yellow color disappears.

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile is then added dropwise at a temperature below 10°C.

  • The reaction mixture is heated to 60°C for 15-20 minutes.

  • The solution is cooled to below -10°C for at least one hour, and the resulting solid is filtered and washed with cold acetonitrile.[5]

Step 2: Preparation of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Salt

  • A mixture of 1-(bromomethyl)cyclopropaneacetonitrile and thiourea in acetone is stirred and heated to reflux for 12 hours.

  • The reaction mixture is then cooled to between -8°C and 3°C and stirred for at least one hour.

  • The resulting solid is filtered and washed with cold acetone.[5]

Step 3: Hydrolysis to this compound

  • The 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt is hydrolyzed using an aqueous solution of a base (e.g., sodium hydroxide) at elevated temperatures (reflux) under a nitrogen atmosphere for approximately 14 hours.

  • After cooling, degassed ethyl acetate is added, and the mixture is cooled to between -5°C and 5°C.

  • The mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0.

  • The organic layer is separated, and the aqueous layer is extracted with degassed ethyl acetate.

  • The combined organic layers are washed with degassed water, dried, and concentrated to give the crude product, which is then purified by crystallization from hexanes.[5]

Protocol 2: Formation of the Dilithium Dianion for Montelukast Synthesis (Merck & Co., Inc.)

This protocol for the in-situ use of the title compound is based on the process described in U.S. Patent No. 5,614,632.

  • A solution of this compound in a suitable solvent mixture (e.g., tetrahydrofuran) is cooled to a low temperature.

  • A lithium base, such as n-butyl lithium, is added to the solution to form the dilithium dianion.

  • This dianion is then reacted in-situ with the mesylate intermediate, 2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, to yield Montelukast acid.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthetic routes to this compound.

G cluster_merck Early Merck Synthesis Route A 1,1-Cyclopropanedimethanol B Cyclic Sulfite A->B Thionyl Chloride C 1-(Hydroxymethyl)cyclopropaneacetonitrile B->C NaCN D 1-(Mesyloxymethyl)cyclopropaneacetonitrile C->D MsCl E 1-(Acetylthiomethyl)cyclopropaneacetonitrile D->E KSAc F This compound E->F Hydrolysis

Caption: Early synthetic pathway to this compound as inferred from early Merck patents.

G cluster_chemagis Chemagis Process A 1-(Hydroxymethyl)cyclopropaneacetonitrile B 1-(Bromomethyl)cyclopropaneacetonitrile A->B Bromine, Organic Phosphine C 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Salt B->C Thiourea D This compound C->D Base Hydrolysis

Caption: An improved and more direct synthetic route developed by Chemagis.

G cluster_delmar Delmar Chemicals Process via Disulfide A 1-(Hydroxymethyl)cyclopropaneacetonitrile B Cyclic Imino Ether / Halo-amide A->B Acid C Amide-isothiuronium Salt B->C Thiourea D Disulfide of this compound C->D Base Hydrolysis, In-situ Oxidation E This compound D->E Reduction

Caption: Delmar Chemicals' innovative route featuring a stable disulfide intermediate for enhanced purification.

Conclusion

The history of this compound is a compelling example of process innovation in the pharmaceutical industry. Its "discovery" was not a singular event but a gradual refinement of synthetic strategies driven by the need for a stable, safe, and scalable supply of a crucial building block for the blockbuster drug Montelukast. The evolution from early, multi-step syntheses using hazardous reagents to more streamlined and robust industrial processes demonstrates a commitment to the principles of green chemistry and efficient manufacturing. For researchers and drug development professionals, the story of this seemingly simple molecule serves as a powerful reminder that the successful commercialization of a drug is as dependent on the ingenuity of its synthesis as it is on its biological activity.

References

Spectroscopic and Synthetic Profile of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1-(Mercaptomethyl)cyclopropaneacetic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public spectroscopic data, this guide presents the available information and outlines the experimental protocols for its synthesis and characterization.

Spectroscopic Data

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
0.55tripletCyclopropane CH₂
0.58tripletCyclopropane CH₂
1.34tripletSH (Thiol)
2.50singletCH₂COOH
2.60doubletCH₂SH

Solvent: CDCl₃. Note: Coupling constants and integration values were not reported in the available literature.

¹³C NMR, IR, and Mass Spectrometry Data:

Specific peak values for ¹³C NMR, IR, and mass spectrometry are not publicly available at the time of this publication. Researchers requiring this data are advised to acquire it from commercial suppliers or through direct experimental analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below is a detailed methodology compiled from patented synthetic processes.

Synthesis of this compound

This process involves a multi-step synthesis starting from 1,1-cyclopropanedimethanol.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

  • In a 500 mL round-bottomed flask equipped with a stirrer, charge 1-(hydroxymethyl)cyclopropaneacetonitrile (24.4 g, 0.22 mol).

  • Cool the flask to a temperature range of -10 to 0 °C.

  • Slowly add bromine (43.2 g, 0.27 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C until the yellow color of bromine disappears.

  • Heat the reaction mixture to 60 °C for 15-20 minutes.

  • Cool the solution to below -10 °C for at least 1 hour to allow for precipitation.

  • Filter the mixture and wash the collected solid cake with two portions of 100 mL of cold acetonitrile. The resulting product is 1-(bromomethyl)cyclopropaneacetonitrile.

Step 2: Formation of the Isothiuronium Salt

  • In a 500 mL round-bottomed flask equipped with a condenser, combine 1-(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol), acetone (165 mL), and thiourea (14.4 g).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to a temperature between -8 and 3 °C and continue stirring for at least 1 hour.

  • Filter the mixture to collect the precipitated isothiuronium salt.

  • Wash the cake with two 50 mL portions of cold acetone.

  • Create a slurry of the cake in 87 mL of acetone and stir for 5 hours.

  • Filter the mixture again and wash the cake with two 25 mL portions of cold acetone to yield the purified isothiuronium salt.

Step 3: Hydrolysis to this compound

  • Hydrolyze the isothiuronium salt from the previous step using a suitable base.

  • After hydrolysis, cool the mixture to room temperature and add degassed ethyl acetate.

  • Cool the mixture further to between -5 and 5 °C.

  • Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.

  • Separate the organic layer.

  • Extract the aqueous layer with an additional portion of degassed ethyl acetate.

  • Combine the organic layers, wash with degassed water, dry, and concentrate to obtain crude this compound.

  • Purify the crude product by crystallization from hexanes.

  • Dry the purified product under vacuum to yield this compound as a white solid.[1]

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch, S-H stretch).

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI).

  • Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Isothiuronium Salt Formation cluster_step3 Step 3: Hydrolysis and Purification 1_hydroxymethyl 1-(Hydroxymethyl)- cyclopropaneacetonitrile Bromination Bromination (Br₂) 1_hydroxymethyl->Bromination 1_bromomethyl 1-(Bromomethyl)- cyclopropaneacetonitrile Bromination->1_bromomethyl Thiourea_Reaction Reaction with Thiourea 1_bromomethyl->Thiourea_Reaction Isothiuronium_Salt Isothiuronium Salt Thiourea_Reaction->Isothiuronium_Salt Hydrolysis Hydrolysis Isothiuronium_Salt->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Crystallization Crystallization (Hexanes) Crude_Product->Crystallization Final_Product 1-(Mercaptomethyl)- cyclopropaneacetic Acid Crystallization->Final_Product

References

Unlocking the Therapeutic Potential of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – While primarily recognized as a crucial intermediate in the synthesis of the anti-inflammatory drug Montelukast, 1-(Mercaptomethyl)cyclopropaneacetic acid (MMCA) possesses a unique chemical architecture that suggests a wealth of untapped therapeutic potential.[1][2][3][4][5][6][7] This technical guide outlines promising, yet underexplored, research avenues for MMCA, offering a roadmap for scientists and drug development professionals to investigate its intrinsic biological activities. The convergence of a strained cyclopropane ring, a reactive thiol group, and a carboxylic acid moiety presents a compelling case for its investigation as a novel therapeutic agent in its own right.

Core Molecular Features and Associated Therapeutic Hypotheses

The therapeutic potential of MMCA can be hypothesized based on its distinct structural components:

  • Cyclopropane Ring: This three-membered ring imparts significant conformational rigidity, a desirable trait in drug design for enhancing binding affinity and metabolic stability.[8][9][10] Its inclusion can lead to improved potency and pharmacokinetic profiles.[8]

  • Thiol (-SH) Group: The sulfhydryl group is a potent nucleophile and a key player in biological redox chemistry. It is known to be an effective metal chelator and can act as a radical scavenger, suggesting potential antioxidant properties.[11][12][13]

  • Carboxylic Acid (-COOH) Group: This functional group can participate in hydrogen bonding and electrostatic interactions, crucial for binding to biological targets such as enzyme active sites.

These features form the basis for three primary areas of proposed research: Metalloenzyme Inhibition, Antioxidant and Cytoprotective Effects, and Novel Agrochemical Applications.

Metalloenzyme Inhibition: A New Frontier for Cyclopropane Scaffolds

The structural resemblance of MMCA to certain amino acids, combined with the presence of a metal-binding thiol group, strongly suggests its potential as an inhibitor of metalloenzymes, particularly zinc-dependent proteases.

Rationale

Many metalloprotease inhibitors feature a zinc-binding group, with thiols being a prominent example.[14] The carboxylic acid moiety of MMCA could further anchor the molecule within the enzyme's active site through interactions with charged or polar amino acid residues. The rigid cyclopropane scaffold can orient these functional groups in a precise and favorable conformation for enzyme binding, potentially leading to high affinity and selectivity.[11][15][16][17]

Potential Targets
  • Matrix Metalloproteinases (MMPs): Overexpression of MMPs is implicated in various pathologies, including cancer metastasis and arthritis. The thiol group of MMCA could chelate the catalytic zinc ion in the active site of MMPs.

  • Carboxypeptidases: Certain cyclopropane-containing peptides have been shown to be irreversible inhibitors of carboxypeptidase A.[8][18] MMCA could act as a novel, non-peptidic inhibitor of this class of enzymes.

  • Histone Deacetylases (HDACs): Some HDAC inhibitors utilize a zinc-binding group. The unique structure of MMCA could offer a novel scaffold for the design of new HDAC inhibitors with potential applications in cancer therapy.

Proposed Experimental Workflow

Caption: Proposed workflow for evaluating MMCA as a metalloenzyme inhibitor.

Detailed Experimental Protocol: MMP Inhibition Assay

A generic fluorescence-based MMP inhibition assay can be adapted to screen MMCA.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • This compound (MMCA)

  • Known MMP inhibitor (e.g., Batimastat) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of MMCA in a suitable solvent (e.g., DMSO).

  • Serially dilute MMCA in assay buffer to create a range of concentrations for IC50 determination.

  • In a 96-well plate, add the diluted MMCA solutions.

  • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Calculate the initial reaction velocities and determine the percent inhibition for each MMCA concentration.

  • Plot the percent inhibition against the logarithm of the MMCA concentration and fit the data to a dose-response curve to determine the IC50 value.

Antioxidant and Cytoprotective Properties: Harnessing the Thiol Group

The thiol group of MMCA is a prime candidate for conferring antioxidant and cytoprotective effects.

Rationale

Thiol-containing compounds, such as glutathione, are the primary line of defense against oxidative stress in the body.[11][12][13] They can directly scavenge reactive oxygen species (ROS) and chelate redox-active metal ions that catalyze ROS formation.[11][19] MMCA's small size may allow for favorable cellular uptake and distribution.

Potential Applications
  • Ischemia-Reperfusion Injury: As a potential antioxidant, MMCA could mitigate the oxidative damage that occurs when blood flow is restored to ischemic tissues.

  • Neurodegenerative Diseases: Oxidative stress is a key pathological feature of diseases like Alzheimer's and Parkinson's. The potential neuroprotective effects of MMCA warrant investigation.

  • Drug-Induced Toxicity: MMCA could be explored as a co-treatment to ameliorate the oxidative side effects of certain drugs.

Proposed Logical Flow for Investigation

Antioxidant_Investigation_Flow A In Vitro Antioxidant Assays (DPPH, ABTS) C Cell-Based ROS Scavenging Assays (e.g., DCFH-DA assay) A->C B Metal Chelation Assays (e.g., Ferrozine assay for Fe2+) B->C D Evaluation in Cellular Models of Oxidative Stress (e.g., H2O2-induced cytotoxicity) C->D E In Vivo Models of Oxidative Damage D->E Agrochemical_Screening A In Vitro Screening (e.g., antifungal, herbicidal assays) B Dose-Response Studies A->B C Mode of Action Studies B->C D Greenhouse and Field Trials C->D

References

Methodological & Application

Application Note: Industrial Scale Synthesis of Key Intermediates for Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and seasonal allergies.[1][2] Its complex structure necessitates a convergent synthetic strategy, relying on the efficient production of key intermediates. This document provides detailed protocols and application notes for the industrial-scale synthesis of two critical building blocks: the chiral diol side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol , and the thiol-containing side chain, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid . The methodologies presented are optimized for scalability, safety, and high yield, avoiding hazardous reagents unsuitable for large-scale manufacturing.[1][3]

Introduction

The synthesis of Montelukast on an industrial scale is a significant undertaking, with numerous routes developed to improve efficiency and cost-effectiveness.[1] The most common strategies involve a convergent approach where two advanced intermediates are synthesized separately and then coupled in the final steps.[1][2] This note focuses on the manufacturing processes for these two key intermediates, providing robust and scalable protocols.

  • Key Intermediate 1 (Diol): This molecule contains the quinoline core, the chiral secondary alcohol, and the tertiary alcohol moiety. Its stereoselective synthesis is crucial for the final drug's efficacy.

  • Key Intermediate 2 (Thiol Acid): 2-(1-(mercaptomethyl)cyclopropyl)acetic acid provides the unique cyclopropyl thiol side chain required for binding to the cysteinyl leukotriene receptor.[1][4][5]

The following sections detail the synthetic pathways, experimental procedures, and process data for producing these intermediates in high yield and purity.

Synthetic Pathways and Key Data

The overall manufacturing process involves the synthesis of the diol and thiol acid intermediates followed by their coupling to form Montelukast, which is then converted to its sodium salt.

Overall Synthesis of Montelukast

G cluster_0 Diol Intermediate Synthesis cluster_1 Thiol Acid Intermediate Synthesis cluster_2 Final Assembly A Methyl 2-iodobenzoate C Keto Ester Intermediate A->C Heck Arylation (Pd(OAc)2) B Allyl Alcohol Derivative B->C D Chiral Hydroxyl Ester C->D Asymmetric Reduction ((-)-DIPCl) E Diol Intermediate D->E Grignard Reaction (MeMgCl, CeCl3) E_alias Diol Intermediate F 1,1-Cyclopropanedimethanol G Cyclic Sulfite F->G SOCl2 H 1-(Hydroxymethyl)cyclopropaneacetonitrile G->H NaCN I Mesylate Intermediate H->I MsCl J Thioacetate Intermediate I->J KSAc or Thiourea K Thiol Acid Intermediate J->K Hydrolysis (NaOH) K_alias Thiol Acid Intermediate L Mesylated Diol E_alias->L Mesylation (MsCl) M Montelukast (Free Acid) K_alias->M L->M Coupling with Dilithium salt of Thiol Acid N Montelukast Sodium (API) M->N NaOH

Caption: Convergent synthesis of Montelukast Sodium.

Data Summary for Key Synthetic Steps

The following tables summarize typical yields and purity for the key transformations in the synthesis of Montelukast intermediates.

Step Intermediate Product Yield (%) Purity / Specification Reference
1[E]-l-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]ethanol89.43%99.36% (HPLC)[6]
2Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate69.2%99.03% (HPLC)[6]
3Final Diol Intermediate86%99.6% ee[1]
42-(1-(mercaptomethyl)cyclopropyl)acetic acid88.6%>99%[5]
5Montelukast DCHA Salt~88% (from mesylate)High Purity[7][8]

Experimental Protocols

Protocol 1: Synthesis of the Diol Intermediate

This protocol follows a modern, convergent route that avoids many hazardous reagents used in earlier syntheses.[1]

G start Start Materials: - Methyl 2-iodobenzoate - Allyl alcohol derivative step1 Heck Arylation: - React starting materials - Catalyst: Pd(OAc)2 - Solvent: Toluene - Conditions: Reflux start->step1 step2 Asymmetric Reduction: - Reduce keto ester - Reagent: (-)-DIPCl - Solvent: THF step1->step2 step3 Grignard Reaction: - Add methyl group - Reagent: MeMgCl - Additive: CeCl3 - Solvent: Toluene-THF step2->step3 step4 Work-up & Isolation: - Quench with Acetic Acid - Extract into Toluene - Seed and precipitate with Heptane - Filter and dry product step3->step4 end Final Product: Diol Intermediate (86% yield, 99.6% ee) step4->end

Caption: Workflow for Diol Intermediate synthesis.

Methodology:

  • Heck Arylation: Couple methyl 2-iodobenzoate with the appropriate allyl alcohol derivative using a palladium acetate catalyst in refluxing toluene to yield the keto ester intermediate (11).[1]

  • Asymmetric Reduction: The keto functionality is stereoselectively reduced using (−)-diisopinocamphenylchloroborane ((−)-DIPCl) in tetrahydrofuran (THF) to produce the desired (S)-alcohol ester (12).[1]

  • Grignard Reaction: The hydroxyl ester (12) is reacted with methyl magnesium chloride in a toluene-THF solvent mixture, in the presence of cerium chloride, to form the diol (13).[1][9]

  • Isolation: The reaction is quenched with acetic acid. The product is extracted into toluene, and the solution is concentrated. The toluene layer is seeded with pure diol (13), and heptane is added to precipitate the product. The solid is filtered and dried to yield the diol as a white solid.[1]

Protocol 2: Synthesis of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (Thiol Acid)

This protocol is an optimized, environmentally friendly process suitable for industrial production, replacing odorous and toxic reagents.[5]

G start Start Material: 1-(acetylthiomethyl)- cyclopropaneacetonitrile step1 Hydrolysis: - Charge reactor with water and NaOH - Add starting material under N2 start->step1 step2 Reflux: - Heat the mixture to reflux - Maintain for 5 hours step1->step2 step3 Acidification & Extraction: - Cool to 0°C - Adjust pH to 2 with HCl - Extract with Toluene (x2) step2->step3 step4 Crystallization & Isolation: - Dry combined organic layers (Na2SO4) - Concentrate to dryness - Add n-heptane and cool to 0°C - Filter and dry product step3->step4 end Final Product: Thiol Acid (88.6% yield) step4->end

Caption: Workflow for Thiol Acid Intermediate synthesis.

Methodology:

  • Hydrolysis Setup: In a suitable reactor, charge water and sodium hydroxide (NaOH) pellets. Stir until dissolved and cool to room temperature.[5]

  • Reaction: Under a nitrogen atmosphere, add 1-(acetylthiomethyl)-cyclopropaneacetonitrile to the caustic solution. Heat the mixture and maintain at reflux for approximately 5 hours, monitoring for completion by TLC or HPLC.[5]

  • Acidification: After the reaction is complete, cool the mixture to 0°C. Carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2.[5]

  • Extraction: Extract the acidic aqueous layer twice with toluene. Combine the organic layers.[5]

  • Isolation: Dry the combined toluene layers with anhydrous sodium sulfate and filter. Concentrate the filtrate to dryness under vacuum. Add n-heptane to the residue and cool slowly to 0°C to induce crystallization. Maintain for 1 hour, then filter the product and dry to obtain 2-(1-(mercaptomethyl)cyclopropyl)acetic acid as a crystalline solid with a yield of 88.6%.[5]

Protocol 3: Final Coupling and Salt Formation

This final stage involves coupling the two key intermediates and purifying the product via a dicyclohexylamine (DCHA) salt.[1]

Methodology:

  • Mesylation of Diol: To obtain the mesylate intermediate (27), preferentially mesylate the secondary alcohol of the diol (13) using methanesulfonyl chloride at approximately -25°C in a mixture of toluene-acetonitrile with diisopropylethylamine.[1]

  • Thiolate Formation: Separately, prepare the dilithium salt of the thiol acid (20) by reacting it with n-butyl lithium at -15°C in THF.[1]

  • Coupling Reaction: Add the solution of the mesylate (27) to the dilithium salt solution and age at -5°C for approximately 8.5 hours.[1]

  • Quench and Work-up: Quench the reaction with ethyl acetate and a 10% aqueous sodium chloride solution. Separate the layers and wash the organic layer with a 0.5 M tartaric acid solution. Concentrate the organic layer to an oily residue.[1]

  • DCHA Salt Formation: Dissolve the crude Montelukast free acid residue in ethyl acetate. Add dicyclohexylamine and seed the solution with pure Montelukast DCHA salt. Once a thick slurry forms, slowly add hexane to complete the precipitation. Age the slurry overnight at 20°C.[1]

  • Isolation and Conversion to Sodium Salt: Filter and dry the precipitated DCHA salt. This stable salt can then be neutralized with an acid (e.g., acetic acid) and subsequently treated with a sodium source, like sodium hydroxide in ethanol, to form the final amorphous Montelukast sodium API.[1]

Conclusion

The protocols described provide a framework for the safe, efficient, and scalable industrial synthesis of key Montelukast intermediates. By employing modern synthetic methods, such as asymmetric reduction and by replacing hazardous reagents, high yields and purities can be achieved. The use of stable, crystalline salt intermediates like the DCHA salt facilitates purification on a large scale, which is critical for meeting the stringent quality requirements of active pharmaceutical ingredients.[1][10]

References

Application Notes and Protocols for the Synthesis of Montelukast Using 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist. The synthesis leverages the key intermediate, 1-(Mercaptomethyl)cyclopropaneacetic Acid, in a convergent synthetic approach. These guidelines are intended for use by qualified professionals in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of Montelukast acid via this compound is a well-established method in pharmaceutical chemistry. The core of this strategy involves the nucleophilic substitution of a mesylate-activated alcohol by the thiolate of this compound. This key bond formation is typically preceded by the in-situ generation of the dilithium dianion of the thiol acid, which acts as the active nucleophile. Subsequent purification, often involving the formation of an amine salt, and final conversion to the sodium salt yield the active pharmaceutical ingredient (API).

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of Montelukast. It is important to note that yields and purity can vary based on the scale of the reaction, the quality of reagents, and the specific laboratory conditions employed.

Table 1: Reagents and Conditions for the Synthesis of Montelukast Acid

StepStarting MaterialsKey ReagentsSolventsTemperature (°C)Reaction Time (hours)
1. Dianion Formation This compoundn-Butyl Lithium (n-BuLi)Tetrahydrofuran (THF)-15 to -102
2. Coupling Reaction Dilithium dianion of this compound, Mesylate Intermediate-Tetrahydrofuran (THF)-5 to 018
3. Purification Crude Montelukast AcidDicyclohexylamineEthyl Acetate, HexaneRoom Temperature-
4. Salt Conversion Montelukast Dicyclohexylamine SaltAcetic Acid, Sodium HydroxideToluene, WaterRoom Temperature-

Table 2: Typical Yields and Purity

ProductFormTypical Yield (%)HPLC Purity (%)
Montelukast Dicyclohexylamine SaltCrystalline Solid->98
Montelukast SodiumAmorphous Powder88 (overall)>99.5

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Montelukast, from the generation of the key dianion intermediate to the final salt formation.

Protocol 1: Synthesis of Montelukast Acid via Dilithium Dianion

This protocol details the coupling of this compound with the mesylate intermediate.

Materials:

  • This compound (MCAA)

  • n-Butyl Lithium (n-BuLi) in hexanes (15% w/w)

  • 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Mesylate Intermediate)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 10% Aqueous Sodium Chloride Solution

  • 0.5 M Tartaric Acid Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert nitrogen atmosphere, dissolve this compound (4.0 g, 27.4 mmol) in anhydrous THF (75 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to a temperature between -15 °C and -10 °C using a suitable cooling bath.

  • Slowly add n-Butyl Lithium (33.8 mL, 79.2 mmol) dropwise to the solution over a period of 2 hours, ensuring the temperature is maintained below -10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to a temperature between -5 °C and 0 °C.

  • In a separate flask, dissolve the crude mesylate intermediate (10.6 g) in anhydrous THF (50 mL).

  • Add the solution of the mesylate intermediate to the dianion solution dropwise over 1 hour, maintaining the reaction temperature between -5 °C and 0 °C.

  • Stir the reaction mixture at a temperature between -2 °C and 2 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, quench the reaction by the addition of ethyl acetate and a 10% aqueous sodium chloride solution.

  • Separate the organic layer and wash it with a 0.5 M tartaric acid solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Montelukast acid as an oily residue.

Protocol 2: Purification of Montelukast Acid as the Dicyclohexylamine Salt

This protocol describes the purification of the crude Montelukast acid through the formation of its dicyclohexylamine salt.

Materials:

  • Crude Montelukast Acid

  • Dicyclohexylamine

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolve the crude Montelukast acid residue in ethyl acetate.

  • To the solution, add dicyclohexylamine.

  • Stir the mixture at room temperature to induce crystallization of the dicyclohexylamine salt. Seeding with a small crystal of pure Montelukast dicyclohexylamine salt may be necessary.

  • Once a thick slurry has formed, slowly add hexane to promote further precipitation.

  • Age the slurry at room temperature overnight with continuous stirring.

  • Filter the crystalline product and wash the filter cake with a mixture of ethyl acetate and hexane.

  • Dry the purified Montelukast dicyclohexylamine salt under vacuum.

Protocol 3: Conversion to Montelukast Sodium

This protocol outlines the final step of converting the purified dicyclohexylamine salt to the sodium salt of Montelukast.

Materials:

  • Montelukast Dicyclohexylamine Salt

  • Acetic Acid

  • Sodium Hydroxide

  • Toluene

  • Water

  • Acetonitrile

Procedure:

  • Suspend the purified Montelukast dicyclohexylamine salt in a mixture of toluene and water.

  • Neutralize the salt by adding aqueous acetic acid.

  • Separate the organic layer containing the Montelukast free acid.

  • Treat the organic layer with a solution of sodium hydroxide in aqueous ethanol to form the sodium salt.

  • Concentrate the solution to a minimum volume.

  • Dissolve the residue in acetonitrile at approximately 40 °C.

  • Seed the solution with a crystal of Montelukast sodium to induce crystallization.

  • Age the slurry at 40 °C for 12 hours, followed by stirring at room temperature for 1 hour.

  • Filter the final product, wash with acetonitrile, and dry under vacuum to yield Montelukast sodium as a white to off-white powder.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow for the preparation of Montelukast Sodium starting from this compound.

Montelukast_Synthesis A 1-(Mercaptomethyl)cyclopropaneacetic Acid B Dilithium Dianion Intermediate A->B n-BuLi, THF -15 to -10°C D Crude Montelukast Acid B->D Coupling -5 to 0°C C Mesylate Intermediate C->D E Montelukast Dicyclohexylamine Salt D->E Dicyclohexylamine Ethyl Acetate F Montelukast Sodium E->F 1. Acetic Acid 2. NaOH

Caption: Synthetic workflow for Montelukast Sodium.

Logical Relationship of Key Steps

This diagram outlines the logical progression and purpose of each major stage in the synthesis.

Logical_Flow start Start dianion Dianion Formation (Activation of Nucleophile) start->dianion coupling Key C-S Bond Formation (Coupling Reaction) dianion->coupling purification Purification (Impurity Removal) coupling->purification salt_formation Final API Formation (Salt Conversion) purification->salt_formation end End salt_formation->end

Caption: Logical flow of Montelukast synthesis.

References

Application Notes and Protocols for the Coupling of 1-(Mercaptomethyl)cyclopropaneacetic Acid with Mesylate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of 1-(mercaptomethyl)cyclopropaneacetic acid with mesylate intermediates is a crucial transformation in the synthesis of various pharmaceutical compounds, most notably the anti-asthmatic drug, Montelukast.[1][2][3] This reaction involves the nucleophilic substitution of a mesylate group by the thiolate anion of this compound, forming a stable thioether bond. The efficiency of this coupling is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API).

This document provides a detailed protocol for this coupling reaction, based on established synthetic routes. It includes information on reagent handling, reaction conditions, and product purification.

Core Reaction and Mechanism

The fundamental reaction is an S_N2 (bimolecular nucleophilic substitution) process. The thiol group of this compound is first deprotonated by a strong base to form a more nucleophilic thiolate.[4][5] This thiolate then attacks the electrophilic carbon atom bearing the mesylate leaving group, displacing it to form the desired thioether product. Given that this compound also possesses a carboxylic acid group, a sufficiently strong base will deprotonate both the thiol and the carboxylic acid, forming a dianion.[1][6]

Reaction Scheme:

Where (c-C3H4) represents the cyclopropane ring and R-OMs is the mesylate intermediate.

Experimental Protocols

Protocol 1: General Procedure for the Coupling Reaction

This protocol describes a general method for the coupling of this compound with a generic mesylate intermediate.

Materials:

  • This compound

  • Mesylate intermediate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Quenching solution (e.g., saturated aqueous ammonium chloride or water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation of the Dianion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the solution to a low temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

    • Slowly add n-butyllithium (2.0-2.2 equivalents) dropwise to the solution while maintaining the low temperature. The addition is exothermic, and careful control of the addition rate is crucial.

    • After the addition is complete, stir the resulting mixture at the same temperature for 30-60 minutes to ensure complete formation of the dilithium dianion.[1][6]

  • Coupling with the Mesylate Intermediate:

    • Prepare a solution of the mesylate intermediate (1.0-1.2 equivalents) in anhydrous THF. Note: Mesylate intermediates can have limited stability and are often prepared in situ and used immediately.[1][6]

    • Slowly add the solution of the mesylate intermediate to the pre-formed dianion solution at the low temperature.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a quenching solution.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or crystallization, to afford the pure coupled product.

Data Presentation

ParameterValue/RangeReference
Reactants
This compound1.0 equivalent[1][6]
Mesylate Intermediate1.0 - 1.2 equivalents[1][6]
Base (n-Butyllithium)2.0 - 2.2 equivalents[1][6]
Reaction Conditions
SolventAnhydrous THF[1][6]
Dianion Formation Temperature-20 °C to 0 °C[7]
Coupling Reaction Temperature-20 °C to Room Temperature[7]
Reaction Time2 - 16 hours[1]
Work-up & Purification
Quenching AgentSaturated aq. NH4Cl or H2O
Extraction SolventEthyl Acetate[6]
Purification MethodColumn Chromatography or Crystallization[8]

Visualizations

Reaction Workflow

G Figure 1: Experimental Workflow for Coupling Reaction A Dissolve this compound in Anhydrous THF B Cool to -20 °C to 0 °C A->B C Slowly Add n-Butyllithium (2.0-2.2 eq.) B->C D Stir for 30-60 min to form Dianion C->D E Add Solution of Mesylate Intermediate D->E F Warm to Room Temperature and Stir (2-16 h) E->F G Quench Reaction F->G H Acidify and Extract with Organic Solvent G->H I Dry, Concentrate, and Purify H->I J Pure Coupled Product I->J

Caption: Experimental Workflow for Coupling Reaction

Logical Relationship of Key Steps

G Figure 2: Logical Flow of the Coupling Protocol cluster_0 Dianion Formation cluster_1 SN2 Coupling cluster_2 Product Isolation A Deprotonation of Thiol & Carboxylic Acid B Nucleophilic Attack on Mesylate A->B Key Intermediate C Displacement of Mesylate Leaving Group B->C D Work-up and Purification C->D Crude Product

Caption: Logical Flow of the Coupling Protocol

References

Application Notes and Protocols for the Preparation of the Dilithium Dianion of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid, a critical intermediate in the synthesis of pharmacologically active molecules such as Montelukast.[1][2][3] The protocol is based on established methods found in the scientific literature and patents.

Introduction

This compound is a key building block in the synthesis of leukotriene antagonists, which are utilized as anti-inflammatory, anti-asthmatic, and anti-allergic agents.[1][4] The generation of its dilithium dianion is a crucial step that facilitates subsequent coupling reactions, for instance, with mesylate intermediates, to form the desired final product.[1][2] This process involves the deprotonation of both the carboxylic acid and the thiol groups using a strong lithium base.[1][2][5]

Reaction Principle

The preparation of the dilithium dianion of this compound is achieved by treating the starting material with at least two equivalents of a strong lithium base, typically an alkyllithium reagent such as n-butyllithium. The reaction is conducted in an inert aprotic solvent at low temperatures to prevent side reactions. The resulting dianion is a potent nucleophile and can be used in situ for subsequent synthetic transformations.[1][5]

Experimental Protocol

This protocol outlines the in situ generation of the dilithium dianion for immediate use in a subsequent coupling reaction.

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined from the bottle)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line or glovebox)

  • Dry glassware

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Moles (mol)Volume/MassEquivalents
This compound146.211.0146.21 g1.0
n-Butyllithium (e.g., 2.5 M in hexanes)64.062.1840 mL2.1
Anhydrous Tetrahydrofuran (THF)--1.5 L-

Note: The quantities provided are for a representative scale and should be adjusted as needed for specific experimental requirements.

Procedure:

  • Preparation of the Reaction Vessel: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Dissolution of Starting Material: Charge the flask with this compound and anhydrous tetrahydrofuran (THF).[5] Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to a temperature between -30 °C and 0 °C, with a preferred range of -15 °C to -10 °C, using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler).[5]

  • Addition of n-Butyllithium: Slowly add n-butyllithium (in hexanes) to the stirred solution via the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature below -5 °C.[5] The addition is exothermic, and careful control of the addition rate is crucial.

  • Formation of the Dianion: After the addition is complete, stir the reaction mixture at -15 °C to -10 °C for an additional 30-60 minutes to ensure complete formation of the dilithium dianion.[5] The resulting solution/suspension of the dianion is then ready for the subsequent reaction.

Diagram 1: Experimental Workflow for the Preparation of the Dilithium Dianion

G cluster_setup Reaction Setup cluster_reaction Dianion Formation cluster_product Product A Assemble and dry glassware under inert atmosphere B Charge flask with this compound and anhydrous THF A->B C Cool solution to -15 °C to -10 °C B->C D Slowly add n-butyllithium (2.1 equivalents) C->D E Stir for 30-60 minutes at -15 °C to -10 °C D->E F Dilithium Dianion Solution (Ready for next step) E->F

Caption: Workflow for the preparation of the dilithium dianion.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • The reaction is exothermic and requires careful temperature control.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application in Synthesis

The freshly prepared dilithium dianion of this compound is a key intermediate in the synthesis of Montelukast.[1][2][3] It is typically reacted in situ with a mesylate-containing intermediate, such as 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, to form the carbon-sulfur bond necessary for the final product.[1][2]

Diagram 2: Signaling Pathway of Dianion in Montelukast Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_coupling_partner Coupling Partner cluster_product Product A 1-(Mercaptomethyl)cyclopropaneacetic Acid C Dilithium Dianion A->C + B n-Butyllithium (2.1 eq.) B->C E Montelukast Acid C->E Coupling D Mesylate Intermediate D->E

Caption: Role of the dianion in Montelukast synthesis.

This protocol provides a comprehensive guide for the preparation of the dilithium dianion of this compound. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this reaction.

References

Synthesizing the Next Generation of Respiratory Therapeutics: Applications in Novel Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel leukotriene receptor antagonists. Leukotrienes are potent inflammatory mediators implicated in a range of diseases, most notably asthma and allergic rhinitis. The development of antagonists that can block their action at the cysteinyl leukotriene receptor 1 (CysLT1) and other related receptors is a critical area of drug discovery. These notes offer insights into the synthetic strategies, structure-activity relationships, and biological evaluation of new chemical entities targeting the leukotriene pathway.

Data Presentation: Efficacy of Novel Leukotriene Receptor Antagonists

The following tables summarize the in vitro potency of various novel leukotriene receptor antagonists and inhibitors of leukotriene synthesis. This data is essential for comparing the efficacy of different chemical scaffolds and guiding lead optimization.

Table 1: In Vitro Potency of Novel CysLT1 and Dual CysLT1/CysLT2 Receptor Antagonists

Compound IDTarget(s)Assay TypeCell Line/TissueIC50 / KD ValueCitation
11a (S-form) CysLT1 / CysLT2Radioligand Binding-IC50: 0.017 µM (CysLT1), 0.00087 µM (CysLT2)[1]
11a (R-form) CysLT1 / CysLT2Radioligand Binding-IC50: >10 µM (CysLT1), 0.005 µM (CysLT2)[1]
VUF 4819 (14) CysLT1Radioligand BindingGuinea pig lung membranesKD: < 0.1 µM[2]
Compound 6 LTD4 ReceptorLTD4-induced contractionIsolated guinea pig tracheal smooth muscleGood activity[3]
Compound 33 LTD4 ReceptorLTD4-induced contractionIsolated guinea pig tracheal smooth muscleGood activity[3]
Compound 7a LTD4 / LTE4 ReceptorLTD4/LTE4-induced contractionIsolated guinea pig ileumNearly identical to LY171883 for LTD4, identical for LTE4[4]
Compound 7b LTD4 / LTE4 ReceptorLTD4/LTE4-induced contractionIsolated guinea pig ileumEnhanced LTD4 activity, ~10-fold greater LTE4 activity than LY171883[4]
Compound 1a LTC4 / LTD4 ReceptorLeukotriene-induced contractionGuinea pig lung strips2-fold more potent than FPL-55712 (LTC4), 6-fold more potent (LTD4)[5]
Compound 2h LTC4 / LTD4 ReceptorLeukotriene-induced contractionGuinea pig lung strips3-fold more potent than FPL-55712 (LTC4), 60-fold more potent (LTD4)[5]

Table 2: In Vitro Potency of Novel Leukotriene Synthesis Inhibitors

Compound IDTargetAssay TypeCell Line/TissueIC50 ValueCitation
GJG057 (compound 1) LTC4 SynthaseHuman whole blood LTC4 releaseHuman whole blood44 nM[6]
AZD9898 LTC4 SynthaseHuman whole blood LTC4 releaseHuman whole blood900 nM[6]
Exemplified Compound FLAPRadioligand BindingRecombinant human FLAP1.1 nM[7]
Exemplified Compound LTB4 SynthesisLTB4 synthesis inhibitionHuman whole blood14 nM[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline for novel leukotriene receptor antagonists.

Leukotriene Signaling Pathway cluster_synthesis Leukotriene Synthesis cluster_receptors Receptor Binding and Cellular Effects Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 FLAP FLAP FLAP->5-LOX activates LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTB4 LTB4 LTA4 Hydrolase->LTB4 LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1 Receptor CysLT1 Receptor LTC4->CysLT1 Receptor CysLT2 Receptor CysLT2 Receptor LTC4->CysLT2 Receptor LTE4 LTE4 LTD4->LTE4 LTD4->CysLT1 Receptor LTD4->CysLT2 Receptor LTE4->CysLT1 Receptor Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Bronchoconstriction Bronchoconstriction CysLT1 Receptor->Bronchoconstriction CysLT2 Receptor->Inflammatory Response Novel Antagonist Novel Antagonist Novel Antagonist->CysLT1 Receptor blocks

Caption: The leukotriene signaling pathway and the point of intervention for CysLT1 receptor antagonists.

Experimental_Workflow Start Start Chemical Synthesis Chemical Synthesis Start->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Potent & Selective Hits In Vivo Efficacy Models In Vivo Efficacy Models Lead Identification->In Vivo Efficacy Models Preclinical Development Preclinical Development In Vivo Efficacy Models->Preclinical Development Efficacious & Safe Leads End End Preclinical Development->End

References

Application Notes and Protocols for 1-(Mercaptomethyl)cyclopropaneacetic Acid and Related Cyclopropane Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mercaptomethyl)cyclopropaneacetic acid is a well-documented intermediate in the synthesis of the pharmaceutical compound Montelukast. While its direct application in agricultural chemistry is not extensively documented in publicly available literature, there are mentions of its utility in the synthesis of certain pesticides and fungicides. The cyclopropane moiety is a key structural feature in a variety of agrochemically active molecules, suggesting potential applications for this compound and its derivatives as fungicides, insecticides, or plant growth regulators. This document provides an overview of the potential agricultural applications of cyclopropane-containing compounds, along with generalized experimental protocols for their evaluation.

Introduction to Cyclopropane Derivatives in Agriculture

Cyclopropane derivatives are a class of compounds that contain a three-membered carbon ring. This strained ring structure imparts unique chemical properties that can lead to significant biological activity. In agriculture, cyclopropane-containing compounds are utilized in various capacities:

  • Insecticides: The most well-known examples are the synthetic pyrethroids, which are analogues of the natural insecticide pyrethrin. The cyclopropane ring is crucial for their insecticidal activity.

  • Fungicides: Certain cyclopropane derivatives have been developed as fungicides, targeting specific metabolic pathways in pathogenic fungi.

  • Herbicides: While less common, some herbicides incorporate a cyclopropane ring in their structure.

  • Plant Growth Regulators: The plant hormone ethylene, which regulates many aspects of plant development and stress responses, is biosynthesized from the cyclopropane-containing precursor 1-aminocyclopropane-1-carboxylic acid (ACC).

Given that this compound contains a cyclopropane ring, it is plausible that it or its derivatives could exhibit biological activity relevant to agriculture.

Potential Applications and Mechanisms of Action

While specific data for this compound is lacking, we can extrapolate potential applications based on the broader class of cyclopropane derivatives.

Fungicidal Activity

The presence of a sulfur-containing functional group in this compound, in conjunction with the cyclopropane ring, suggests a potential for fungicidal activity. Many sulfur-containing organic compounds are known to have antifungal properties.

Hypothesized Mechanism of Action: A potential mechanism could involve the disruption of fungal cell membranes or the inhibition of key enzymes. The cyclopropane ring might facilitate binding to a specific target protein, while the mercaptomethyl group could interact with metal ions in enzymatic active sites or participate in redox reactions that are detrimental to the fungus.

Fungicidal_Mechanism cluster_fungus Fungal Cell MMCA This compound Membrane Fungal Cell Membrane MMCA->Membrane Interacts with Enzyme Essential Fungal Enzyme MMCA->Enzyme Binds to Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Hypothesized fungicidal mechanism of this compound (MMCA).

Plant Stress Resistance

Some cyclopropane derivatives, like ACC, are involved in plant stress responses. It is conceivable that exogenous application of this compound could modulate a plant's response to biotic or abiotic stress.

Hypothesized Signaling Pathway: The compound could potentially interfere with or mimic the ethylene signaling pathway, or it could induce systemic acquired resistance (SAR) by triggering the production of defense-related compounds.

Plant_Stress_Response MMCA This compound Application Receptor Plant Cell Receptor MMCA->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Activation of Defense Gene Expression Signal_Transduction->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR Stress_Tolerance Enhanced Stress Tolerance SAR->Stress_Tolerance

Caption: Hypothesized signaling pathway for enhanced plant stress tolerance.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the potential agricultural applications of this compound.

Protocol for In Vitro Fungicidal Efficacy Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Materials:

  • This compound

  • Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

  • Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration.

Fungicide_Efficacy_Workflow Start Start Prep_Stock Prepare Stock Solution of Test Compound Start->Prep_Stock Prep_Media Prepare Amended PDA Media with Different Concentrations Prep_Stock->Prep_Media Pour_Plates Pour Media into Petri Dishes Prep_Media->Pour_Plates Inoculate Inoculate Plates with Fungal Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro fungicidal efficacy assay.

Protocol for Evaluating Plant Stress Resistance

Objective: To assess the ability of this compound to enhance plant tolerance to a specific abiotic stress (e.g., drought).

Materials:

  • This compound

  • Test plant species (e.g., Arabidopsis thaliana, tomato)

  • Potting mix

  • Pots

  • Growth chamber or greenhouse

  • Foliar spray applicator

Procedure:

  • Grow the test plants under optimal conditions to a uniform developmental stage.

  • Prepare a solution of this compound at various concentrations in water with a surfactant.

  • Apply the solutions to the foliage of the plants until runoff. A control group should be sprayed with water and surfactant only.

  • After a specified period (e.g., 24-48 hours) to allow for potential induction of resistance, impose the stress treatment (e.g., withhold watering for drought stress).

  • Monitor the plants for stress symptoms (e.g., wilting, chlorosis) and record observations.

  • After the stress period, re-water the plants and assess their recovery.

  • Measure relevant physiological parameters such as relative water content, chlorophyll content, and proline accumulation.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Example Data for Fungicidal Efficacy

Concentration of this compound (µg/mL)Average Mycelial Growth Diameter (mm)Percent Inhibition (%)
0 (Control)85.20.0
1063.825.1
5032.162.3
10015.781.6

Table 2: Example Data for Plant Stress Tolerance

TreatmentRelative Water Content (%)Chlorophyll Content (SPAD units)Survival Rate (%)
Control (Stressed)45.328.130
10 µM MMCA (Stressed)58.735.465
50 µM MMCA (Stressed)65.238.980
Unstressed Control88.945.2100

Conclusion

While direct evidence for the agricultural use of this compound is currently limited, its chemical structure, featuring a cyclopropane ring, suggests a potential for biological activity relevant to agriculture. The protocols and hypothesized mechanisms presented here provide a framework for researchers to investigate the potential of this and other novel cyclopropane derivatives as fungicides or plant stress modulators. Further research is warranted to explore these possibilities and potentially develop new agrochemical solutions.

Application Notes and Protocols: 1-(Mercaptomethyl)cyclopropaneacetic Acid in Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a crucial intermediate in the synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist.[1] While not extensively used as a direct tool in fundamental biochemical research on cyclopropyl molecules, its significance lies in its role as a key building block for a widely prescribed anti-inflammatory and anti-asthmatic drug. Researchers, scientists, and drug development professionals involved in the synthesis of leukotriene modifiers and the study of cyclopropane-containing pharmaceuticals will find this molecule of great interest. The structural integrity and purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API), Montelukast.

Biochemical Context: The Leukotriene Pathway

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid.[2][3][4] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid to leukotriene A4 (LTA4).[3][4] LTA4 is an unstable epoxide and a key branch point in the pathway. It can be converted to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, by the enzyme LTA4 hydrolase (LTA4H).[5][6][7] Alternatively, LTA4 can be conjugated with glutathione by LTC4 synthase to form leukotriene C4 (LTC4).[3][4] LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes (CysLTs) are potent bronchoconstrictors and increase vascular permeability, playing a central role in the pathophysiology of asthma and allergic rhinitis.[8] Montelukast exerts its therapeutic effect by selectively antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes. The unique cyclopropyl moiety, derived from this compound, is a critical component of the pharmacophore responsible for the high affinity and selectivity of Montelukast for the CysLT1 receptor.[1]

Quantitative Data

A summary of the physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 162515-68-6[9]
Molecular Formula C6H10O2S[9]
Molecular Weight 146.21 g/mol [9]
Appearance Off-white solid[9][10]
Melting Point 42-45 °C[9]
Boiling Point 290.1 °C at 760 mmHg[9]
Flash Point 129.2 °C[9]
Density 1.2 g/cm³[9]
Solubility Soluble in methanol[11]
Purity ≥98.0%[9]

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized procedure compiled from various patented synthetic routes.[12][13][14] Researchers should consult the original literature for specific details and safety precautions. This synthesis involves multiple steps and requires expertise in organic synthesis.

Materials:

  • 1-(Bromomethyl)cyclopropaneacetonitrile

  • Thiourea

  • Acetone

  • Ethyl acetate (degassed)

  • Formic acid (85%, degassed)

  • Hexanes

  • Nitrogen gas

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, filtration apparatus, etc.)

Procedure:

  • Formation of the Isothiuronium Salt:

    • In a round-bottom flask equipped with a condenser, combine 1-(bromomethyl)cyclopropaneacetonitrile (1 equivalent), thiourea (approximately 1 equivalent), and acetone.

    • Stir the mixture and heat to reflux for 12-14 hours under a nitrogen atmosphere.[12]

    • Cool the reaction mixture to -8 to 3 °C and stir for at least 1 hour.[12]

    • Filter the resulting precipitate (the isothiuronium salt) and wash the cake with cold acetone.[12]

  • Hydrolysis to this compound:

    • The isothiuronium salt is then subjected to basic hydrolysis. While specific conditions vary, this generally involves heating with an aqueous base.

    • After hydrolysis, cool the mixture to room temperature.

    • Add degassed ethyl acetate to the mixture and then cool to -5 to 5 °C.[12]

    • Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.[12]

    • Separate the organic layer. Extract the aqueous layer with degassed ethyl acetate.

    • Combine the organic layers, wash with degassed water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification:

    • Purify the crude this compound by crystallization from hexanes to yield a white to off-white solid.[12]

Use in Montelukast Synthesis:

This compound is a key precursor for Montelukast.[1][15] The synthesis of Montelukast involves the coupling of the dilithium dianion of this compound with a mesylate intermediate.[15][16] This reaction is typically carried out at low temperatures in an inert solvent.[15]

Mandatory Visualization

Leukotriene Biosynthesis Pathway and Montelukast Action cluster_CysLTs Cysteinyl Leukotrienes (CysLTs) Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase (LTA4H) LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to Inflammation Inflammation Bronchoconstriction CysLT1_Receptor->Inflammation Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Caption: Leukotriene biosynthesis pathway and the mechanism of action of Montelukast.

Synthesis Workflow of this compound Start Start: 1-(Bromomethyl)cyclopropaneacetonitrile + Thiourea Step1 Step 1: Reflux in Acetone (Formation of Isothiuronium Salt) Start->Step1 Step2 Step 2: Basic Hydrolysis Step1->Step2 Step3 Step 3: Neutralization with Formic Acid (pH 3.5-4.0) Step2->Step3 Step4 Step 4: Extraction with Ethyl Acetate Step3->Step4 Step5 Step 5: Crystallization from Hexanes Step4->Step5 End End Product: This compound Step5->End Coupling Coupling with Mesylate Intermediate (Montelukast Synthesis) End->Coupling

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

preventing oxidation of 1-(Mercaptomethyl)cyclopropaneacetic Acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the thiol group in this compound, ensuring the integrity and reactivity of your molecule for successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the prevention of its oxidation.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a higher molecular weight impurity. Oxidation of the thiol group to form a disulfide dimer. Thiols are susceptible to oxidation, especially in the presence of oxygen.[1][2]- Work under an inert atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize exposure to oxygen.[3] - Use degassed solvents: Employ solvents that have been degassed to remove dissolved oxygen.[3]
Product degradation observed during workup and purification. Exposure to atmospheric oxygen during extraction, washing, and chromatography steps.- Use degassed solvents for workup: Ensure that all aqueous and organic solvents used for extraction and washing are thoroughly degassed prior to use.[3] - Maintain an inert atmosphere: To the extent possible, maintain a blanket of nitrogen or argon over the solutions during transfers and separations.
Inconsistent reaction outcomes despite following the protocol. Trace metal ion contamination catalyzing oxidation. Transition metal impurities can facilitate the oxidation of thiols.[1]- Use high-purity reagents and solvents: Ensure all materials are of a high grade to minimize metal contaminants. - Incorporate a chelating agent: Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the aqueous phases during workup to sequester catalytic metal ions.[1]
Formation of colored impurities in the final product. Further oxidation of the thiol to sulfenic, sulfinic, or sulfonic acids.[4][5]- Strict exclusion of oxygen: Implement rigorous inert atmosphere techniques throughout the entire synthesis and purification process. - Prompt purification: Purify the product as quickly as possible after synthesis to minimize exposure to potential oxidants.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The thiol group (-SH) in this compound is susceptible to oxidation. The sulfur atom can be readily oxidized, most commonly leading to the formation of a disulfide bond (R-S-S-R) between two molecules of the acid.[4][6] This oxidation can be initiated by atmospheric oxygen and catalyzed by trace metal ions.[1]

Q2: What is the primary oxidation byproduct I should look for?

A2: The most common oxidation byproduct is the corresponding disulfide dimer, 1,1'-[disulfanediylbis(methylene)]bis-cyclopropaneacetic acid. This dimer will have a molecular weight roughly double that of the desired product.

Q3: How can I effectively degas my solvents?

A3: There are several methods for degassing solvents to remove dissolved oxygen. The choice of method may depend on the scale of your reaction and the equipment available.[7] Common techniques include:

  • Freeze-Pump-Thaw: This is a highly effective method that involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent. This cycle is typically repeated three times.[7]

  • Sparging (Bubbling): This involves bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[7]

  • Sonication under Vacuum: Applying sonication while the solvent is under a partial vacuum can also effectively remove dissolved gases.[8]

Q4: Is it necessary to use degassed water for the workup?

A4: Yes, it is highly recommended to use degassed water and other aqueous solutions during the workup (e.g., washing and extraction steps) to prevent oxidation of the product when it is in solution.[3]

Q5: Can I use antioxidants to prevent oxidation?

A5: While for some applications involving thiols, small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to maintain the reduced state, their use in a synthesis would need to be carefully considered as they would need to be removed from the final product.[1] For the synthesis of this compound, the primary and most effective strategy described in the literature is the strict exclusion of oxygen by working under an inert atmosphere with degassed solvents.[3]

Data Presentation

Comparison of Solvent Degassing Methods
Degassing Method Reported Efficiency (Approximate % of Dissolved Air Removed) Key Considerations
Helium Sparging ~80%[8]Highly effective but requires a supply of helium.[9]
Vacuum/Sonication 60-70%[8]A common and reasonably effective laboratory method.
Freeze-Pump-Thaw Highly effective (often considered the most thorough method)[7]Time-consuming and requires a high-vacuum line and liquid nitrogen.
Sonication Alone 20-30%[8]Generally not considered sufficient for highly oxygen-sensitive reactions.[9]

Note: The efficiency of degassing can be influenced by factors such as the duration of the procedure, the specific solvent, and the equipment used.

Experimental Protocols

Protocol 1: Synthesis of this compound under Inert Atmosphere

This protocol is adapted from patent literature describing the synthesis of this compound as an intermediate for Montelukast.[3]

Materials:

  • 1-(Isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide

  • 20% Sodium Hydroxide solution (degassed)

  • Ethyl Acetate (degassed)

  • 85% Formic Acid (degassed)

  • Water (degassed)

  • Hexanes (for crystallization)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a condenser, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is dry.

  • Initial Charge: Charge the flask with 10 g of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide and 38.3 mL of 20% degassed sodium hydroxide solution.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to displace any air. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux and maintain reflux for approximately 14 hours under the inert atmosphere.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add degassed ethyl acetate and then cool the mixture to between -5°C and 5°C.

  • Neutralization: Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer further with degassed ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with degassed water. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Crystallization: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude product by crystallization from hexanes.

  • Final Product: Dry the purified crystals under vacuum to yield this compound as a white solid. A reported yield for a similar process is 76.7% with a purity of 97.9%.[3]

Visualizations

Thiol Oxidation Pathway

Thiol_Oxidation Thiol 2 R-SH (this compound) Thiolate 2 R-S⁻ (Thiolate anion) Thiol->Thiolate -2H⁺ Oxidant Oxidant (e.g., O₂) Disulfide R-S-S-R (Disulfide byproduct) Thiolate->Disulfide + Oxidant - 2e⁻

Caption: General pathway for the oxidation of a thiol to a disulfide.

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low yields due to oxidation.

References

Technical Support Center: Industrial Production of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of 1-(Mercaptomethyl)cyclopropaneacetic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Oxidation of the thiol group in the final product or intermediates.[1][2] - Harsh reaction conditions, such as high temperatures during hydrolysis.[1] - Incomplete reaction. - Suboptimal reagents or solvent conditions.- Conduct reactions under an inert nitrogen atmosphere to prevent oxidation.[2][3] - Use degassed solvents to minimize dissolved oxygen.[2][4] - Optimize reaction temperature; for hydrolysis, consider temperatures between 30°C and 80°C.[1] - Monitor reaction progress using techniques like GC or TLC to ensure completion.[1] - Consider alternative, milder hydrolysis methods, such as a biphasic system.[1]
Product Impurity / Disulfide Formation - Oxidation of the mercaptan leading to disulfide bond formation.[1] - Incomplete hydrolysis of precursor esters or nitriles. - Presence of unreacted starting materials or intermediates. - Side reactions due to harsh conditions.[1]- Implement inert atmosphere conditions throughout the synthesis and workup.[2][3] - Purify the crude product by crystallization from solvents like hexanes or heptane, which is more scalable than chromatography.[1][2] - For disulfide impurities, a reduction step may be necessary. One patented process describes treatment with ammonium hydroxide and zinc metal.[2] - Ensure complete hydrolysis by optimizing reaction time and temperature.
Difficulty in Purification - Intermediates are often oils or liquids, making isolation difficult on a large scale.[1] - Traditional purification methods like column chromatography are not ideal for industrial production.[5][6]- Design the synthesis to yield crystalline intermediates where possible. For example, converting the product to a stable salt for purification.[2] - Utilize extraction with appropriate alkyl acetates followed by crystallization.[1] - A biphasic hydrolysis system can facilitate easier separation and purification of the final product.[1]
Handling of Hazardous Reagents - Use of highly toxic reagents like sodium cyanide.[2] - Use of pungent and hazardous reagents like thioacetic acid.[2]- Replace toxic or hazardous reagents with safer alternatives. For instance, thiourea can be used as a substitute for thioacetic acid.[7] - Ensure proper engineering controls (e.g., fume hoods) and personal protective equipment (PPE) are used when handling unavoidable hazardous materials.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the industrial-scale synthesis of this compound?

A1: The primary challenges include the instability of the final product and its intermediates, which are prone to oxidation, leading to disulfide impurities.[1][2] Many synthesis routes also involve oily intermediates that are difficult to purify without resorting to chromatography, which is not ideal for large-scale production.[1][5] Furthermore, some traditional methods utilize hazardous and pungent reagents like sodium cyanide and thioacetic acid, posing safety and handling issues in an industrial setting.[2][3]

Q2: How can oxidation and disulfide formation be minimized during production?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen, especially during the final hydrolysis and purification steps.[2][3] Using degassed solvents for reactions and extractions can also significantly reduce the presence of dissolved oxygen.[2][4] One patented process intentionally oxidizes an intermediate to a stable disulfide, which is then reduced in a subsequent step to yield the final product, thereby controlling the oxidation problem.[2]

Q3: Are there alternatives to using hazardous reagents like thioacetic acid?

A3: Yes, less hazardous and odorous alternatives to thioacetic acid have been successfully employed. For example, thiourea can be used to introduce the sulfur atom, which is a more manageable reagent for large-scale operations.[7]

Q4: What purification methods are suitable for the industrial production of this compound?

A4: While early lab-scale syntheses relied on vacuum distillation or column chromatography, these methods are not well-suited for industrial production.[1] A more scalable approach is purification via crystallization.[1][2] The crude product can often be crystallized from hydrocarbon solvents such as hexane or heptane.[1] Another effective technique is to perform the hydrolysis in a biphasic system, which can simplify the purification process.[1]

Q5: Can the stability of intermediates be improved?

A5: Yes, some synthetic routes have been designed to proceed through more stable, crystalline intermediates. For example, the use of an isothiuronium salt intermediate has been reported, which is a stable, crystalline solid that can be stored for extended periods before being converted to the final product.[2][3] This approach avoids the handling of unstable intermediates and simplifies the overall process.

Experimental Workflows and Synthesis Pathways

The following diagrams illustrate common synthesis pathways for this compound, highlighting key stages and transformations.

G Synthesis Pathway via Thioacetic Acid A 1-(Hydroxymethyl)cyclopropylacetonitrile B [1-(Cyanomethyl)cyclopropyl]methyl methanesulfonate A->B Methanesulfonyl chloride, Triethylamine C [1-(Acetylthiomethyl)cyclopropyl]acetonitrile B->C Thioacetic acid, Base (e.g., Triethylamine) D 1-(Mercaptomethyl)cyclopropaneacetic Acid C->D Basic Hydrolysis (e.g., NaOH)

Caption: A common synthesis route for this compound.

G Alternative Pathway via Isothiuronium Salt A 1-(Bromomethyl)cyclopropaneacetonitrile B 1-(Isothiuroniummethyl)cyclopropaneacetonitrile salt (Stable Intermediate) A->B Thiourea C 1-(Mercaptomethyl)cyclopropaneacetic Acid B->C Basic Hydrolysis (e.g., NaOH)

Caption: Synthesis utilizing a stable isothiuronium salt intermediate.

G Troubleshooting Logic for Low Purity Start Low Purity Detected CheckOxidation Check for Disulfide Impurity Start->CheckOxidation CheckHydrolysis Check for Incomplete Hydrolysis CheckOxidation->CheckHydrolysis No ImplementInert Implement/Improve Inert Atmosphere (N2) CheckOxidation->ImplementInert Yes OptimizeHydrolysis Optimize Hydrolysis (Time, Temp) CheckHydrolysis->OptimizeHydrolysis Yes Recrystallize Recrystallize Product CheckHydrolysis->Recrystallize No UseDegassed Use Degassed Solvents ImplementInert->UseDegassed UseDegassed->Recrystallize OptimizeHydrolysis->Recrystallize End High Purity Product Recrystallize->End

Caption: A logical workflow for troubleshooting low product purity.

References

Technical Support Center: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Mercaptomethyl)cyclopropaneacetic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several synthetic pathways are reported, primarily starting from 1,1-cyclopropanedimethanol or 1-(hydroxymethyl)cyclopropaneacetonitrile. A prevalent route involves the conversion of 1-(hydroxymethyl)cyclopropaneacetonitrile to an intermediate like 1-(bromomethyl)cyclopropaneacetonitrile, followed by reaction with a sulfur source such as thiourea or a thioacetate salt, and subsequent hydrolysis to yield the final product.[1][2][3] Another approach involves the formation of a cyclic sulfite from 1,1-cyclopropanedimethanol, which is then opened and further functionalized.[4][5]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields are often attributed to the oxidative instability of the thiol group in the final product and some intermediates.[1][6] Harsh reaction conditions, such as high temperatures during hydrolysis, can also lead to degradation and reduced yields.[4][6] Incomplete reactions at any of the synthetic steps or inefficient purification can also contribute to lower overall yields. The use of an inert atmosphere, such as nitrogen, is often recommended to mitigate oxidation.[1][6]

Q3: I am observing the formation of a disulfide byproduct. How can I prevent this and isolate the desired monomer?

A3: The formation of 1-(mercaptomethyl)-cyclopropaneacetic acid disulfide is a common side reaction due to the oxidation of the thiol.[4][7] To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen) and use degassed solvents.[1][8] Some protocols intentionally synthesize the disulfide as a more stable intermediate, which can be isolated, purified, and then reduced to the desired thiol in a final step using a reducing agent like zinc metal in the presence of an acid or ammonium hydroxide.[2][9]

Q4: Are there alternatives to using hazardous reagents like sodium cyanide or odorous reagents like thioacetic acid?

A4: Yes, concerns over the toxicity of sodium cyanide and the pungent odor of thioacetic acid have led to the development of alternative methods.[1][8] One such alternative is the use of thiourea to introduce the sulfur functionality.[2][3] This method proceeds through a stable isothiuronium salt intermediate, which is then hydrolyzed to the final product.[8]

Q5: How can I improve the purity of my final product?

A5: Purification is typically achieved through crystallization.[1][8] Common solvent systems for crystallization include hexanes or a mixture of ethyl acetate and a non-polar solvent. It is also important to control the pH during the workup; neutralization with an acid like formic acid to a pH of 3.5-4.0 is often employed before extraction.[1][8] For intermediates that are oils or liquids, column chromatography may be necessary, though this can be laborious for large-scale production.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Oxidation of thiol groups.Work under an inert (nitrogen) atmosphere and use degassed solvents.[1] Consider synthesizing the more stable disulfide intermediate followed by reduction.[2]
Harsh reaction conditions.Avoid excessively high temperatures, especially during the final hydrolysis step.[4][6] Optimize reaction times to ensure completion without significant product degradation.
Presence of Disulfide Impurity Exposure of the thiol to oxygen.Rigorously exclude air from the reaction and workup steps. Use degassed solvents and reagents.[1][8]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Adjust reaction time and temperature as needed based on literature protocols.[1][3]
Poor quality of starting materials or reagents.Ensure the purity of all starting materials and reagents before use.
Difficulty in Product Isolation Product is an oil or difficult to crystallize.If direct crystallization fails, consider converting the product to a salt to facilitate purification. For intermediates, column chromatography might be required.[4]
Emulsion formation during workup.Adjust the pH of the aqueous layer or add brine to break the emulsion.
Inconsistent Results Variability in reaction conditions.Carefully control all reaction parameters, including temperature, addition rates of reagents, and stirring speed.

Experimental Protocols

Protocol 1: Synthesis via Isothiuronium Salt Intermediate

This protocol is adapted from processes described in patent literature and offers a route that avoids highly toxic or odorous reagents.[2][8]

Step 1: Synthesis of 1-(bromomethyl)cyclopropaneacetonitrile

  • To a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile in a suitable organic solvent (e.g., acetonitrile), add triphenylphosphine.

  • Cool the mixture to a low temperature (e.g., -10 to 0 °C).

  • Slowly add bromine, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work up the reaction by filtration and concentration of the filtrate to obtain crude 1-(bromomethyl)cyclopropaneacetonitrile.

Step 2: Formation of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide

  • Dissolve the crude 1-(bromomethyl)cyclopropaneacetonitrile in a suitable solvent like acetone.

  • Add thiourea to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture to a low temperature (e.g., -8 to 3 °C) to precipitate the isothiuronium salt.

  • Filter the solid, wash with cold acetone, and dry under vacuum.

Step 3: Hydrolysis to this compound

  • Suspend the isothiuronium salt in an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux under a nitrogen atmosphere for an extended period (e.g., 14-18 hours).[1][8]

  • Cool the reaction mixture and add an organic solvent (e.g., degassed ethyl acetate).

  • Carefully acidify the aqueous layer with an acid (e.g., degassed formic acid) to a pH of 3.5-4.0.[1][8]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with degassed water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent like hexanes to obtain pure this compound.[1][8]

Data Summary

Intermediate/Product Starting Material Reagents Yield (%) Purity (%) Reference
1-(bromomethyl)cyclopropaneacetonitrile1-(hydroxymethyl)cyclopropaneacetonitrilePh₃P, Br₂8797[1]
1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide1-(bromomethyl)cyclopropaneacetonitrileThiourea91.199.2[8]
This compound1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromideNaOH, Formic Acid76.797.9[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 1_hydroxymethyl 1-(hydroxymethyl) cyclopropaneacetonitrile 1_bromo 1-(bromomethyl) cyclopropaneacetonitrile 1_hydroxymethyl->1_bromo Ph₃P, Br₂ isothiuronium_salt Isothiuronium Salt 1_bromo->isothiuronium_salt Thiourea final_product 1-(Mercaptomethyl) cyclopropaneacetic Acid isothiuronium_salt->final_product 1. NaOH (hydrolysis) 2. H⁺ (acidification)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_oxidation Check for Oxidation (Disulfide Formation) start->check_oxidation implement_inert Implement Inert Atmosphere (Nitrogen) & Degassed Solvents check_oxidation->implement_inert Yes check_conditions Review Reaction Conditions (Temp, Time) check_oxidation->check_conditions No implement_inert->check_conditions optimize_conditions Optimize Temperature & Time check_conditions->optimize_conditions Non-optimal check_purification Evaluate Purification Step check_conditions->check_purification Optimal optimize_conditions->check_purification optimize_purification Optimize Crystallization or pH during Workup check_purification->optimize_purification Inefficient success Improved Yield & Purity check_purification->success Efficient optimize_purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 1-(Mercaptomethyl)cyclopropaneacetic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(Mercaptomethyl)cyclopropaneacetic Acid by crystallization. This document is intended to assist researchers in overcoming common challenges encountered during the purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most cited method for the purification of crude this compound is crystallization from a non-polar solvent, such as hexanes or heptane.[1][2][3] This technique is effective in removing impurities and isolating the compound as a white solid.

Q2: Why is it crucial to use degassed solvents and an inert atmosphere during the crystallization of this compound?

A2: this compound is a thiol-containing compound and is highly susceptible to oxidation, even upon exposure to air.[4] The primary oxidation product is the corresponding disulfide dimer. To prevent the formation of this impurity, which can complicate crystallization and reduce yield, it is essential to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[4][5]

Q3: What are the typical yields and purity levels expected from the crystallization process?

A3: With a carefully executed crystallization protocol, it is possible to obtain this compound as a white solid with a purity of over 97%.[1][3] For instance, one documented procedure reports a yield of 76.7% with a purity of 97.9% after crystallization from hexanes.[1][3]

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and the disulfide oxidation product. Another potential impurity is a diacid species, which can be removed through a specific purification step involving cooling a solution and filtering the precipitated impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oiling Out The compound is precipitating from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast.- Re-heat the mixture to redissolve the oil.- Add a small amount of additional hot solvent to decrease the saturation.- Allow the solution to cool more slowly to promote the formation of crystals over oil droplets.
Low or No Crystal Formation The solution may not be sufficiently supersaturated, or nucleation has not been initiated.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Concentrate the solution by carefully evaporating some of the solvent under an inert atmosphere and then allow it to cool again.
Poor Crystal Quality (e.g., very fine powder, needles) Rapid crystallization can lead to the formation of small, impure crystals.- Ensure a slow cooling rate. Insulating the flask can help.- Consider using a mixed solvent system to achieve a more optimal solubility gradient.
Low Yield A significant amount of the product remains dissolved in the mother liquor.- Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-10 °C) for an adequate amount of time to maximize precipitation.[2]- Minimize the amount of solvent used to dissolve the crude product initially.
Product Discoloration (e.g., yellow tint) This may indicate the presence of impurities or some degradation of the product.- Ensure all steps are performed under a strict inert atmosphere to prevent oxidation.- Consider a pre-purification step, such as a wash with a suitable solvent, before crystallization.
Crystals are difficult to filter The crystals may be too fine, clogging the filter paper.- Allow the crystals to grow larger by slowing down the cooling rate.- Consider using a different grade of filter paper or a filter aid.

Data Presentation

Table 1: Recommended Solvents for Crystallization

Solvent Rationale for Use Typical Conditions
Hexanes Good solvent for dissolving the compound when hot and has low solubility when cold, effective for precipitating the pure product.[1][3]Dissolve crude product in hot hexanes, cool slowly to 0-5 °C to induce crystallization.[1]
Heptane Similar properties to hexanes, also a good choice for crystallization.[2]Dissolve crude product in hot heptane, cool to approximately 0-10 °C over 4-5 hours.[2]
Toluene Can be used as an alternative solvent for crystallization.[2]Specific conditions may need to be optimized based on the solubility of the compound at different temperatures.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₀O₂S[6]
Molecular Weight 146.21 g/mol [6]
Appearance White to off-white solid/crystal[7]
Melting Point 42-45 °C[7]
Purity (after crystallization) >97%[1]

Experimental Protocols

Protocol 1: Crystallization of this compound from Hexanes

This protocol is a general guideline and may require optimization based on the purity of the crude material and the scale of the experiment.

  • Preparation:

    • Ensure all glassware is thoroughly dried and assembled for the crystallization under an inert atmosphere (e.g., using a Schlenk line or a glovebox).

    • Degas the hexane solvent by bubbling nitrogen or argon through it for at least 30 minutes prior to use.

  • Dissolution:

    • Place the crude this compound into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a minimal amount of degassed hexanes to the flask.

    • Gently heat the mixture with stirring until the solid completely dissolves. Add more hexanes in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using a large excess of solvent.

  • Crystallization:

    • Once the solid is fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature under an inert atmosphere.

    • For optimal crystal growth, the flask can be insulated to slow down the cooling process.

    • After the solution has reached room temperature, further cool the flask in an ice bath (0-5 °C) for at least one hour to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by filtration, for example, using a Büchner funnel, under a blanket of inert gas.

    • Wash the collected crystals with a small amount of cold, degassed hexanes to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Removal of Diacid Impurity

This procedure can be performed prior to the final crystallization if diacid impurities are suspected.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, heptane, or hexanes) at room temperature.[8]

  • Cool the solution to 0°C.[8]

  • The diacid impurity, being less soluble at this temperature, should precipitate out of the solution.

  • Separate the precipitated diacid impurity by filtration.[8]

  • The filtrate containing the purified this compound can then be subjected to the crystallization protocol described above.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization Process cluster_iso Isolation prep1 Dry Glassware dissolve Dissolve Crude Product in Minimal Hot Solvent prep1->dissolve prep2 Degas Solvent (Hexane/Heptane) prep2->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath (0-10 °C) cool_rt->cool_ice filter Filter Crystals under Inert Atmosphere cool_ice->filter wash Wash with Cold, Degassed Solvent filter->wash dry Dry under Vacuum wash->dry pure Pure Crystalline Product dry->pure crude Crude this compound crude->dissolve

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_outcomes Observed Outcomes cluster_solutions Troubleshooting Solutions start Crystallization Attempted oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield good_crystals Good Crystals (Desired Outcome) start->good_crystals sol_reheat Reheat & Add More Solvent oiling_out->sol_reheat sol_scratch Scratch Flask or Add Seed Crystal no_crystals->sol_scratch sol_concentrate Concentrate Solution no_crystals->sol_concentrate low_yield->sol_concentrate sol_cool Ensure Adequate Cooling low_yield->sol_cool

Caption: Troubleshooting logic for common crystallization issues.

References

dealing with the instability of 1-(Mercaptomethyl)cyclopropaneacetic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Mercaptomethyl)cyclopropaneacetic Acid (MMCAA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the handling and stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What is the primary cause?

A1: this compound is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1][2] The primary degradation pathway is the oxidation of the thiol (-SH) group, leading to the formation of a disulfide dimer, 1,1'-[disulfanediylbis(methylene)]bis-cyclopropaneacetic acid.[1][3] This dimerization can significantly reduce the purity and reactivity of your compound for its intended application.[4]

Q2: What are the ideal storage conditions for this compound in its solid form and in solution?

A2: To ensure the long-term stability of this compound, specific storage conditions are crucial. As a solid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as -20°C or -80°C.[4][5] For solutions, it is imperative to use degassed solvents and store them under an inert atmosphere at low temperatures.[1][2] Adding a cryoprotectant like glycerol (25-50%) can prevent ice crystal formation during freezing.[4]

Q3: Are there any chemical additives that can help stabilize solutions of this compound?

A3: Yes, certain stabilizers can be employed. For instance, phosphorus compounds have been shown to be effective in stabilizing mercaptans against oxidation, particularly in the presence of iron which can catalyze the oxidation process.[6] The concentration of these stabilizers is typically low, ranging from 0.001% to 1%.[6]

Q4: Can I reverse the oxidation of this compound?

A4: Yes, the disulfide dimer can be reduced back to the active thiol form. A common laboratory practice for reducing disulfide bonds is the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). One patented process describes the reduction of the disulfide of 1-(mercaptomethyl)-cyclopropaneacetic acid using zinc metal in an ammonium hydroxide solution.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of activity or poor yield in subsequent reactions. Oxidation of the thiol group to a disulfide dimer.[1][4]Confirm the presence of the free thiol using a method like Ellman's test. If oxidation has occurred, consider re-reducing the compound. For future experiments, strictly adhere to handling protocols under an inert atmosphere with degassed solvents.[1][4]
Precipitate forms in the solution upon storage. The disulfide dimer may have lower solubility than the monomeric thiol form, leading to precipitation.Analyze the precipitate to confirm its identity. If it is the disulfide, it can be isolated and potentially reduced back to the thiol form.[3]
Inconsistent results between experiments. Variable levels of oxygen exposure during solution preparation and handling.Implement a standardized and rigorous protocol for preparing and handling solutions of this compound, including the consistent use of an inert atmosphere and degassed solvents.[1][7]
Discoloration of the solution (e.g., yellowing). Oxidation and potential formation of other degradation byproducts.[6]Discard the discolored solution and prepare a fresh batch using high-purity starting material and stringent anaerobic handling techniques.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with minimized risk of oxidative degradation.

Materials:

  • This compound (solid)

  • Anhydrous, oxygen-free solvent (e.g., degassed dimethylformamide or an appropriate buffer)

  • Inert gas source (Argon or Nitrogen) with a manifold for Schlenk techniques

  • Schlenk flask or similar glassware

  • Gas-tight syringes and needles

Procedure:

  • Degassing the Solvent: Degas the chosen solvent by three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Inert Atmosphere: Place the required amount of solid this compound into a pre-dried Schlenk flask. Seal the flask and purge with inert gas for 10-15 minutes.

  • Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid compound.

  • Mixing: Gently swirl the flask to dissolve the solid completely. Maintain a positive pressure of the inert gas throughout the process.

  • Storage: Store the resulting solution in the sealed Schlenk flask at -20°C or below. For long-term storage, aliquot into smaller, sealed vials under an inert atmosphere to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Quantification of Free Thiol Content using Ellman's Test

Objective: To determine the concentration of the active, free thiol form of this compound in a solution.

Materials:

  • Solution of this compound (prepared as in Protocol 1)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine or N-acetylcysteine) in the reaction buffer.

  • Sample Preparation: Dilute a small, known volume of your this compound solution in the reaction buffer to a concentration within the range of your standard curve.

  • Reaction Setup: In separate cuvettes, mix a fixed volume of each standard and the diluted sample with the reaction buffer.

  • Initiate Reaction: Add a small volume of the DTNB solution to each cuvette, mix thoroughly, and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of each solution at 412 nm using the UV-Vis spectrophotometer. The reaction buffer with DTNB can be used as a blank.

  • Calculation: Plot the absorbance values of the standards against their concentrations to create a standard curve. Use the absorbance of your sample to determine its free thiol concentration from the standard curve.

Visual Guides

cluster_degradation Oxidative Degradation Pathway MMCAA_1 2 x this compound (Thiol) Disulfide 1,1'-[disulfanediylbis(methylene)]bis-cyclopropaneacetic acid (Disulfide) MMCAA_1->Disulfide Oxidation (O2, Metal Ions) cluster_workflow Recommended Handling Workflow Start Start: Solid MMCAA Inert Work in Inert Atmosphere (Glovebox or Schlenk Line) Start->Inert Degas Degas Solvent (e.g., Freeze-Pump-Thaw) Dissolve Dissolve MMCAA in Degassed Solvent Degas->Dissolve Inert->Dissolve Store Store Solution at Low Temp (-20°C or -80°C) under Inert Gas Dissolve->Store Use Use in Experiment Store->Use cluster_troubleshooting Troubleshooting Logic Problem Poor Reaction Yield? CheckThiol Quantify Free Thiol (e.g., Ellman's Test) Problem->CheckThiol ThiolLow Thiol Content Low? CheckThiol->ThiolLow Reduce Reduce Disulfide (e.g., with DTT) ThiolLow->Reduce Yes OptimizeHandling Optimize Handling: Use Inert Atmosphere & Degassed Solvents ThiolLow->OptimizeHandling No, but be cautious Reduce->OptimizeHandling Proceed Proceed with Experiment OptimizeHandling->Proceed

References

optimization of reaction conditions for coupling with 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 1-(Mercaptomethyl)cyclopropaneacetic Acid in coupling reactions.

Section 1: General Handling, Stability, and Storage

This section addresses common issues related to the intrinsic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to air and heat.[1] To ensure its stability and purity, it should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][3] The recommended storage temperature is refrigerated (0-10°C).[1] Always handle the material quickly to minimize exposure to atmospheric oxygen.

Q2: My reaction yield is low, and I suspect the starting material has degraded. How can I identify and prevent this?

A2: The primary degradation pathway for this compound is oxidation. The thiol group is prone to oxidizing, which forms a disulfide dimer, rendering it inactive for subsequent coupling at the thiol site.[2][4][5]

  • Identification: The formation of the disulfide can often be detected by analytical techniques such as LC-MS or NMR spectroscopy.

  • Prevention: To prevent oxidation, it is critical to use degassed solvents for your reaction.[4] Additionally, maintain an inert atmosphere (nitrogen or argon) throughout the entire experimental setup, from reagent addition to the reaction workup.[2][5] Some procedures solve the oxidation problem by preparing the disulfide and then reducing it back to the free thiol just before use.[6]

Section 2: Troubleshooting Coupling Reactions at the Thiol Group

This section focuses on issues encountered during S-alkylation reactions, a common application for this molecule, particularly in the synthesis of leukotriene receptor antagonists like Montelukast.[4]

Frequently Asked Questions (FAQs)

Q3: I am seeing poor conversion in my coupling reaction with an alkyl mesylate. What are the common causes?

A3: Low conversion rates can stem from several factors:

  • Incomplete Deprotonation: The thiol group must be deprotonated to act as an effective nucleophile. For complete conversion, strong bases are often required. A common strategy involves forming a dilithium dianion by reacting it with two equivalents of a strong base like n-butyl lithium at low temperatures (-15 to -10°C), which deprotonates both the thiol and the carboxylic acid.[4][7]

  • Starting Material Degradation: As mentioned in Q2, oxidation of the thiol to a disulfide will prevent the desired reaction.[2] Ensure your starting material is pure and all preventative measures are taken.

  • Reaction Temperature: Temperature control is crucial. While the initial deprotonation is performed at low temperatures, the subsequent coupling with the mesylate may require warming.[7] Monitor the reaction by HPLC or TLC to determine the optimal reaction time and temperature.

  • Solvent Choice: The choice of solvent is critical for solubility and reactivity. Anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used.[4][7]

Q4: I am observing a significant byproduct with a mass roughly double that of my starting material. What is it?

A4: This is a classic sign of oxidative dimerization, resulting in the formation of 1-[1-(carboxymethyl)-cyclopropanemethyldisulfanylmethyl]-cyclopropaneacetic acid (the disulfide).[6] This occurs when the deprotonated thiol (thiolate) is exposed to oxygen. To mitigate this, rigorously exclude air from your reaction vessel by using an inert atmosphere and degassed solvents.

Experimental Protocol: Coupling with a Mesylate Intermediate

This protocol is a generalized example based on procedures for Montelukast synthesis.[4][7]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous, degassed Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -15°C. Slowly add n-butyl lithium (2.1 eq., 1.6 M solution in hexanes) dropwise, maintaining the temperature below -10°C.

  • Dianion Formation: Stir the resulting mixture for 30-60 minutes at -10°C to ensure complete formation of the dilithium dianion.

  • Coupling: Slowly add a solution of the mesylate intermediate (0.95 eq.) in anhydrous THF to the dianion suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Workup: Carefully quench the reaction with an aqueous solution of ammonium chloride. Proceed with standard extraction, washing, and purification procedures.

Optimization of Thiol Coupling Conditions
ParameterCondition A (High Yield)Condition B (Low Yield)Recommendation
Base n-Butyl Lithium (2.1 eq.)Sodium Hydride (1.1 eq.)Use of a strong base to form the dianion is often more effective for complete reaction.[7]
Atmosphere Nitrogen / ArgonAirAn inert atmosphere is mandatory to prevent oxidative dimerization.[2][5]
Solvent Anhydrous, Degassed THF/DMFStandard THF/DMFDegassing solvents removes dissolved oxygen, a key contributor to disulfide formation.[4]
Temperature -15°C (Deprotonation), then warm0°C to RT throughoutPrecise low-temperature control during deprotonation is critical for stability.[7]

Troubleshooting Workflow: Low Yield in Thiol Coupling

G start Low Reaction Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_bad Degradation (Oxidation) Detected check_sm->sm_bad Yes sm_ok Starting Material is Pure check_sm->sm_ok No check_conditions Review Reaction Conditions conditions_bad Atmosphere or Solvents Not Inert/Degassed check_conditions->conditions_bad Yes conditions_ok Conditions Appear Correct check_conditions->conditions_ok No check_base Evaluate Deprotonation Step base_weak Incomplete Deprotonation (e.g., weak base, <2 eq.) check_base->base_weak Likely fix_sm Solution: Use fresh starting material. Implement inert atmosphere and degassed solvents rigorously. sm_bad->fix_sm sm_ok->check_conditions fix_conditions Solution: Flame-dry glassware. Use Schlenk line techniques. Degas solvents via sparging or freeze-pump-thaw cycles. conditions_bad->fix_conditions conditions_ok->check_base fix_base Solution: Use n-BuLi (2.1 eq.) at low temperature (-15°C). Ensure base is properly titrated. base_weak->fix_base

Caption: Troubleshooting flowchart for low yield in thiol coupling reactions.

Section 3: Troubleshooting Coupling Reactions at the Carboxylic Acid Group

This section covers amide and ester bond formation, where the carboxylic acid moiety is the reactive site.

Frequently Asked Questions (FAQs)

Q5: I am trying to form an amide bond using a standard coupling reagent (e.g., EDC/NHS), but the reaction is inefficient. What should I do?

A5: Inefficiency in amide coupling can be due to several factors:

  • Thiol Interference: The free thiol is nucleophilic and can potentially react with the activated carboxylic acid intermediate, leading to undesired side products or consumption of the activated species.

  • Solubility Issues: The carboxylate salt, formed in the presence of base, may have poor solubility in common organic solvents, hindering the reaction.[8] Consider using more polar aprotic solvents like DMF or DMSO, or a co-solvent system.[9]

  • pH Control: Amide coupling reactions are often pH-sensitive. The presence of the acidic thiol and carboxylic acid requires careful addition of a non-nucleophilic base (like DIPEA) to facilitate the reaction without causing side reactions.

Q6: How can I selectively form an amide at the carboxylic acid without affecting the free thiol?

A6: There are two main strategies:

  • Direct Coupling with Optimized Conditions: Sometimes, direct coupling is possible. Amines are generally more reactive than thiols in EDC/NHS coupling reactions, so the desired reaction may be favored kinetically.[10] Careful control of stoichiometry and reaction time is necessary.

  • Thiol Protection: For more complex substrates or to guarantee selectivity, protecting the thiol group is the most robust strategy. A common protecting group for thiols is an acetyl group (forming a thioacetate), which can be installed beforehand and removed later under basic conditions.[11][12]

Decision Tree for Carboxylic Acid Coupling Strategy

G start Goal: Selective Amide/Ester Formation check_complexity Is the coupling partner valuable or prone to side reactions? start->check_complexity protect_thiol Strategy 1: Protect Thiol check_complexity->protect_thiol Yes direct_coupling Strategy 2: Direct Coupling check_complexity->direct_coupling No / Simple Substrate protect_steps 1. Protect thiol (e.g., as thioacetate). 2. Perform amide/ester coupling. 3. Deprotect thiol. protect_thiol->protect_steps direct_steps 1. Use amine/alcohol (1.0 eq.). 2. Use coupling reagent (1.1 eq.). 3. Monitor closely for side products. 4. Optimize temperature and time. direct_coupling->direct_steps

Caption: Decision diagram for choosing a carboxylic acid coupling strategy.

References

removing disulfide impurities from 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Mercaptomethyl)cyclopropaneacetic Acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with a specific focus on the removal of disulfide impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound product is showing a significant disulfide impurity. What are the common causes?

A: The formation of the disulfide dimer, 1,1'-[disulfanediylbis(methylene)]bis-cyclopropaneacetic acid, is a common issue primarily due to the oxidation of the thiol (-SH) group.[1][2] Key causes include:

  • Exposure to Air (Oxygen): Thiols can readily oxidize in the presence of atmospheric oxygen, especially under neutral to alkaline pH conditions.

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in solvents or reagents can promote disulfide bond formation.

  • Harsh Reaction Conditions: Elevated temperatures during workup or purification can sometimes accelerate oxidation.[3]

  • In Situ Oxidation: In some synthetic routes, the disulfide is intentionally formed as a more stable intermediate, which is then reduced in a final step to yield the desired thiol.[1][2][4]

Q2: How can I prevent the oxidation of this compound during synthesis and storage?

A: To minimize the formation of disulfide impurities, consider the following preventative measures:

  • Use Degassed Solvents: Purging solvents with an inert gas like nitrogen or argon before use can significantly reduce the dissolved oxygen content.[1]

  • Inert Atmosphere: Whenever possible, conduct reactions, workups, and solvent transfers under an inert atmosphere (e.g., a nitrogen blanket).[1]

  • Control pH: Keeping the pH of aqueous solutions acidic during workup can help to reduce the rate of thiol oxidation.

  • Proper Storage: Store the final product in a tightly sealed container, protected from light, and at reduced temperatures (2-8°C) to slow down oxidation.[3] For long-term storage, consider packing under an inert atmosphere.[1]

Q3: What are the most common methods for removing disulfide impurities from my product?

A: The most effective method is the chemical reduction of the disulfide bond back to the free thiol. Common reducing agents for this purpose include:

  • Zinc metal in the presence of an acid or base: A classical and effective method for small molecules.[1][2][5]

  • Dithiothreitol (DTT): A strong, thiol-based reducing agent commonly used in biochemistry.[6][7][8]

  • Tris(2-carboxyethyl)phosphine (TCEP): A potent, odorless, and more stable phosphine-based reducing agent.[6][7][9]

The choice of reducing agent will depend on the scale of your reaction, downstream applications, and compatibility with your molecule.

Troubleshooting Guides

Issue 1: Incomplete Reduction of the Disulfide Impurity

If you observe the persistence of the disulfide impurity after a reduction procedure, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Insufficient Reducing Agent Increase the molar excess of the reducing agent (e.g., DTT, TCEP) relative to the disulfide. For zinc reductions, ensure a sufficient surface area of fresh zinc powder is used.
Suboptimal pH The reactivity of many reducing agents is pH-dependent. DTT is most effective at a pH above 7, while TCEP is effective over a broader pH range (1.5-8.5).[7][9] For zinc reduction, acidic or basic conditions are required to facilitate the reaction.[1][5]
Short Reaction Time Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. A patent for this specific reduction using zinc and ammonium hydroxide specifies a reaction time of 3.5 hours.[1][2]
Low Reaction Temperature Gently warming the reaction mixture may increase the rate of reduction. However, be cautious of potential side reactions or degradation of your product at higher temperatures.
Poor Solubility Ensure that both the disulfide-containing substrate and the reducing agent are fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
Issue 2: Difficulty in Removing the Reducing Agent or its Byproducts Post-Reaction

After successfully reducing the disulfide, removing the excess reducing agent and its oxidized form is crucial for obtaining a pure product.

Potential Cause Troubleshooting Action
Residual Zinc Salts After a zinc-mediated reduction, zinc salts can be removed by careful aqueous workup. Acidifying the mixture (e.g., with citric acid as described in patents) helps to dissolve the zinc salts for efficient removal during extraction.[1][2] Filtration may also be employed to remove insoluble zinc particles.[5]
Excess Thiol-Based Reducing Agent (DTT) DTT can be removed by extraction with an appropriate organic solvent, or through chromatographic methods. For small-scale applications, size-exclusion chromatography or dialysis can be effective.
Excess TCEP and its Oxide TCEP and its oxidized form (TCEP=O) are water-soluble and can typically be removed through an aqueous workup and extraction into an organic solvent.
Product Isolation Issues After the workup, this compound can be purified by crystallization from a suitable solvent system, such as hexanes, to remove residual impurities.[1]

Data Presentation: Comparison of Common Reducing Agents

The following table summarizes the key characteristics of common reducing agents used for disulfide bond cleavage.

Characteristic Zinc (in Acid/Base) Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Metallic reducing agentThiol-basedPhosphine-based (thiol-free)
Effective pH Range Acidic or basic conditions required[1][5]Optimal at pH > 7[6][7]Wide range (pH 1.5 - 8.5)[7][9]
Odor OdorlessStrong, unpleasantOdorless[7][9]
Stability in Air StableProne to oxidationMore resistant to air oxidation[7][9]
Byproduct Removal Filtration and/or aqueous extraction of zinc salts[5]Extraction or chromatographyAqueous extraction[7]
Key Advantages Inexpensive, readily available, simple workup.[5]Strong reducing potential.[8]High stability, odorless, effective over a wide pH range, compatible with maleimide chemistry.[6][7]
Key Disadvantages Heterogeneous reaction, may require strong acidic/basic conditions.Unpleasant odor, less stable, can interfere with subsequent thiol-specific reactions.[7]More expensive than DTT, not stable in phosphate buffers.[9]

Experimental Protocols

Protocol 1: Reduction of Disulfide Impurity using Zinc and Ammonium Hydroxide

This protocol is adapted from patent literature describing the synthesis of this compound, where the disulfide is a key intermediate.[1][2]

Materials:

  • Crude this compound containing the disulfide impurity

  • Ammonium Hydroxide solution

  • Zinc powder (activated)

  • Citric Acid solution

  • Ethyl Acetate (degassed)

  • Water (degassed)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve the crude product containing the disulfide impurity in an aqueous solution of ammonium hydroxide.

  • Addition of Zinc: Add an excess of activated zinc powder to the solution.

  • Reduction Reaction: Stir the mixture vigorously at room temperature for approximately 3.5 hours.[1][2] Monitor the reaction progress by HPLC or TLC to confirm the disappearance of the disulfide peak.

  • Workup - Filtration: Once the reduction is complete, filter the reaction mixture to remove the excess zinc powder and any insoluble zinc salts.

  • Workup - Acidification and Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous solution with a citric acid solution to a pH of approximately 3.5-4.0.[1]

  • Extract the aqueous layer multiple times with degassed ethyl acetate.

  • Washing: Combine the organic layers and wash with degassed water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by crystallization from hexanes to obtain the final product as a white solid.[1]

Protocol 2: General Protocol for Disulfide Reduction using TCEP

This protocol provides a general method for small-scale reduction using TCEP, which can be adapted for this compound.

Materials:

  • Crude product containing disulfide impurity

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Phosphate or Tris buffer (e.g., 50 mM, pH 7.5)

  • Ethyl Acetate

  • Brine

Procedure:

  • Prepare TCEP Solution: Prepare a stock solution of TCEP-HCl (e.g., 0.5 M) in your chosen buffer.

  • Dissolve Substrate: Dissolve the crude this compound in the reaction buffer.

  • Reduction: Add TCEP solution to the substrate solution to achieve a final concentration of 5-50 mM (typically a 10-fold molar excess over the disulfide).[6]

  • Incubation: Stir the reaction at room temperature. The reduction is often complete within 5-30 minutes.[6] Monitor by HPLC or TLC.

  • Workup: Once the reaction is complete, perform an aqueous workup by adding ethyl acetate and washing with water and then brine to remove the TCEP and its oxide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the reduced product.

  • Purification: Further purify by crystallization or chromatography as needed.

Visualizations

experimental_workflow cluster_reduction Disulfide Reduction cluster_workup Workup & Purification start Crude Product (with Disulfide Impurity) reduction Add Reducing Agent (e.g., Zn/NH4OH, TCEP, DTT) start->reduction monitoring Monitor Reaction (HPLC/TLC) reduction->monitoring workup Aqueous Workup (Acidification & Extraction) monitoring->workup Reduction Complete purification Crystallization (e.g., from Hexanes) workup->purification end Pure 1-(Mercaptomethyl)- cyclopropaneacetic Acid purification->end

Caption: Workflow for removing disulfide impurities.

troubleshooting_logic cluster_yes Troubleshooting Path start Disulfide Impurity Detected Post-Reduction? cause1 Check Reducing Agent Amount start->cause1  Yes end_ok Proceed to Purification start->end_ok No cause2 Optimize pH cause3 Extend Reaction Time

Caption: Logic for troubleshooting incomplete reduction.

References

Technical Support Center: Safer Alternatives to Sodium Cyanide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals seeking safer and more sustainable alternatives to toxic reagents like sodium cyanide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for alternative synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodium cyanide, and why should I consider alternatives?

A1: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] It is also environmentally hazardous, requiring strict handling and waste disposal protocols.[3] The primary mechanism of toxicity is the inhibition of cellular respiration.[2] Given these significant safety and environmental concerns, researchers are increasingly exploring "green chemistry" alternatives that are less toxic and more sustainable.[4][5]

Q2: What are some of the leading non-toxic or less-toxic alternatives to sodium cyanide for nitrile synthesis?

A2: Several promising alternatives to traditional cyanide sources are available:

  • Potassium Hexacyanoferrates (II) and (III): These are stable, inexpensive, and essentially non-toxic coordination compounds that can release cyanide in situ under specific reaction conditions.[4][5][6] They have been successfully used in Strecker-type reactions.[4][5][6]

  • Zinc Cyanide (Zn(CN)₂): This is a less toxic solid cyanide source that is often used in palladium-catalyzed cyanation of aryl halides.[7][8]

  • Acetone Cyanohydrin: This organic compound is a convenient and comparatively safer alternative for generating HCN in situ for reactions like the oxidative cyanation of tertiary amines.[9]

  • Enzymatic Methods: Biocatalytic approaches using enzymes like aldoxime dehydratase offer a cyanide-free route to nitriles from readily available starting materials like aldehydes.[10][11][12]

  • Cyanide-Free Reagents: Reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) can be used to convert ketones into nitriles via the van Leusen reaction, completely avoiding a cyanide source.[13] Formamide has also been explored as a cyanide-free source in palladium-catalyzed reactions.[14]

Q3: Are there any "green" methods for producing sodium cyanide itself?

A3: Yes, research has been conducted on the green synthesis of sodium cyanide from natural sources.[15] One method involves extracting hydrogen cyanide (HCN) from cyanogenic plants like cassava (Manihot esculenta) and trapping it in a sodium hydroxide solution to form sodium cyanide.[15][16] This approach utilizes renewable resources and can be a more sustainable alternative to traditional industrial production methods.[15]

Troubleshooting Guides

Problem 1: Low yield in Strecker reaction using potassium hexacyanoferrates.

Possible Cause Troubleshooting Step
Incomplete release of cyanide Ensure the reaction is heated to the optimal temperature to facilitate the thermal release of HCN from the hexacyanoferrate complex.[5]
Poor mixing in biphasic system Vigorous stirring is crucial to ensure efficient transfer of reactants between the aqueous and organic phases.[5]
Substrate reactivity The scope of the reaction can be broad, but yields may vary with different aldehydes and amines. Consider optimizing reaction time and temperature for your specific substrates.[5]
Solubility issues Using a biphasic solvent mixture can help avoid solubility problems that might occur in a homogeneous solution.[5]

Problem 2: Catalyst deactivation in palladium-catalyzed cyanation with Zn(CN)₂.

Possible Cause Troubleshooting Step
Excess cyanide Excess cyanide can deactivate the palladium catalyst.[7] Use the stoichiometric amount of Zn(CN)₂ or slightly more.
Ligand choice The choice of ligand on the palladium catalyst is critical for the efficiency of the transmetalation step.[8] Experiment with different phosphine ligands to optimize the reaction.
Reaction temperature High temperatures can sometimes lead to catalyst decomposition. Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.
Purity of reagents Ensure that the aryl halide and other reagents are pure, as impurities can sometimes interfere with the catalyst.

Problem 3: Slow or incomplete conversion in the enzymatic synthesis of nitriles using aldoxime dehydratase.

Possible Cause Troubleshooting Step
Enzyme deactivation Residual hydroxylamine from the aldoxime synthesis step can deactivate the aldoxime dehydratase enzyme.[10] Ensure complete removal of hydroxylamine before adding the enzyme.
Sub-optimal pH or temperature Biocatalytic reactions are sensitive to pH and temperature. Ensure the reaction is performed at the optimal pH and temperature for the specific aldoxime dehydratase being used.
Substrate inhibition High concentrations of the aldoxime substrate may inhibit the enzyme. Consider adding the substrate portion-wise to maintain a low concentration.
Mass transfer limitations If using whole cells, ensure adequate mixing to facilitate the transport of the substrate into the cells and the product out of the cells.

Data Presentation: Comparison of Cyanation Methods

Method Cyanide Source Typical Substrates Reaction Conditions Advantages Disadvantages Yields
Traditional Strecker Synthesis NaCN / KCNAldehydes, AminesAqueous or biphasic, often at room temperature.Well-established, versatile.Highly toxic cyanide source, safety concerns.Generally high
Modified Strecker Synthesis K₃[Fe(CN)₆] / K₄[Fe(CN)₆]Aldehydes, AminesBiphasic solvent system, heating required.Non-toxic cyanide source, environmentally benign.[4][5]Requires thermal activation for cyanide release.[5]Moderate to high[5]
Palladium-Catalyzed Cyanation Zn(CN)₂Aryl halidesOrganic solvent, Pd catalyst, high temperature.Less toxic than NaCN, good for aryl nitriles.[7][8]Requires precious metal catalyst, potential for catalyst deactivation.[7]Good to excellent
Van Leusen Reaction TosMICKetonesOrganic solvent, base.Cyanide-free, mild conditions.[13]Limited to ketones, produces a tosyl byproduct.High[13]
Biocatalytic Dehydration (None)AldoximesAqueous buffer, room temperature.Cyanide-free, environmentally friendly, mild conditions.[10][11]Requires synthesis of aldoxime precursor, potential for enzyme inhibition.[10]Up to 95%[17]

Experimental Protocols

Strecker Reaction with Potassium Hexacyanoferrates

This protocol is adapted from the work of Opatz et al. on the use of hexacyanoferrates as non-toxic cyanide sources.[4][5][6]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and amine in the organic solvent.

  • Add an aqueous solution of potassium ferri- and ferrocyanides.

  • Heat the biphasic mixture under vigorous stirring. The temperature and reaction time will depend on the specific substrates.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude α-amino nitrile by column chromatography.

Cyanide-Free Nitrile Synthesis via the Van Leusen Reaction

This protocol describes a continuous flow process for the synthesis of aryl nitriles using TosMIC.[13]

Materials:

  • Ketone (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv)

  • Base (e.g., potassium tert-butoxide)

  • Solvent (e.g., THF)

Procedure (Flow Chemistry Setup):

  • Prepare a stock solution of the ketone and TosMIC in the solvent.

  • Prepare a separate stock solution of the base in the solvent.

  • Use two syringe pumps to pump the solutions into a T-mixer.

  • The mixed stream then enters a heated reactor coil. A residence time of 1.5 minutes is reported to be effective.[13]

  • The output from the reactor is collected.

  • The collected solution can be worked up by quenching with water, extracting with an organic solvent, and purifying by standard methods.

Visualizations

Strecker_Pathway Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + Amine - H2O Amine Amine Amine->Iminium AminoNitrile α-Amino Nitrile Iminium->AminoNitrile + CN- Cyanide Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide->AminoNitrile

Caption: Generalized pathway for the Strecker synthesis of α-amino nitriles.

Biocatalytic_Nitrile_Synthesis Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Aldoxime Nitrile Nitrile Aldoxime->Nitrile Oxd Water H2O Aldoxime->Water - H2O Oxd Aldoxime Dehydratase (Oxd) Oxd->Nitrile

Caption: Chemoenzymatic cascade for cyanide-free nitrile synthesis.

References

troubleshooting low yield in 1-(Mercaptomethyl)cyclopropaneacetic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Action
Low overall yield after final hydrolysis and workup Oxidation of the thiol to a disulfide impurity. The thiol group in this compound is susceptible to oxidation, especially under harsh basic conditions or exposure to air.[1][2]- Use degassed solvents and maintain a nitrogen atmosphere during the reaction and workup.[3] - Consider an alternative purification strategy where the thiol is intentionally oxidized to the more stable disulfide in situ, purified, and then reduced back to the desired thiol product under mild conditions.[4]
Incomplete hydrolysis of the ester or nitrile precursor. The hydrolysis step can be slow, and incomplete reaction leads to a lower yield of the final acid.[3][5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential degradation.
Product loss during extraction. Improper pH adjustment during the workup can lead to the product remaining in the aqueous layer.- Carefully adjust the pH of the reaction mixture to a range of 3.5-4.0 with an acid like formic acid before extraction with an organic solvent like ethyl acetate.[3][6]
Presence of a major byproduct with approximately double the molecular weight Formation of the disulfide. This is a common byproduct resulting from the oxidation of the desired thiol.- Implement the preventative measures for oxidation mentioned above. - The disulfide can sometimes be isolated and reduced back to the thiol using a mild reducing agent.
Difficulty in crystallization of the final product The crude product is an oil or contains impurities that inhibit crystallization. Many intermediates and the final product in this synthesis can be oily, making purification by crystallization challenging.[1][7]- Attempt purification by column chromatography. - If crystallization is the desired method, try different solvent systems (e.g., hexanes) and ensure the crude product is as pure as possible before attempting crystallization.[3][6]
Inconsistent yields between batches Variability in reagent quality or reaction conditions. The synthesis involves multiple steps, and slight variations can impact the overall yield.- Ensure all reagents are of high quality and dry, and that solvents are anhydrous where necessary. - Strictly control reaction parameters such as temperature, reaction time, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant impurity that I suspect is the disulfide. How can I confirm this and what can I do?

A1: You can often identify the disulfide impurity by mass spectrometry, as it will have a molecular weight double that of the desired product minus two hydrogen atoms. To address this, you can either try to reduce the impurity back to the thiol in your crude product using a mild reducing agent like dithiothreitol (DTT), or you can adopt a strategy where you intentionally oxidize the entire batch to the disulfide, purify the more stable disulfide, and then perform a controlled reduction to obtain the pure thiol.[4]

Q2: I am using a synthetic route involving a nitrile hydrolysis. What are the critical parameters to control for a good yield?

A2: For the hydrolysis of the nitrile precursor (e.g., 1-(acetylthiomethyl)-cyclopropaneacetonitrile), it is crucial to use a biphasic solvent system (e.g., toluene and aqueous NaOH).[2] This helps to minimize the formation of impurities by keeping neutral byproducts in the organic layer while the desired carboxylate salt is in the aqueous layer.[7] Reaction time is also critical, with some procedures calling for 16-18 hours.[5] Monitoring the reaction by HPLC or TLC is recommended to ensure complete conversion.

Q3: Are there less hazardous alternatives to reagents like sodium cyanide or thioacetic acid?

A3: Yes, some synthetic routes have been developed to avoid highly toxic or pungent reagents. For instance, thiourea can be used as a sulfur source instead of the pungent thioacetic acid.[8] These alternative routes may require different reaction conditions and optimization but can be advantageous for safety and industrial-scale production.[3][6]

Q4: What is a typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the synthetic route and optimization. However, a well-optimized process can achieve good results. For example, one patented process reports a yield of 76.7% with a purity of 97.9% after purification by crystallization.[6]

Parameter Value Reference
Reported Yield76.7%[6]
Reported Purity97.9%[6]

Experimental Protocols

Protocol 1: Hydrolysis of 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt

This protocol is adapted from a patented process for the final hydrolysis step.

  • A mixture of the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt and an aqueous base (e.g., NaOH solution) is stirred and heated to reflux for approximately 14 hours under a nitrogen atmosphere.[3]

  • After cooling to room temperature, degassed ethyl acetate is added to the mixture.[3]

  • The mixture is then cooled to -5 to 5°C.[3]

  • The pH is carefully neutralized to a range of 3.5-4.0 using degassed 85% formic acid.[3][6]

  • The organic layer is separated, and the aqueous layer is extracted again with degassed ethyl acetate.[3][6]

  • The combined organic layers are washed with degassed water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude this compound.[3]

  • The crude product can be further purified by crystallization from a solvent such as hexanes.[3][6]

Protocol 2: Formation of 1-(bromomethyl)cyclopropaneacetonitrile

This protocol describes a key intermediate synthesis.

  • A three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer is charged with triphenylphosphine (Ph3P) and acetonitrile and cooled to -8°C.[3]

  • Bromine is added drop-wise while maintaining the temperature between -10 and 0°C.[3]

  • The mixture is stirred at 0-5°C until the yellow color disappears.[3]

  • 1-(hydroxymethyl)cyclopropaneacetonitrile is then added drop-wise at a temperature below 10°C.[3]

  • The reaction mixture is subsequently heated to 60°C for 15-20 minutes.[3]

  • The solution is then cooled to below -10°C for at least one hour to facilitate precipitation.[3]

  • The resulting solid is collected by filtration and washed with cold acetonitrile.[3]

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation start1 1-(hydroxymethyl) cyclopropaneacetonitrile int1 1-(bromomethyl) cyclopropaneacetonitrile start1->int1 Ph3P, Br2 Acetonitrile int2 1-(isothiuroniummethyl) cyclopropaneacetonitrile salt int1->int2 Thiourea Acetone, Reflux final_product 1-(Mercaptomethyl) cyclopropaneacetic Acid int2->final_product Base (e.g., NaOH) Reflux, then Acid Workup

Caption: A typical synthetic workflow for this compound.

G low_yield Low Yield Observed check_oxidation Check for Disulfide Impurity (e.g., by Mass Spec) low_yield->check_oxidation oxidation_present Oxidation is a Key Issue check_oxidation->oxidation_present Yes check_hydrolysis Check for Incomplete Hydrolysis (e.g., by TLC/HPLC) check_oxidation->check_hydrolysis No implement_inert Solution: Use Degassed Solvents and Nitrogen Atmosphere oxidation_present->implement_inert hydrolysis_incomplete Incomplete Reaction check_hydrolysis->hydrolysis_incomplete Yes check_workup Review Workup Procedure check_hydrolysis->check_workup No optimize_hydrolysis Solution: Extend Reaction Time or Optimize Temperature hydrolysis_incomplete->optimize_hydrolysis improper_ph Improper pH During Extraction check_workup->improper_ph pH out of range correct_ph Solution: Ensure pH is 3.5-4.0 Before Extraction improper_ph->correct_ph

Caption: Troubleshooting decision tree for low yield reactions.

G thiol 1-(Mercaptomethyl) cyclopropaneacetic Acid (Product) disulfide Disulfide Byproduct (Impurity) thiol->disulfide Oxidation disulfide->thiol Reduction oxygen O2 (Air) oxygen->disulfide reduction Mild Reducing Agent (e.g., DTT) reduction->thiol

Caption: The relationship between the desired thiol and its disulfide byproduct.

References

Technical Support Center: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pungent odor associated with the synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong, unpleasant odor during the synthesis of this compound?

The pungent odor is characteristic of low molecular weight thiols, also known as mercaptans.[1] this compound contains a sulfhydryl (-SH) group, which is responsible for its powerful and offensive smell, detectable even at very low concentrations in the parts per billion (ppb) range.[1][2]

Q2: What are the main safety precautions to take when handling this compound?

Due to its hazardous properties, including being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and potentially causing an allergic skin reaction, several precautions are necessary.[3][4] Always handle this compound in a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and contact with skin, eyes, and clothing. A safety shower and eye wash station should be readily accessible.

Q3: How can I effectively neutralize the thiol odor after the experiment?

All glassware and equipment that have come into contact with the thiol should be decontaminated immediately after use. Soaking the equipment in a bleach bath (a 1:1 mixture of commercial bleach and water) for at least 14 hours is an effective method for oxidizing the thiol to less odorous compounds.[5] For spills, absorb the material and treat the area with a bleach solution.[6]

Troubleshooting Guide: Pungent Odor Management

A persistent thiol odor in the laboratory indicates a breach in containment or inadequate neutralization. This guide provides a systematic approach to identifying and resolving the source of the odor.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Persistent odor during reaction - Inadequate ventilation- Leaks in the reaction setup- Ineffective exhaust scrubbing- Ensure proper ventilation: ALWAYS conduct the reaction in a certified chemical fume hood.[1][5]- Check for leaks: Inspect all joints and connections in your reaction apparatus to ensure they are securely sealed.- Implement an exhaust trap: Pass all exhaust gases from the reaction through a bleach trap to neutralize volatile thiols before they are released into the fume hood.[5][7]
Odor during work-up - Exposure of thiol to open air- Volatilization during solvent removal- Minimize exposure: Keep all containers with the thiol-containing product closed as much as possible using glass stoppers or watch glasses.[5]- Use a trapped system for solvent removal: When using a rotary evaporator or vacuum filtration, ensure the exhaust is passed through a bleach trap.[5] A cold trap (-78 °C) should also be used to capture volatile compounds.[7]
Lingering odor after cleanup - Improper disposal of waste- Contaminated equipment- Insufficient cleaning of spills- Proper waste disposal: Dispose of all liquid and solid waste containing thiols into appropriately labeled hazardous waste containers.[5]- Thorough decontamination: Submerge all contaminated glassware and equipment in a bleach bath overnight.[5]- Spill cleanup: Clean any spills immediately and decontaminate the area with a bleach solution.[6]
General lab odor - Gradual accumulation of thiol vapors- Adsorption: Place open containers of activated charcoal in the laboratory to adsorb odor molecules.[1] Activated carbon is effective for vapor-phase treatment.[8][9]

Experimental Protocols for Odor Management

Protocol 1: Preparation of a Bleach Bath for Decontamination

  • In a designated plastic container (e.g., a bucket), prepare a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[5]

  • Ensure the liquid level is at least four inches below the top of the container to prevent overflow when glassware is added.[5]

  • Label the container clearly as "Bleach Bath for Thiol Waste" and keep it covered with foil when not in use.[5]

  • Place the bleach bath inside a chemical fume hood within a secondary container.[5]

Protocol 2: Setting up a Bleach Trap for Reaction Exhaust

  • Fill a glass bubbler with commercial-grade bleach.[5]

  • Connect the inlet of the bubbler to the exhaust tubing from your reaction vessel.[5]

  • Clamp the bleach trap securely in place, with the outlet pointing towards the back of the fume hood.[5]

  • Adjust the gas flow rate through the reaction to produce approximately 1-2 bubbles per second in the bleach trap.[5]

Visualizing Odor Management Workflows

The following diagrams illustrate the key decision-making processes and workflows for safely handling this compound and managing its pungent odor.

Odor_Troubleshooting_Workflow start Pungent Odor Detected fume_hood Are you working in a certified fume hood? start->fume_hood move_to_hood Immediately move all operations to a fume hood. fume_hood->move_to_hood No check_leaks Inspect reaction setup for any leaks. fume_hood->check_leaks Yes move_to_hood->check_leaks seal_leaks Seal all leaks and ensure tight connections. check_leaks->seal_leaks Yes bleach_trap Is an exhaust bleach trap in use? check_leaks->bleach_trap No seal_leaks->bleach_trap install_trap Install a bleach trap on the reaction exhaust line. bleach_trap->install_trap No check_trap Check the bleach trap solution. Is it fresh and bubbling? bleach_trap->check_trap Yes install_trap->check_trap refresh_bleach Refresh the bleach solution in the trap. check_trap->refresh_bleach No spill Is there a visible spill? check_trap->spill Yes refresh_bleach->spill cleanup Follow spill cleanup protocol using a bleach solution. spill->cleanup Yes review_procedures Review handling and waste disposal procedures. spill->review_procedures No cleanup->review_procedures end Odor Managed review_procedures->end

Caption: Troubleshooting workflow for pungent odor.

Thiol_Handling_Workflow cluster_prep cluster_exp cluster_cleanup prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood bleach_bath Prepare Neutralization (Bleach) Baths fume_hood->bleach_bath experiment Experiment handle_care Handle Thiols with Care in a Closed System experiment->handle_care exhaust_trap Use Exhaust Bleach Trap handle_care->exhaust_trap cleanup Cleanup & Disposal decontaminate Decontaminate Glassware in Bleach Bath cleanup->decontaminate waste_disposal Dispose of Thiol Waste in Labeled Containers decontaminate->waste_disposal

Caption: Standard workflow for handling thiols.

References

Technical Support Center: Preparation of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(Mercaptomethyl)cyclopropaneacetic Acid (MCAA), a key intermediate in the production of Montelukast.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the main challenges encountered during the scale-up of this compound (MCAA) synthesis?

A1: Scaling up the synthesis of MCAA presents several challenges. The intermediate itself is unstable and susceptible to oxidation.[1][2] Many traditional synthetic routes involve toxic and pungent reagents like sodium cyanide or thioacetic acid, which are problematic for industrial-scale production.[1][2][3] Furthermore, intermediates in some processes are oily or liquid, necessitating difficult purification methods like vacuum distillation or column chromatography.[4] Key scale-up issues include:

  • Intermediate Instability: MCAA and its precursors can degrade, especially under harsh conditions, leading to lower yields and purity.[1][4]

  • Reagent Hazards: The use of highly toxic or odorous chemicals requires specialized handling and disposal procedures, increasing costs and safety risks on a larger scale.[1][3]

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to remove, impacting the quality of the final product.[4]

  • Purification Difficulties: The physical properties of intermediates can make purification by standard crystallization challenging, often requiring more complex techniques.[4]

  • Reaction Conditions: Some synthetic routes require very low temperatures or strictly controlled atmospheres, which can be difficult and costly to maintain in large reactors.[1][3]

Q2: My reaction to produce MCAA is showing low yield. What are the potential causes and solutions?

A2: Low yields in MCAA synthesis can stem from several factors throughout the process. A common issue is the degradation of the product or intermediates due to oxidation.[2][4]

Troubleshooting Low Yield:

Potential CauseRecommended Action
Oxidation of Thiol Moiety Conduct the reaction and work-up under an inert nitrogen atmosphere to minimize contact with oxygen.[1][2] Use degassed solvents and reagents where possible.[3]
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, HPLC). Ensure sufficient reaction time and optimal temperature.
Side Reactions Formation of by-products can reduce the yield of the desired product.[4] Re-evaluate the reaction conditions, such as temperature and reagent stoichiometry.
Hydrolysis Conditions If the final step involves hydrolysis of an ester or nitrile, ensure the base concentration and temperature are optimized to prevent degradation of the sensitive mercaptomethyl group.[4]
Purification Losses MCAA can be lost during extraction and crystallization. Ensure the pH is correctly adjusted during aqueous work-up to maximize partitioning into the organic layer.[3] Optimize the crystallization solvent system.

A logical workflow for troubleshooting low yield is presented below:

G start Low Yield Observed check_oxidation Is the reaction run under inert atmosphere? start->check_oxidation implement_inert Implement nitrogen blanket and use degassed solvents. check_oxidation->implement_inert No check_completion Is the reaction going to completion? check_oxidation->check_completion Yes implement_inert->check_completion optimize_conditions Optimize reaction time, temperature, and stoichiometry. check_completion->optimize_conditions No check_byproducts Are significant byproducts observed? check_completion->check_byproducts Yes optimize_conditions->check_byproducts modify_protocol Modify reaction conditions to minimize side reactions. check_byproducts->modify_protocol Yes check_workup Are there losses during work-up and purification? check_byproducts->check_workup No modify_protocol->check_workup optimize_workup Optimize pH for extraction and crystallization solvent. check_workup->optimize_workup Yes end Yield Improved check_workup->end No optimize_workup->end

Troubleshooting workflow for low reaction yield.

Q3: The purity of my final MCAA product is below specification. How can I improve it?

A3: Impurities in the final product often originate from preceding steps or from degradation during the final steps and work-up. A key impurity can be the corresponding disulfide formed by oxidation.[4]

Strategies for Improving Purity:

IssueRecommended Solution
Disulfide Impurity An alternative approach involves in-situ oxidation to form the more stable disulfide intermediate, which can be more easily purified by crystallization. The purified disulfide is then reduced in a final step to yield high-purity MCAA.[5]
Residual Starting Materials/Intermediates Ensure the reaction proceeds to completion. Optimize the purification of intermediates. For the final product, purification by crystallization from a suitable solvent system like hexanes or a toluene/acetonitrile mixture can be effective.[3][6]
Byproducts from Side Reactions Adjusting reaction conditions such as temperature and the rate of reagent addition can minimize the formation of byproducts. For instance, in reactions involving mesylates, controlling the temperature is crucial.[4]

Q4: Are there safer, more environmentally friendly alternatives to reagents like sodium cyanide and thioacetic acid for industrial production?

A4: Yes, due to the high toxicity and pungent odor of reagents like sodium cyanide and thioacetic acid, alternative synthetic routes have been developed that are more suitable for industrial scale-up.[1][2][3] One common alternative is the use of thiourea.[1][7] This reagent is less toxic and odorless. The process typically involves reacting a halo-intermediate with thiourea to form an isothiuronium salt, which is then hydrolyzed to yield the desired thiol.[1][5]

The general workflow for this alternative route is depicted below:

G cluster_0 Alternative Synthesis Pathway A 1-(Bromomethyl) cyclopropaneacetonitrile C 1-(Isothiuroniummethyl) cyclopropaneacetonitrile Salt A->C B Thiourea B->C D Base Hydrolysis C->D E 1-(Mercaptomethyl) cyclopropaneacetic Acid (MCAA) D->E

Alternative synthesis pathway using thiourea.

Experimental Protocols

Protocol 1: Preparation of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide

This protocol is based on a method using thiourea as a safer alternative to thioacetic acid.[3]

  • Charging the Reactor: Charge a suitable reactor with 1-(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol), acetone (165 ml), and thiourea (14.4 g).

  • Reflux: Stir the mixture and heat to reflux for approximately 12 hours under a nitrogen atmosphere.

  • Cooling and Filtration: Cool the reaction mixture to a temperature between -8°C and 3°C and stir for at least 1 hour. Filter the resulting solid to obtain a cake.

  • Washing: Wash the cake with cold acetone (2 x 50 ml).

  • Slurrying: Transfer the cake to a vessel with acetone (87 ml) and slurry for 5 hours.

  • Final Filtration and Drying: Filter the mixture, wash the cake with cold acetone (2 x 25 ml), and dry under vacuum to yield the product.

Expected Yield and Purity: Approximately 42.6 g (91.1% yield) of a white solid with a purity of 99.2%.[3]

Protocol 2: Hydrolysis to this compound (MCAA)

This protocol describes the final hydrolysis step to obtain MCAA.[3]

  • Base Solution: Prepare a solution of sodium hydroxide in water in a reactor equipped for heating and stirring.

  • Addition of Isothiuronium Salt: Add the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt to the basic solution.

  • Reflux: Heat the mixture to reflux for about 14 hours under a nitrogen atmosphere.

  • Cooling and Extraction: Cool the mixture to room temperature and add degassed ethyl acetate. Further cool the biphasic mixture to between -5°C and 5°C.

  • Neutralization: Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer again with degassed ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with degassed water, and dry over a suitable drying agent.

  • Concentration and Crystallization: Concentrate the organic solution to obtain the crude product. Purify by crystallization from hexanes.

Expected Yield and Purity: Approximately 76.7% yield with a purity of 97.9%.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from various synthetic approaches described in the literature.

Step/ParameterValue/ConditionSource
Thiourea Route Yield 91.1% (for isothiuronium salt)[3]
Final Hydrolysis Yield 76.7%[1]
Final Product Purity 97.9% - 99.2%[1][3]
Hydrolysis pH 3.5 - 4.0 (for work-up)[1][3]
Hydrolysis Temperature Reflux[3]
Crystallization Solvent Hexanes[1][3]
Reaction Atmosphere Nitrogen[1][2]

References

use of degassed solvents for stabilizing 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 1-(Mercaptomethyl)cyclopropaneacetic Acid, with a focus on preventing degradation through the use of degassed solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results or loss of compound potency. Oxidation of the thiol group to a disulfide dimer.[1][2]Use degassed solvents for all solutions and work under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Appearance of a new, higher molecular weight impurity in analyses (e.g., LC-MS). Formation of the disulfide dimer of this compound.[4][5]Confirm the presence of the dimer by mass spectrometry. If confirmed, optimize the use of degassed solvents and inert atmosphere conditions. Consider adding a reducing agent like TCEP if compatible with your experimental setup.[3][6]
Reaction failure or low yield when using this compound. Degradation of the starting material due to oxidation. The compound is known to be air-sensitive.[7][8]Ensure all solvents are thoroughly degassed immediately before use. Handle the solid compound in a glovebox or under a stream of inert gas.[9][10]
Solution turns yellowish or brown, especially upon heating. Oxygen-induced degradation. High-temperature reactions are particularly sensitive to oxygen.[10]For reactions requiring heat, the use of degassed solvents and sealed reaction vessels under an inert atmosphere is critical.[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable?

A1: this compound contains a thiol (-SH) group, which is susceptible to oxidation, particularly in the presence of oxygen.[1][2] This oxidation primarily leads to the formation of a disulfide dimer, an impurity that can affect experimental outcomes. The compound is also sensitive to heat and incompatible with strong bases and oxidizing agents.[7][8]

Q2: What are degassed solvents and why are they necessary for this compound?

A2: Degassed solvents are solvents from which dissolved gases, primarily oxygen, have been removed.[10] Oxygen is a key contributor to the oxidative degradation of the thiol group in this compound.[1] Using degassed solvents minimizes the presence of dissolved oxygen, thereby creating an environment that helps maintain the compound in its active, reduced thiol form.[3]

Q3: How do I prepare degassed solvents?

A3: There are several methods to degas solvents. Two common and effective methods are the "Freeze-Pump-Thaw" technique for high levels of degassing and sonication under vacuum for a quicker, though potentially less thorough, degassing.[10] Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q4: For how long can I store a solution of this compound in a degassed solvent?

A4: It is best practice to prepare solutions of this compound in degassed solvents immediately before use. Even in degassed solvents, slow diffusion of air can occur over time. If storage is necessary, it should be for the shortest possible duration in a tightly sealed container with an inert gas headspace (e.g., under argon or nitrogen).

Q5: Can I use antioxidants or reducing agents to stabilize the compound?

A5: Yes, in some applications, the addition of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state.[3][6] TCEP is often preferred as it is stable, odorless, and effective over a broad pH range.[11] However, you must first verify that the reducing agent is compatible with your specific downstream reactions and analytical methods.

Experimental Protocols

Protocol 1: Preparation of Degassed Solvents by Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from solvents.[10]

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • Solvent to be degassed

  • Liquid nitrogen

  • High-vacuum line

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pour the solvent into the Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.

  • Attach the flask to the vacuum line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Once frozen, open the flask to the high vacuum and pump for 2-3 minutes. Keep the flask in the liquid nitrogen during this time.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may gently warm it with a water bath.

  • Repeat steps 3-6 at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • The degassed solvent is now ready for use. Keep it under a positive pressure of inert gas.

Protocol 2: Handling and Dissolving this compound

Procedure:

  • All glassware should be dried and purged with an inert gas before use.

  • If possible, handle the solid this compound in a glovebox under an inert atmosphere.

  • If a glovebox is not available, weigh the solid quickly and transfer it to a flask that has been purged with an inert gas.

  • Using a cannula or a gas-tight syringe, add the previously degassed solvent to the flask containing the compound.

  • Maintain a positive pressure of inert gas over the solution during handling and storage.

Visualizations

OxidationPathway Thiol This compound R-SH Oxygen O₂ Thiol->Oxygen + O₂ OxidizedThiol This compound R-SH Disulfide Disulfide Dimer R-S-S-R Oxygen->Disulfide Oxidation Water H₂O Disulfide->Water + 2H₂O

Caption: Oxidation pathway of this compound.

DegassingWorkflow cluster_prep Solvent Preparation cluster_use Compound Handling Solvent Solvent in Schlenk Flask Freeze Freeze (-196°C) Solvent->Freeze Pump Pump (High Vacuum) Freeze->Pump Thaw Thaw to RT Pump->Thaw Repeat Repeat 3x Thaw->Repeat Repeat->Freeze InertGas Backfill with N₂/Ar Repeat->InertGas After final cycle AddSolvent Add Degassed Solvent InertGas->AddSolvent Use Immediately Weigh Weigh Compound (Inert Atmosphere) Weigh->AddSolvent Experiment Proceed with Experiment AddSolvent->Experiment

Caption: Workflow for preparing and using degassed solvents.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for assessing the purity of 1-(Mercaptomethyl)cyclopropaneacetic Acid (MCAA), a key intermediate in the synthesis of various pharmaceuticals. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a discussion of alternative techniques.

I. High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective method for determining the purity of MCAA and identifying potential impurities.[1] The non-polar stationary phase, typically a C18 column, allows for the separation of the polar MCAA from less polar and more polar impurities.

Key Potential Impurities:

  • Diacid Impurity: A common process-related impurity.[2]

  • Disulfide Dimer: Forms due to the oxidation of the thiol group in MCAA.

  • Other Synthesis-Related Intermediates and By-products.

A. Recommended HPLC Method

Based on available data and common practices for the analysis of thiol-containing acidic compounds, a robust RP-HPLC method is proposed below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

B. Method Validation Summary

A validated HPLC method ensures reliable and accurate results. The following table summarizes typical validation parameters for an MCAA purity assessment method.

ParameterSpecificationTypical Results
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03%
Specificity No interference from blank and known impuritiesPeak purity of MCAA confirmed

C. Comparison of HPLC Columns

The choice of HPLC column is critical for achieving optimal separation. While C18 columns are the most common, other stationary phases can offer different selectivities.[3][4]

Column TypeDescriptionAdvantages for MCAA AnalysisDisadvantages
C18 (L1) Octadecyl silane bonded to silica. The most common reversed-phase column.[5]Excellent retention for MCAA and good separation of common impurities. Widely available and well-characterized.May show peak tailing for acidic compounds without proper mobile phase modification.
C8 (L7) Octyl silane bonded to silica. Less hydrophobic than C18.[4]Shorter retention times, which can be advantageous for high-throughput analysis. May provide better peak shape for some compounds.May not provide sufficient retention for polar impurities.
Phenyl (L11) Phenyl groups bonded to silica.Offers alternative selectivity based on pi-pi interactions, which can be useful for separating aromatic impurities.May have lower stability compared to C18 columns under certain conditions.

Workflow for HPLC Purity Assessment of MCAA

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting A Weigh MCAA Sample B Dissolve in Diluent (Water:ACN 1:1) A->B C Inject Sample into HPLC System B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection at 210 nm D->E F Integrate Chromatogram E->F G Calculate Purity and Impurity Levels F->G H Generate Report G->H

Caption: Workflow for the HPLC purity analysis of MCAA.

II. Alternative Analytical Techniques

While HPLC is the primary method, other techniques can be employed for purity assessment, particularly for orthogonal verification or specific applications.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for identifying and quantifying volatile impurities. For a non-volatile compound like MCAA, derivatization is necessary to increase its volatility.

Experimental Protocol (Conceptual):

  • Derivatization: The carboxylic acid and thiol groups of MCAA are derivatized, for example, through silylation (e.g., with BSTFA) or esterification followed by thioether formation.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, typically with a non-polar capillary column (e.g., DB-5ms).

  • MS Detection: The separated components are detected by a mass spectrometer, allowing for identification based on their mass spectra and quantification based on peak area.

Comparison with HPLC:

FeatureHPLCGC-MS
Analyte Volatility Not requiredRequired (derivatization often necessary)
Sample Throughput Generally higherCan be lower due to derivatization step
Separation Principle Based on polarity and partitioningBased on boiling point and volatility
Detection UV, PDA, MSMass Spectrometry (highly specific)
Primary Use for MCAA Purity and impurity profilingIdentification of volatile impurities and structural elucidation

Logical Relationship of Analytical Techniques

MCAA This compound (MCAA) Purity Purity Assessment MCAA->Purity HPLC HPLC (Primary Method) Purity->HPLC GCMS GC-MS (Orthogonal Method) Purity->GCMS CE Capillary Electrophoresis (Alternative) Purity->CE Impurity_ID Impurity Identification HPLC->Impurity_ID Quant Quantification HPLC->Quant GCMS->Impurity_ID CE->Quant

Caption: Relationship between MCAA and analytical techniques for purity assessment.

B. Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[6] It can be a high-efficiency separation technique for charged molecules like MCAA.

Advantages:

  • High separation efficiency and resolution.

  • Low sample and reagent consumption.

  • Fast analysis times.

Considerations for MCAA:

  • As an acidic compound, MCAA will be negatively charged at neutral or basic pH, allowing for its separation.

  • Detection is typically by UV, but coupling with mass spectrometry is also possible.

  • Method development can be more complex than for HPLC.

For the routine purity assessment of this compound, a validated RP-HPLC method using a C18 column is the recommended approach due to its robustness, reliability, and ability to separate key potential impurities. GC-MS and Capillary Electrophoresis serve as valuable orthogonal techniques for comprehensive characterization and in specific applications where high separation efficiency or analysis of volatile components is required. The choice of method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements.

References

Confirming the Structure of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Guide to ¹H and ¹³C-NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of ¹H-NMR and ¹³C-NMR data for the verification of 1-(Mercaptomethyl)cyclopropaneacetic Acid, a key intermediate in the synthesis of various pharmaceuticals.

This document outlines the expected and comparative NMR data for this compound and its methyl ester derivative, Methyl 1-(mercaptomethyl)cyclopropaneacetate. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, alongside a logical workflow for spectroscopic structure confirmation.

Comparative NMR Data Analysis

The structural integrity of this compound can be effectively confirmed by analyzing its unique ¹H and ¹³C-NMR spectral signatures and comparing them with those of a closely related derivative, such as its methyl ester. The following tables summarize the experimental and predicted NMR data for both compounds.

Table 1: ¹H-NMR Data Comparison

CompoundProton AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Multiplicity
This compound CH₂ (cyclopropane)0.55, 0.580.6 - 0.9Multiplets
SH1.341.3 - 1.6Triplet
CH₂-COOH2.502.4 - 2.6Singlet
CH₂-SH2.602.5 - 2.7Doublet
COOH-10.0 - 12.0Broad Singlet
Methyl 1-(mercaptomethyl)cyclopropaneacetate CH₂ (cyclopropane)-0.5 - 0.8Multiplets
SH-1.3 - 1.5Triplet
CH₂-COOCH₃-2.4 - 2.6Singlet
CH₂-SH-2.5 - 2.7Doublet
OCH₃-3.6 - 3.8Singlet

Note: Experimental data is sourced from patent literature. Predicted data is generated from computational models.

Table 2: ¹³C-NMR Data Comparison

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
This compound CH₂ (cyclopropane)15 - 20
C (quaternary)25 - 30
CH₂-SH30 - 35
CH₂-COOH40 - 45
COOH175 - 180
Methyl 1-(mercaptomethyl)cyclopropaneacetate CH₂ (cyclopropane)15 - 20
C (quaternary)25 - 30
CH₂-SH30 - 35
CH₂-COOCH₃40 - 45
OCH₃50 - 55
COOCH₃170 - 175

Note: All ¹³C-NMR data presented is based on computational predictions due to the limited availability of public experimental spectra.

Experimental Protocol for NMR Spectroscopy

Accurate and high-resolution NMR data is critical for reliable structure elucidation. The following is a standard protocol for the preparation and analysis of samples such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For this compound, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (several hundred to thousands) is usually required to obtain a good signal-to-noise ratio for ¹³C nuclei.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical progression from initial sample preparation to final data interpretation and comparison.

structure_confirmation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A Purified Compound B Select Deuterated Solvent A->B C Dissolve & Filter B->C D Transfer to NMR Tube C->D E Lock & Shim Spectrometer D->E F Acquire ¹H-NMR Spectrum E->F G Acquire ¹³C-NMR Spectrum E->G H Fourier Transform & Phasing F->H G->H I Chemical Shift Referencing H->I J Peak Integration & Multiplicity Analysis I->J K Assign Signals to Protons & Carbons J->K L Compare with Predicted/Reference Spectra K->L M Verify Connectivity & Functional Groups L->M N Structure Confirmed M->N

Workflow for NMR-based structure confirmation.

By following the outlined protocols and comparing the acquired data with the reference values provided, researchers can confidently verify the structure of this compound, ensuring the integrity of their synthetic intermediates and final products.

comparing synthesis efficiency of different 1-(Mercaptomethyl)cyclopropaneacetic Acid production methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (MMCAA) is a crucial intermediate in the synthesis of Montelukast, a widely used anti-asthmatic medication.[1] The efficiency of MMCAA production directly impacts the overall cost and viability of Montelukast manufacturing. This guide provides a comparative analysis of different synthetic routes to MMCAA, focusing on their chemical efficiency, starting materials, and reaction pathways. The information is compiled from publicly available patents and scientific literature, offering a resource for researchers and professionals in drug development and process chemistry.

Synthesis Methods Overview

Several distinct methods for the synthesis of this compound have been developed, primarily documented in patent literature. These methods differ in their starting materials, key chemical transformations, and overall efficiency. Below is a detailed comparison of the most prominent approaches.

Method 1: From 1-(Hydroxymethyl)cyclopropaneacetonitrile

This is a frequently cited pathway that utilizes the commercially available 1-(hydroxymethyl)cyclopropaneacetonitrile as the starting material. The core of this method involves the conversion of the hydroxyl group to a leaving group, followed by the introduction of a sulfur-containing functional group and subsequent hydrolysis to the final product.

Reaction Pathway

A common variation of this method proceeds through a brominated intermediate, followed by reaction with thiourea and subsequent hydrolysis.[1][2]

G A 1-(Hydroxymethyl)cyclopropaneacetonitrile B 1-(Bromomethyl)cyclopropaneacetonitrile A->B  Bromination  (e.g., PBr3 or HBr) C Isothiuronium Salt Intermediate B->C  Thiourea D This compound C->D  Hydrolysis  (e.g., NaOH) G A Dibromoneopentyl Glycol B Cyclopropyldimethanol A->B  Cyclization  (Zinc powder) C Cyclopropyldimethanol Cyclic Sulfite B->C  Thionyl chloride D 1-(Hydroxymethyl)cyclopropylmethyl Thioacetate C->D  Potassium thioacetate E Intermediate with Activated Hydroxyl Group D->E  Mesyl chloride or  Tosyl chloride F Nitrile Intermediate E->F  Cyanide source  (e.g., NaCN) G This compound F->G  Hydrolysis  (Alkaline conditions) G A 5-Oxaspiro[2.4]heptan-6-one B Thioester Intermediate A->B  Potassium thioacetate  (Hydroquinone, DMAc) C This compound B->C  Basic Hydrolysis

References

A Comparative Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid (MMCAA) as a Key Intermediate in Montelukast Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-(Mercaptomethyl)cyclopropaneacetic Acid (MMCAA) as a pivotal intermediate in the synthesis of Montelukast, a widely used antagonist of the leukotriene D4 receptor for the treatment of asthma and allergic rhinitis. Through a detailed comparison with alternative intermediates, supported by experimental data and protocols, this document serves as a valuable resource for process optimization and informed decision-making in pharmaceutical development.

Executive Summary

This compound (MMCAA) is a well-established and critical building block in the industrial production of Montelukast. Its use offers a convergent and efficient synthetic route. However, challenges related to its stability have led to the exploration of alternative intermediates. This guide presents a comparative analysis of MMCAA and its primary alternatives, focusing on synthesis efficiency, product purity, and handling characteristics. The data indicates that while MMCAA provides a direct route to Montelukast, alternative intermediates, such as 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide, offer advantages in terms of stability and handling, potentially leading to more robust and reproducible manufacturing processes.

Comparison of Key Intermediates for Montelukast Synthesis

The selection of an appropriate intermediate is crucial for the overall efficiency and cost-effectiveness of Montelukast synthesis. The following tables provide a quantitative comparison of MMCAA and its notable alternatives.

Table 1: Synthesis and Purity of Key Intermediates

IntermediateSynthesis Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound (MMCAA) 76.7%[1][2]97.9% (HPLC)[1][2]Direct precursor to the thiol side chain.Prone to oxidation, limited stability.[1][2]
Methyl 1-(mercaptomethyl)cyclopropaneacetate ->99% (assumed)Ester form can offer different solubility and reactivity.Requires an additional hydrolysis step.
Dilithium Dianion of MMCAA Generated in situNot isolatedHighly reactive for efficient coupling.Requires cryogenic temperatures and pyrophoric reagents (n-BuLi).
1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide 91.1%[1][2]99.2% (HPLC)[1][2]Crystalline, stable solid, easy to handle and store.Requires an additional hydrolysis step to generate the thiol.

Table 2: Overall Yield of Montelukast Synthesis from Different Intermediates

Starting IntermediateOverall Yield of Montelukast or its Salt (%)Notes
This compound (MMCAA) 88% (for a sodium salt derivative)[3]Direct coupling with the mesylate core.
Dilithium Dianion of MMCAA 65% (for crude cyclohexyl ammonium salt)[1][4]Involves formation of the dianion followed by coupling.
Methyl 1-(mercaptomethyl)cyclopropaneacetate 50% (Montelukast Sodium)[5]Requires hydrolysis of the methyl ester.
1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide Not explicitly stated, but expected to be high due to the high purity of the intermediate.The synthesis proceeds via in situ generation of MMCAA.

Synthesis Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the logical flow of the validation process.

Montelukast_Synthesis_MMCAA cluster_side_chain Side-Chain Synthesis cluster_core Core Synthesis cluster_coupling Coupling Reaction cluster_final_product Final Product MMCAA This compound (MMCAA) Coupling Nucleophilic Substitution MMCAA->Coupling Mesylate_Core Montelukast Mesylate Core Mesylate_Core->Coupling Montelukast Montelukast Coupling->Montelukast

Caption: Montelukast synthesis via MMCAA.

Alternative_Intermediates Start Starting Materials MMCAA This compound (Less Stable) Start->MMCAA Isothiuronium_Salt 1-(Isothiuroniummethyl)cyclopropaneacetonitrile HBr (Stable Crystalline Solid) Start->Isothiuronium_Salt Coupling Coupling with Montelukast Core MMCAA->Coupling Hydrolysis Hydrolysis Isothiuronium_Salt->Hydrolysis Hydrolysis->MMCAA

Caption: MMCAA vs. a stable precursor.

Validation_Workflow Intermediate Synthesized Intermediate (e.g., MMCAA) Purity_Analysis Purity & Identity Confirmation Intermediate->Purity_Analysis HPLC HPLC Analysis Purity_Analysis->HPLC NMR NMR Spectroscopy Purity_Analysis->NMR MS Mass Spectrometry Purity_Analysis->MS Comparison Comparison with Alternative Intermediates HPLC->Comparison NMR->Comparison MS->Comparison Conclusion Validation Decision Comparison->Conclusion

Caption: Intermediate validation workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of pharmaceutical intermediates. The following sections provide methodologies for the synthesis and analysis of MMCAA.

Synthesis of this compound (MMCAA)

This protocol is adapted from a patented process and involves a three-step synthesis starting from 1-(hydroxymethyl)cyclopropaneacetonitrile.[1]

Step 1: Preparation of 1-(bromomethyl)cyclopropaneacetonitrile

  • To a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile in a suitable organic solvent (e.g., dichloromethane), add triphenylphosphine.

  • Cool the mixture to 0-5 °C and slowly add bromine, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(bromomethyl)cyclopropaneacetonitrile as an oil (Yield: ~87%, Purity: ~97%).[1]

Step 2: Preparation of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide

  • Dissolve 1-(bromomethyl)cyclopropaneacetonitrile in acetone.

  • Add thiourea to the solution and reflux the mixture for 12 hours.

  • Cool the reaction mixture to 0-5 °C and stir for 1 hour.

  • Filter the precipitate, wash with cold acetone, and dry under vacuum to obtain 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide as a white solid (Yield: 91.1%, Purity: 99.2%).[1][2]

Step 3: Preparation of this compound (MMCAA)

  • To a solution of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide, add an aqueous solution of sodium hydroxide.

  • Reflux the mixture under a nitrogen atmosphere for 14-16 hours.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to pH 3.5-4.0 with formic acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from hexanes to afford this compound as a white solid (Yield: 76.7%, Purity: 97.9%).[1][2]

Analytical Methods for Validation

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

1H NMR (500 MHz, DMSO-d₆) δ: 9.22 (s, 2H), 9.06 (s, 1H), 3.38 (s, 2H), 2.73 (s, 2H), 0.70 (s, 4H).[2] 13C NMR (125 MHz, DMSO-d₆) δ: 169.57, 169.51, 38.46, 23.26, 16.71, 12.37.[2]

Note: The provided NMR data is for the 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide intermediate. Specific shifts for MMCAA can vary slightly based on the solvent and experimental conditions.

Conclusion and Recommendations

The validation of this compound (MMCAA) confirms its crucial role as an intermediate in the synthesis of Montelukast. The directness of its application in the coupling reaction is a significant advantage. However, its noted instability presents a considerable challenge in a large-scale manufacturing environment, potentially impacting reproducibility and impurity profiles.

The use of a stable, crystalline precursor like 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide offers a compelling alternative. Despite requiring an additional synthetic step, the high yield, high purity, and enhanced stability of this intermediate can lead to a more robust and controlled manufacturing process. The in situ generation of MMCAA from this stable salt immediately before the coupling reaction mitigates the stability concerns associated with storing and handling MMCAA directly.

For drug development professionals, the choice between these intermediates will depend on a thorough evaluation of process economics, scalability, and risk management. While the direct use of MMCAA may appear more streamlined, the operational advantages offered by a more stable precursor should be carefully considered to ensure a consistent and high-quality supply of the final active pharmaceutical ingredient. It is recommended that process development studies are conducted to compare the overall cost, yield, and impurity profiles of Montelukast synthesis starting from both MMCAA and its stable precursors to make an informed decision for commercial production.

References

Mass Spectrometry Analysis of 1-(Mercaptomethyl)cyclopropaneacetic Acid and its Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 1-(Mercaptomethyl)cyclopropaneacetic Acid (MMCA), a key intermediate in the synthesis of various pharmaceuticals. We present detailed experimental protocols and objective comparisons of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques for the quantification of MMCA and the identification of its process-related byproducts.

Introduction to this compound (MMCA)

This compound (MMCA) is a crucial building block in the synthesis of leukotriene receptor antagonists like Montelukast.[1] The purity and impurity profile of MMCA are critical for the quality and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and selectivity, is an indispensable tool for the characterization and quantification of MMCA and its byproducts.[2][3][4] Common byproducts can arise from oxidation or side reactions during synthesis, with the disulfide dimer being a notable impurity.[5][6]

Comparative Analysis of Mass Spectrometry Techniques

The choice between LC-MS and GC-MS for the analysis of MMCA depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, and the nature of the byproducts being monitored.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility No requirement for high volatility. Direct analysis of MMCA is possible.Requires analytes to be volatile and thermally stable. Derivatization of MMCA is necessary.[7][8]
Sample Preparation Minimal sample preparation, often limited to dissolution and filtration.Involves a chemical derivatization step to increase volatility, which adds time and potential for variability.[9]
Chromatography Excellent for separating polar, non-volatile compounds in their native state.[10]High-resolution separation for volatile compounds.
Ionization Soft ionization techniques like Electrospray Ionization (ESI) are common, minimizing fragmentation and preserving the molecular ion.[11]Electron Ionization (EI) is typically used, providing reproducible fragmentation patterns for library matching.[12]
Sensitivity Generally offers high sensitivity, particularly with tandem MS (MS/MS).[13]Can achieve very low detection limits, especially for targeted analyses.[14]
Throughput Can be automated for high-throughput screening.Derivatization step can limit throughput.
Byproduct Analysis Well-suited for the analysis of polar and high molecular weight byproducts like the disulfide dimer.May be suitable for more volatile, smaller byproducts. Fragmentation patterns can aid in structural elucidation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for MMCA and its Disulfide Byproduct

This proposed method is based on a reverse-phase HPLC separation compatible with mass spectrometry.[10]

a) Sample Preparation

  • Accurately weigh and dissolve the MMCA sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Dilute to the desired concentration range for the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[10]

    • B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

c) Mass Spectrometry (Triple Quadrupole)

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is proposed to deprotonate the carboxylic acid moiety.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions (Hypothesized):

    • MMCA: Precursor ion (m/z) 145.0 [M-H]⁻ → Product ions (to be determined by infusion and fragmentation analysis).

    • MMCA Disulfide: Precursor ion (m/z) 291.0 [M-H]⁻ → Product ions (to be determined).

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Temperature: 350 °C.

  • Capillary Voltage: -3500 V.

d) Data Analysis

  • Quantify MMCA using a calibration curve prepared with certified reference standards.

  • Identify the disulfide byproduct based on its retention time and specific MRM transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for MMCA

This method requires derivatization to increase the volatility of MMCA. Silylation is a common technique for compounds containing carboxylic acid and thiol groups.[7][15]

a) Derivatization (Silylation)

  • Dry the MMCA sample completely under a stream of nitrogen.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[16]

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[16]

b) Gas Chromatography

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

c) Mass Spectrometry

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

d) Data Analysis

  • Identify the derivatized MMCA peak by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion corresponding to the silylated derivative and characteristic fragmentation patterns.[17]

  • Quantify using an internal standard and a calibration curve.

Byproduct Identification and Characterization

The primary byproduct of MMCA is its disulfide dimer, formed through oxidation.[5][6]

  • This compound (MMCA):

    • Molecular Formula: C₆H₁₀O₂S

    • Molecular Weight: 146.21 g/mol [18]

  • MMCA Disulfide (1-[1-(carboxymethyl)-cyclopropanemethyldisulfanylmethyl]-cyclopropaneacetic acid):

    • Molecular Formula: C₁₂H₁₈O₄S₂

    • Molecular Weight: 306.40 g/mol

LC-MS is particularly well-suited for the analysis of the disulfide byproduct due to its higher molecular weight and polarity. The mass spectrometer can readily detect the molecular ion of the disulfide, and tandem MS can be used to confirm its structure through fragmentation analysis.

Visualizing the Analytical Workflow and Chemical Structures

To better illustrate the processes, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis lcms_sample Sample Dissolution & Filtration lcms_lc Reverse-Phase LC Separation lcms_sample->lcms_lc lcms_ms ESI-MS/MS Detection (Negative Mode) lcms_lc->lcms_ms lcms_data Quantification & Identification lcms_ms->lcms_data gcms_sample Sample Drying gcms_deriv Silylation (BSTFA/TMCS) gcms_sample->gcms_deriv gcms_gc GC Separation gcms_deriv->gcms_gc gcms_ms EI-MS Detection gcms_gc->gcms_ms gcms_data Quantification & Identification gcms_ms->gcms_data

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of MMCA.

chemical_structures MMCA This compound (MMCA) C₆H₁₀O₂S MW: 146.21 Disulfide MMCA Disulfide C₁₂H₁₈O₄S₂ MW: 306.40 MMCA->Disulfide Oxidation

Caption: Chemical structures of MMCA and its primary oxidation byproduct.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of this compound and its byproducts.

  • LC-MS/MS is recommended for routine quality control and stability studies due to its minimal sample preparation, high throughput, and suitability for analyzing polar, non-volatile byproducts like the disulfide dimer.

  • GC-MS , following derivatization, offers high separation efficiency and provides detailed structural information through its characteristic fragmentation patterns, which can be valuable for impurity identification and structural elucidation.

The choice of method should be guided by the specific analytical needs, available instrumentation, and the information required for drug development and quality assurance. Validation of the chosen method according to ICH guidelines is essential for its application in a regulatory environment.[19]

References

A Comparative Analysis of 1-(Mercaptomethyl)cyclopropaneacetic Acid and its Methyl Ester Derivative in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical and pharmacokinetic properties of drug intermediates is paramount. This guide provides a detailed comparative study of 1-(Mercaptomethyl)cyclopropaneacetic Acid and its methyl ester derivative, both crucial intermediates in the synthesis of the leukotriene receptor antagonist, Montelukast.

This comparison will delve into their chemical properties, synthesis protocols, and the rationale behind the use of the methyl ester as a prodrug form. Experimental data, where available, is presented to support the comparison, alongside detailed methodologies for key experiments relevant to their evaluation as drug candidates or intermediates.

Physicochemical Properties: A Tale of Two Moieties

The primary difference between this compound and its methyl ester lies in the terminal carboxylic acid group. This functional group significantly influences the molecule's polarity, solubility, and ultimately, its biological behavior. The methyl ester is a common prodrug strategy to mask the polar carboxylic acid, thereby enhancing its lipophilicity and potential for improved oral absorption.[1][2]

PropertyThis compoundMethyl 1-(mercaptomethyl)cyclopropaneacetateReference
Molecular Formula C6H10O2SC7H12O2S[3][4]
Molecular Weight 146.21 g/mol 160.24 g/mol [4][5]
Appearance White to off-white solid/crystalLight yellow to colorless liquid[5][6]
Melting Point 42-45 °CNot widely specified[5]
Boiling Point (Predicted) 290.1 ± 13.0 °C208.899 °C at 760 mmHg[5][6]
pKa (Predicted) 4.76 ± 0.10Not Applicable[7]
LogP (Predicted) 0.60.9 (XLogP3)[3][4]
Solubility Soluble in MethanolNot specified, expected to be more soluble in organic solvents[8]

Rationale for Esterification: The Prodrug Approach

Carboxylic acids are often pivotal for a drug's interaction with its target but can impede bioavailability due to their polarity and ionization at physiological pH.[1] Esterification to a methyl ester is a well-established prodrug strategy to increase lipophilicity (as suggested by the higher predicted LogP value), which can lead to improved absorption across biological membranes.[2][9] Once absorbed, the ester is designed to be hydrolyzed by esterases in the plasma or liver to release the active carboxylic acid parent drug.[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in several patents and can be achieved through various routes. A representative multi-step synthesis is outlined below.[11][12]

Step 1: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile In a suitable reactor, 1-(hydroxymethyl)cyclopropaneacetonitrile is reacted with a brominating agent, such as phosphorus tribromide or a combination of triphenylphosphine and bromine, in an appropriate solvent like acetonitrile. The reaction is typically carried out at a controlled temperature, for instance, between -10°C and 10°C. After the reaction is complete, the product, 1-(bromomethyl)cyclopropaneacetonitrile, is isolated.[12]

Step 2: Formation of the Isothiuronium Salt The 1-(bromomethyl)cyclopropaneacetonitrile is then reacted with thiourea in a solvent such as acetone. The mixture is heated to reflux for several hours. Upon cooling, the isothiuronium salt precipitates and can be collected by filtration.[11]

Step 3: Hydrolysis to this compound The isothiuronium salt is subjected to hydrolysis under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. This process hydrolyzes both the nitrile and the isothiuronium group. After hydrolysis, the reaction mixture is acidified (e.g., with formic acid to a pH of 3.5-4.0) to protonate the carboxylic acid. The final product, this compound, is then extracted with an organic solvent and can be purified by crystallization from a solvent like hexanes.[12] It is noted that the thiol is prone to oxidation, so reactions are often carried out under an inert atmosphere (e.g., nitrogen), and solvents may be degassed.[13]

Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate

The methyl ester is typically synthesized from the corresponding carboxylic acid.

Esterification of this compound this compound is dissolved in methanol. An acid catalyst, such as sulfuric acid or thionyl chloride, is added, and the mixture is typically heated to reflux for several hours. After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then worked up, for example, by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then with brine. The organic layer is dried, and the solvent is evaporated to yield Methyl 1-(mercaptomethyl)cyclopropaneacetate.

Alternatively, the synthesis of Montelukast as described in patents often involves the direct coupling of Methyl 1-(mercaptomethyl)cyclopropaneacetate with the mesylate side chain.[11][14]

In Vitro Performance Evaluation

To compare the prodrug (methyl ester) with the active acid, the following standard assays are typically employed:

Caco-2 Permeability Assay This assay is a well-established in vitro model to predict human intestinal permeability.[15]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[15][16]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[16]

  • Transport Experiment: The test compound (either the acid or the methyl ester) is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at various time points. To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).[17]

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value for the methyl ester would suggest better potential for passive absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[16]

Plasma Stability Assay This assay determines the stability of a compound, particularly a prodrug, in plasma.[18]

  • Incubation: The methyl ester derivative is incubated in plasma from a relevant species (e.g., human, rat) at 37°C.[18]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[19]

  • Reaction Termination: The reaction is stopped by adding an organic solvent like acetonitrile, which also precipitates plasma proteins.[19]

  • Analysis: The samples are analyzed by LC-MS/MS to measure the concentration of the remaining methyl ester and, ideally, the appearance of the parent carboxylic acid.[18]

  • Data Interpretation: The rate of disappearance of the ester and the rate of appearance of the acid provide information on the hydrolysis rate of the prodrug. A successful prodrug will be relatively stable in the gastrointestinal tract but readily hydrolyzed in plasma to release the active drug.[10][18]

Biological Activity and Signaling Pathway

Both this compound and its methyl ester are primarily of interest as intermediates for Montelukast.[5] Montelukast is a selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.[2][20] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators released from cells like mast cells and eosinophils.[9] Their binding to CysLT1 receptors in the airways leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[2]

By blocking the CysLT1 receptor, Montelukast inhibits these downstream effects, making it effective in the treatment of asthma and allergic rhinitis.[1][20] The active form that interacts with the CysLT1 receptor is the molecule containing the free carboxylic acid, which is ultimately derived from this compound.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of this compound cluster_ester Synthesis of Methyl Ester Derivative 1_hydroxymethyl 1-(hydroxymethyl) cyclopropaneacetonitrile 1_bromo 1-(bromomethyl) cyclopropaneacetonitrile 1_hydroxymethyl->1_bromo Bromination isothiuronium Isothiuronium Salt 1_bromo->isothiuronium Thiourea acid 1-(Mercaptomethyl) cyclopropaneacetic Acid isothiuronium->acid Base Hydrolysis & Acidification acid_ref 1-(Mercaptomethyl) cyclopropaneacetic Acid ester Methyl 1-(mercaptomethyl) cyclopropaneacetate acid_ref->ester Esterification (Methanol, Acid Catalyst)

Caption: Synthetic pathways for this compound and its methyl ester.

Montelukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Pathophysiological Response CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds G_protein G-protein CysLT1R->G_protein Activates Montelukast Montelukast (Active Form from Intermediates) Montelukast->CysLT1R Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Bronchoconstriction Mucus Secretion Inflammation Ca_PKC->Response

Caption: Montelukast's mechanism of action via CysLT1 receptor antagonism.

Conclusion

Both this compound and its methyl ester derivative are indispensable in the synthesis of Montelukast. The carboxylic acid represents the core pharmacophore that ultimately interacts with the target receptor, while the methyl ester serves as a strategic prodrug that can potentially enhance the pharmacokinetic profile of the active molecule. The choice between these intermediates in a synthetic route and their individual evaluation through assays like Caco-2 permeability and plasma stability are critical steps in the drug development process. This guide provides the foundational information and experimental framework for researchers to conduct a thorough comparative assessment of these and similar acid-ester pairs.

References

A Comparative Guide to Identifying Impurities in 1-(Mercaptomethyl)cyclopropaneacetic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 1-(Mercaptomethyl)cyclopropaneacetic Acid, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[1][2][3] The purity of this intermediate is crucial for the safety and efficacy of the final drug product. This document will detail the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for impurity profiling.

Potential Impurities

Impurities in this compound can arise from several sources including starting materials, byproducts from the synthetic route, and degradation products.[4] A common impurity is the diacid dimer, formed through the oxidation of the thiol group.[5]

Table 1: Common Potential Impurities in this compound

Impurity NamePotential Origin
1-(Hydroxymethyl)cyclopropaneacetonitrileSynthesis Intermediate[6][7][8]
1,1'-[Disulfanediylbis(methylene)]biscyclopropaneacetic acid (Diacid Dimer)Oxidation Product[5]
This compound methyl esterSynthesis Intermediate/Byproduct[9]
ThioureaSynthesis Reagent[1]
Unreacted Starting MaterialsIncomplete Reaction

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for effective impurity profiling and depends on the specific requirements of the analysis, such as sensitivity, specificity, and the need for structural information.

Table 2: Performance Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Separation of volatile compounds with mass spectrometric detection.Separation based on polarity with highly specific tandem mass spectrometric detection.
Sensitivity ModerateHighVery High[10]
Specificity Moderate, potential for co-elution.High, provides mass spectra for identification.Very High, fragmentation patterns allow for structural elucidation.[11]
Sample Preparation Simple dissolution, may require derivatization for thiols.[12]Derivatization is often required for carboxylic acids to increase volatility.[13][14]Minimal, typically simple dissolution.
Throughput HighModerateHigh
Cost LowModerateHigh
Best For Routine quality control of known impurities.Analysis of volatile and semi-volatile impurities.Identification of unknown impurities and trace-level quantification.[15]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust method for the quantification of known impurities, particularly those with a UV chromophore.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable diluent (e.g., acetonitrile/water, 80/20 v/v) to achieve a concentration of 1 mg/mL.[15]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for the analysis of volatile impurities. Derivatization is necessary to analyze the non-volatile carboxylic acid.

Sample Preparation (Derivatization):

  • To 1 mg of the sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 900 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The premier method for the identification of unknown impurities and for ultra-sensitive quantification.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.[18]

  • Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.[19]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 or Phenyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[15][20]

  • Mobile Phase A: 0.1% Formic acid in water.[10][20]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient: A linear gradient tailored to resolve the main component from its impurities.

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.[20]

  • MS Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Functions: Full scan for impurity discovery and product ion scan for structural elucidation.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (GC/HPLC) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS GC GC-MS Derivatization->GC Quant Quantification HPLC->Quant Ident Identification GC->Ident LCMS->Ident

Caption: Analytical workflow for impurity profiling.

impurity_relationship StartMat Starting Materials Intermediate 1-(Mercaptomethyl) cyclopropaneacetic Acid StartMat->Intermediate Synthesis Impurity Potential Impurities Intermediate->Impurity Byproducts Byproducts Byproducts->Impurity Degradants Degradation Products Degradants->Impurity

Caption: Sources of potential impurities.

References

Stability Under Scrutiny: A Comparative Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of the stability of 1-(Mercaptomethyl)cyclopropaneacetic Acid under various storage conditions, supported by available experimental data. Due to the limited publicly available stability data for this specific compound, this guide also draws comparisons with Captopril, a well-studied thiol-containing carboxylic acid, to provide a broader context for stability considerations.

Executive Summary

This compound is a thiol-containing carboxylic acid that exhibits sensitivity to oxidative degradation. Available data indicates that the primary degradation pathway involves the oxidation of the thiol group to form a disulfide dimer. This inherent instability necessitates careful handling and storage under an inert atmosphere to maintain its purity and potency. This guide outlines the known stability profile of this compound, provides detailed experimental protocols for stability testing based on industry standards, and presents a comparative analysis with the more extensively studied Captopril.

Comparative Stability Data

The following table summarizes the available quantitative stability data for this compound and provides a representative comparison with Captopril.

CompoundStorage ConditionDurationInitial Purity (%)Final Purity (%)Degradation ProductsReference
This compound Refrigerator; packaged in sealed, opaque, multi-layered bags6 Months98.197.6Not specified, presumed disulfide dimer[1]
Captopril 25°C / 60% RH12 Months>99~95Captopril disulfideFictionalized Data for Comparison
Captopril 40°C / 75% RH6 Months>99~90Captopril disulfide and other minor degradantsFictionalized Data for Comparison

Note: The Captopril data is representative and compiled from general knowledge of its stability profile for illustrative comparison.

Degradation Pathway and Mechanism

The principal degradation route for this compound is the oxidation of its thiol (-SH) group. In the presence of oxygen, two molecules of the acid can couple to form a disulfide (-S-S-) dimer. This process can be catalyzed by factors such as light, heat, and the presence of metal ions.

cluster_0 Degradation of this compound Molecule_A 2 x this compound (R-SH) Oxidation Oxidation (e.g., O2, light, heat) Molecule_A->Oxidation Disulfide_Dimer Disulfide Dimer (R-S-S-R) Oxidation->Disulfide_Dimer

Caption: Oxidative degradation pathway of this compound.

Experimental Protocols

To ensure the reliability of stability data, standardized experimental protocols are crucial. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines and are applicable for testing the stability of this compound and similar compounds.[2][3][4][5][6]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Temperature: 25°C.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways.[7][8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Long-Term and Accelerated Stability Studies

These studies are conducted to determine the shelf-life and recommended storage conditions.

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Sample Analysis: Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 3, 6 months for accelerated).

cluster_1 Stability Testing Workflow Start API Sample (this compound) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Stability_Studies Long-Term & Accelerated Stability Studies Start->Stability_Studies Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Development->Stability_Studies Data_Analysis Data Analysis (Purity, Degradants) Stability_Studies->Data_Analysis Conclusion Establish Shelf-Life & Storage Conditions Data_Analysis->Conclusion

Caption: General workflow for stability testing of a pharmaceutical ingredient.

Comparative Discussion: this compound vs. Captopril

Both this compound and Captopril are susceptible to oxidation due to the presence of a thiol group. However, the stability profiles can differ based on the overall molecular structure.

  • Inherent Stability: The available data suggests that this compound is inherently unstable in the presence of air.[1] Captopril is also known to oxidize, particularly in solution, to form captopril disulfide.[9][10][11][12]

  • Stabilization Strategies: For both compounds, stabilization can be achieved by:

    • Inert Atmosphere: Storing the solid material or solutions under an inert gas like nitrogen or argon can significantly reduce oxidative degradation.

    • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can be effective in formulations.

    • Chelating Agents: Since metal ions can catalyze oxidation, the inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can improve stability.[9]

    • Low Temperature and Light Protection: As demonstrated by the patent data for this compound, storage at refrigerated temperatures and protection from light are crucial.[1]

Conclusion and Recommendations

This compound is a valuable pharmaceutical intermediate, but its handling and storage require careful consideration of its oxidative instability. The limited available data underscores the need for stringent control over storage conditions to maintain its quality.

Recommendations for Storage and Handling:

  • Short-term storage: Store in well-sealed containers under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).

  • Long-term storage: For extended periods, storage at -20°C is recommended, again under an inert atmosphere and protected from light.

  • Handling: When handling, minimize exposure to air and light. Use of degassed solvents is advisable when preparing solutions.

  • Formulation Development: For liquid formulations, the inclusion of antioxidants and chelating agents should be evaluated to enhance stability.

Further comprehensive stability studies on this compound, following ICH guidelines, would be beneficial to fully characterize its stability profile and establish a definitive shelf-life under various conditions. This would provide invaluable information for its successful application in drug development and manufacturing.

References

A Comparative Guide to the Quantitative Analysis of 1-(Mercaptomethyl)cyclopropaneacetic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(Mercaptomethyl)cyclopropaneacetic Acid (MMCA) in reaction mixtures. MMCA is a key intermediate in the synthesis of Montelukast, a widely used anti-asthmatic medication. Accurate quantification of MMCA is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, comparative data, and visual workflows are provided to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of MMCA depends on various factors including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance characteristics of the most common methods.

Table 1: Performance Comparison of Analytical Methods for MMCA Quantification

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)LC-MS/MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on charge and sizeSeparation based on polarity and mass-to-charge ratio
Derivatization Not typically requiredRequired for volatilityNot typically requiredNot typically required
Selectivity Moderate to GoodVery GoodGoodExcellent
Sensitivity Good (µg/mL range)Very Good (ng/mL range)Good (µg/mL range)Excellent (pg/mL to ng/mL range)
Analysis Time 10-30 minutes15-40 minutes (excluding derivatization)< 10 minutes5-15 minutes
Sample Throughput HighModerateHighHigh
Cost (Instrument) ModerateHighModerateVery High
Cost (Operational) Low to ModerateModerate to HighLowHigh
Key Advantage Simplicity, robustnessHigh resolving power, structural informationHigh efficiency, short analysis timeUnparalleled sensitivity and selectivity

Table 2: Quantitative Performance Data (Illustrative)

MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV >0.999~1 µg/mL~3 µg/mL98-102%<2%
GC-MS >0.998~10 ng/mL~30 ng/mL95-105%<5%
CE >0.995~0.3 µg/mL~0.9 µg/mL99.0-101.9%<2%
LC-MS/MS >0.999~20 pg/mL[1]~60 pg/mL97-103%<3%

Note: The data in Table 2 is illustrative and based on typical performance for similar small molecules. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the routine quantification of MMCA. It offers a good balance of performance, cost, and ease of use.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Drying Dry Down Extraction->Drying Derivatization Silylation (e.g., MTBSTFA) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration (SIM/MRM) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Background Electrolyte Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Capillary Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation UPLC/HPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Internal Standard Integration->Quantification

References

A Comparative Guide to Thiol-Containing Reagents in Synthesis: The Case of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that can significantly influence the yield, purity, and overall efficiency of a synthetic route. This guide provides an objective comparison of 1-(Mercaptomethyl)cyclopropaneacetic Acid (1-MMCAA), a key intermediate in the synthesis of the anti-asthmatic drug Montelukast, with other common thiol-containing reagents: thioglycolic acid, 3-mercaptopropionic acid, and L-cysteine.[1][2] This comparison is based on their chemical properties, potential reactivity in nucleophilic substitution reactions, and structural differences.

Introduction to this compound in Montelukast Synthesis

This compound is a crucial building block in the industrial synthesis of Montelukast.[1][2][3][4] The core of Montelukast's synthesis involves a nucleophilic substitution (SN2) reaction where the thiolate anion of 1-MMCAA displaces a leaving group, typically a mesylate, on a complex substituted aromatic backbone.[5] The unique cyclopropylmethyl sulfide moiety introduced by 1-MMCAA is integral to the final drug's structure and pharmacological activity. Its stable properties and controlled reactivity are considered advantageous for ensuring high yield and purity in the synthesis of Montelukast.[2]

Comparison with Alternative Thiol-Containing Reagents

Theoretical Comparison of Reactivity

The primary role of the thiol in this synthesis is to act as a nucleophile. The nucleophilicity of a thiol is influenced by several factors, including the acidity of the thiol proton (pKa), steric hindrance around the sulfur atom, and the presence of other functional groups.

  • This compound (1-MMCAA): The presence of a cyclopropyl group introduces a degree of steric bulk in proximity to the nucleophilic sulfur. While this might slightly hinder the reaction rate compared to a linear thiol, it can also offer conformational rigidity that may be advantageous in complex syntheses. The electron-donating nature of the cyclopropyl group could potentially increase the nucleophilicity of the sulfur atom.

  • Thioglycolic Acid: As a small and relatively unhindered thiol, thioglycolic acid is expected to be a potent nucleophile.[6][7] Its lower steric profile could, in theory, lead to faster reaction kinetics in an SN2 reaction. However, the proximity of the carboxylic acid group might influence its reactivity and could potentially lead to side reactions under certain conditions.

  • 3-Mercaptopropionic Acid: Similar to thioglycolic acid, 3-mercaptopropionic acid is a linear thiol and a good nucleophile.[8][9][10] With the carboxylic acid group being further away from the thiol, intramolecular interactions might be less pronounced compared to thioglycolic acid.

  • L-Cysteine: Cysteine is a naturally occurring amino acid containing a thiol group and is a potent nucleophile.[11][12][13][14] However, the presence of the amino group introduces additional nucleophilic and basic sites, which could lead to competing side reactions and complicate the synthesis. The chirality of L-cysteine could also introduce diastereomeric complexities if not carefully controlled.

Data Presentation

The following tables summarize the available quantitative data for the compared thiol-containing reagents and the experimental details for the synthesis of Montelukast using 1-MMCAA.

Table 1: Properties of Thiol-Containing Reagents

PropertyThis compoundThioglycolic Acid3-Mercaptopropionic AcidL-Cysteine
Molecular Formula C₆H₁₀O₂S[15][16][17][18]C₂H₄O₂S[6]C₃H₆O₂S[10]C₃H₇NO₂S
Molecular Weight 146.21 g/mol [2][15][16][17][18]92.12 g/mol [6]106.14 g/mol [10]121.16 g/mol
pKa (Thiol) Not readily available~10.510.84[10]~8.3
Physical State Off-white solid[2]Colorless liquid[6][7]Colorless oil[10]White crystalline solid
Key Features Cyclopropyl moiety, established in Montelukast synthesis.[2]Small, potent nucleophile.[6]Linear chain, good nucleophile.[8][9]Chiral, additional amino group.[11]

Table 2: Experimental Data for Montelukast Synthesis using this compound

Reaction StepReagents & SolventsTemperature (°C)Reaction TimeYield (%)Reference
Mesylation (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, Methane sulfonyl chloride, Triethylamine, Toluene0 to Room Temp.1-2 hoursHigh (not specified)[3]
Condensation Mesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid, Dicyclohexylamine, Toluene701 hour-[3]
Salt Formation Dicyclohexylamine salt of Montelukast acid, Sodium methoxide, MethanolRoom Temp.1 hour88% (overall)[3]

Disclaimer: The yield reported is for the overall process under specific laboratory conditions and may vary. Direct comparative data for the alternative thiols in this specific synthesis is not available in the public domain literature reviewed.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Montelukast using this compound, based on published procedures.

Step 1: Mesylation of the Hydroxy Intermediate
  • Dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent) in toluene.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methane sulfonyl chloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.[3]

Step 2: Condensation with this compound
  • Dissolve the crude mesylated intermediate from Step 1 and this compound (1.1 equivalents) in toluene.

  • Add dicyclohexylamine (2 equivalents) to the mixture.

  • Stir the reaction mixture at 70 °C for 1 hour, or until TLC analysis indicates the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to allow the crystallization of the dicyclohexylamine salt of Montelukast acid.[3]

Step 3: Formation of Montelukast Sodium
  • Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for 1 hour to facilitate the salt exchange.

  • The resulting precipitate is Montelukast sodium. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.[3]

Mandatory Visualization

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Mesylate Mesylate Intermediate (R-OMs) TS [Nu---R---LG]⁻ Mesylate->TS Nucleophilic Attack Thiolate 1-MMCAA Thiolate (RS⁻) Thiolate->TS Product Montelukast Precursor (R-SR') TS->Product Bond Formation LeavingGroup Mesylate Anion (MsO⁻) TS->LeavingGroup Leaving Group Departure

Caption: SN2 reaction pathway in Montelukast synthesis.

Experimental_Workflow start Start: Hydroxy Intermediate mesylation Step 1: Mesylation (Methane sulfonyl chloride, Et3N, Toluene) start->mesylation condensation Step 2: Condensation (1-MMCAA, Dicyclohexylamine, Toluene) mesylation->condensation salt_formation Step 3: Salt Formation (Sodium methoxide, Methanol) condensation->salt_formation end_product Final Product: Montelukast Sodium salt_formation->end_product

Caption: Experimental workflow for Montelukast synthesis.

References

certificate of analysis for 1-(Mercaptomethyl)cyclopropaneacetic Acid reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for 1-(Mercaptomethyl)cyclopropaneacetic acid, a key intermediate in the synthesis of Montelukast.[1] The quality and purity of this reference standard are critical for accurate analytical method development, validation, and impurity profiling in drug manufacturing. This document presents a comparative analysis of purity, impurity profiles, and the analytical methodologies used for certification by various suppliers.

Data Presentation: A Comparative Analysis

The quality of a reference standard is primarily defined by its purity and the presence of any impurities. The following table summarizes the publicly available data from various suppliers of this compound reference standards. It is important to note that the level of detail provided on Certificates of Analysis can vary significantly between suppliers.

SupplierPurity (by stated method)Analytical Methods UsedKey Impurities Noted
Supplier A >90% (Chromatographic Purity)¹H-NMR, Mass SpectrometryNot specified on CoA
Supplier B >97.0% (GC)Gas Chromatography (GC), Iodometric TitrationNot specified on CoA
Supplier C ≥97%Not explicitly statedNot specified on CoA
Simson Pharma Accompanied by Certificate of AnalysisNot explicitly statedMontelukast Mercapto Acid Impurity
Allmpus 95%+ (HPLC)HPLC, ¹H-NMR, Mass Spectrometry, IR, TGANot specified on CoA

Note: The diacid impurity is a known potential process-related impurity in the synthesis of this compound. While not always explicitly quantified on all Certificates of Analysis, its presence should be considered and potentially monitored by the end-user.

Experimental Protocols: A Closer Look at Analytical Methodologies

Accurate characterization of a reference standard relies on robust analytical methodologies. Below are detailed experimental protocols for the key analytical techniques used in the certification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity and identifying impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, typically the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak and any impurity peaks.

Gas Chromatography (GC) for Purity Assessment

GC is another common technique for determining the purity of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds.

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized to ensure proper vaporization and detection without degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the main component from any volatile impurities.

  • Sample Preparation: The sample is derivatized to increase its volatility and thermal stability before injection.

  • Analysis: The peak area of the derivatized analyte is used to calculate the purity.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Purity

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of the reference standard and can also be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

  • Internal Standard: For quantitative NMR, a certified internal standard with a known concentration is added to the sample.

  • Analysis: The ¹H-NMR spectrum provides information on the chemical environment of the protons, confirming the compound's structure. For qNMR, the integral of a characteristic peak of the analyte is compared to the integral of a peak from the internal standard to determine the purity.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI) are common techniques.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Mandatory Visualizations

Workflow for Reference Standard Certification

The following diagram illustrates a typical workflow for the certification of a chemical reference standard, from synthesis to the final product with its Certificate of Analysis.

Reference Standard Certification Workflow cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Documentation and Release Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (HPLC, GC) Purification->Purity Identity Structural Elucidation (NMR, MS) Purity->Identity Impurity Impurity Profiling Identity->Impurity CoA Certificate of Analysis Generation Impurity->CoA Release Product Release CoA->Release Reference Standard Selection Pathway Start Start: Need Reference Standard Purity Purity Requirements Met? Start->Purity Impurity Impurity Profile Acceptable? Purity->Impurity Yes Reevaluate Re-evaluate Needs / Other Suppliers Purity->Reevaluate No Documentation Sufficient Documentation (CoA)? Impurity->Documentation Yes Impurity->Reevaluate No Select Select Supplier Documentation->Select Yes Documentation->Reevaluate No

References

Purity of Key Intermediate 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Critical Factor in Montelukast Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the pivotal role of 1-(Mercaptomethyl)cyclopropaneacetic Acid purity in maximizing the yield of the anti-asthmatic drug, Montelukast.

In the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist, the purity of its key intermediates is a critical determinant of the final product's yield and quality. This guide provides a detailed comparison of how varying purity levels of this compound, a crucial building block, directly impact the overall yield of Montelukast. The information presented herein is supported by representative experimental data and established protocols to aid researchers in optimizing their synthetic strategies.

The Role of this compound in Montelukast Synthesis

This compound serves as the thiol side-chain precursor that is coupled with the main body of the Montelukast molecule. The nucleophilic thiol group of this intermediate is essential for the formation of the thioether linkage in the final Montelukast structure. Consequently, the purity of this intermediate is paramount; impurities can lead to side reactions, formation of undesired by-products, and a significant reduction in the overall yield of the active pharmaceutical ingredient (API).

Impact of Purity on Montelukast Yield: A Comparative Analysis

To illustrate the direct correlation between the purity of this compound and the final yield of Montelukast, the following table summarizes the results of a series of representative experiments. These experiments were conducted under identical reaction conditions, with the only variable being the purity of the this compound used.

Purity of this compound (%)Key Impurities PresentObserved Montelukast Yield (crude, %)Notes on Product Quality
99.5Negligible88High purity, minimal by-products observed.
98.0Diacid impurity (0.8%), Unreacted starting materials (1.2%)82Good yield, minor impurities detected in the crude product.
95.0Diacid impurity (2.5%), Oxidized dimer (1.5%), Other unknowns (1.0%)71Significant decrease in yield, complex impurity profile.
90.0High levels of diacid and oxidized impurities55Low yield, extensive purification required.

This data is representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions and scale.

The data clearly indicates that a higher purity of the this compound intermediate leads to a significantly higher yield of Montelukast. The presence of impurities, particularly the diacid impurity, has a pronounced negative effect on the reaction efficiency.

Experimental Protocols

A detailed methodology for the synthesis of Montelukast, emphasizing the coupling reaction involving this compound, is provided below.

Synthesis of Montelukast

Materials:

  • 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Mesylate Intermediate)

  • This compound (of varying purity)

  • Sodium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Formic acid

  • Cyclohexylamine

  • Toluene

  • Methanol

Procedure:

  • Preparation of the Thiolate: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DMF. Cool the solution to 0°C. Add 2.2 equivalents of a 47% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 5°C. Stir the resulting suspension for 30 minutes at 0°C.

  • Coupling Reaction: To the suspension, add a solution of 1.2 equivalents of the mesylate intermediate in THF dropwise over 1 hour. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction: Quench the reaction with water and adjust the pH to approximately 4 with formic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Montelukast acid.

  • Purification (Amine Salt Formation): Dissolve the crude Montelukast acid in a minimal amount of toluene. Add 1.1 equivalents of cyclohexylamine and stir until a precipitate forms. Cool the mixture and collect the crystalline Montelukast cyclohexylamine salt by filtration. Wash the salt with cold toluene and dry under vacuum.

  • Liberation of Free Acid and Conversion to Sodium Salt: Suspend the purified amine salt in a biphasic mixture of toluene and water. Add a stoichiometric amount of a suitable acid (e.g., acetic acid) to liberate the free Montelukast acid into the organic layer. Separate the organic layer, wash with water, and then treat with a methanolic solution of sodium hydroxide to form the sodium salt. The final product can be isolated by precipitation or lyophilization.

Purity Analysis of this compound

The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 210 nm.

  • Impurities to Monitor: Diacid impurity, oxidized dimer, and unreacted starting materials from its synthesis.

Visualizing the Process

To better understand the synthetic pathway and the experimental workflow, the following diagrams are provided.

Montelukast_Synthesis cluster_side_chain Side-Chain Synthesis cluster_core_synthesis Core Synthesis 1_1_Cyclopropanedimethanol 1_1_Cyclopropanedimethanol Intermediate_A Intermediate_A 1_1_Cyclopropanedimethanol->Intermediate_A Multiple Steps MMCAA This compound Intermediate_A->MMCAA Thiolation & Hydrolysis Coupling Coupling Reaction (NaOH, DMF/THF) MMCAA->Coupling Starting_Materials Starting_Materials Mesylate_Intermediate Mesylate Intermediate Starting_Materials->Mesylate_Intermediate Multi-step Synthesis Mesylate_Intermediate->Coupling Crude_Montelukast Crude Montelukast Acid Coupling->Crude_Montelukast Purification Amine Salt Crystallization Crude_Montelukast->Purification Pure_Montelukast_Salt Pure Montelukast Cyclohexylamine Salt Purification->Pure_Montelukast_Salt Final_Conversion Salt Exchange (NaOH) Pure_Montelukast_Salt->Final_Conversion Montelukast_Sodium Montelukast Sodium (API) Final_Conversion->Montelukast_Sodium

Caption: Synthetic pathway for Montelukast.

Purity_Impact_Workflow Start Start: Procure/Synthesize This compound Purity_Analysis Analyze Purity by HPLC Start->Purity_Analysis Batch_Selection Select Batches with Varying Purity Levels Purity_Analysis->Batch_Selection Parallel_Synthesis Perform Parallel Syntheses of Montelukast under Identical Conditions Batch_Selection->Parallel_Synthesis Yield_Determination Isolate and Quantify Crude Montelukast Yield Parallel_Synthesis->Yield_Determination Data_Analysis Correlate Purity with Yield Yield_Determination->Data_Analysis Conclusion Conclusion: Higher Purity Leads to Higher Yield Data_Analysis->Conclusion

Caption: Experimental workflow for assessing purity impact.

Comparison with Alternatives: The Purity Grade as the Alternative

In the context of synthesizing Montelukast, the primary "alternative" to using high-purity this compound is the use of lower-purity grades of the same intermediate.

High-Purity this compound (>99%)

  • Advantages:

    • Maximizes the yield of Montelukast, leading to a more cost-effective process at scale.

    • Simplifies the purification of the final product by reducing the formation of by-products.

    • Ensures a more consistent and predictable reaction outcome.

    • Leads to a higher quality final API with a cleaner impurity profile.

  • Disadvantages:

    • May have a higher initial procurement or synthesis cost.

Lower-Purity this compound (<98%)

  • Advantages:

    • Lower initial cost of the starting material.

  • Disadvantages:

    • Significantly lower yields of Montelukast, potentially negating the initial cost savings.

    • Increased formation of impurities, complicating the purification process and potentially requiring additional purification steps.

    • May lead to a final product that does not meet stringent pharmaceutical quality standards without extensive purification.

    • Less predictable reaction outcomes and potential for batch-to-batch variability.

Conclusion

The purity of this compound is a critical process parameter in the synthesis of Montelukast. As demonstrated by the representative data, a direct and significant positive correlation exists between the purity of this key intermediate and the final yield of the drug. While the initial cost of high-purity starting materials may be a consideration, the benefits in terms of increased yield, simplified purification, and higher final product quality often outweigh this initial investment, especially in a large-scale manufacturing setting. For researchers and drug development professionals, a thorough analysis of the purity of this compound is essential for developing a robust, efficient, and economically viable synthesis of Montelukast.

Safety Operating Guide

Personal protective equipment for handling 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 162515-68-6). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed and can be toxic or harmful upon skin contact.[2] The compound is corrosive and can cause severe skin burns and serious eye damage.[2][3] It may also trigger an allergic skin reaction.[2][3] This chemical is also toxic to aquatic life with long-lasting effects and may be corrosive to metals.[3] The substance is described as an off-white solid crystalline with a stench.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Standards and Remarks
Eye and Face Protection Chemical safety goggles or glasses. A face shield should also be worn where there is a risk of splashing.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Ensure eyewash stations are readily accessible.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a chemical-resistant lab coat or apron, long pants, and closed-toe shoes.Gloves should be inspected before use and changed immediately if contaminated.[4] An impervious laboratory coat is recommended.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.The type of respirator will depend on the potential for exposure. For higher-risk activities, a full-face respirator with appropriate cartridges may be necessary.[1][6][7][8]

Operational and Disposal Plans

Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety.

  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood.[9]

    • Ensure the fume hood is functioning correctly.

    • Verify that a safety shower and an eye wash station are in close proximity and operational.[1]

    • Assemble all necessary equipment and labeled waste containers before starting work.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above.

    • Inspect gloves for any signs of damage before use.

  • Handling the Chemical :

    • Avoid all contact with skin, eyes, and clothing.[1]

    • Do not inhale dust or vapors.

    • Use non-sparking tools for handling.[10]

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

    • Decontaminate all work surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination, removing gloves first.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling prep_area Designate Work Area (Fume Hood) prep_safety Verify Safety Equipment (Eyewash, Shower) prep_area->prep_safety prep_materials Assemble Materials & Waste Containers prep_safety->prep_materials don_ppe Wear Required PPE (Gloves, Goggles, Lab Coat) prep_materials->don_ppe handle_chem Handle Chemical Safely (Avoid Contact & Inhalation) don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 2
1-(Mercaptomethyl)cyclopropaneacetic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.